molecular formula C2H6O5S2 B054373 Methanesulfonic anhydride CAS No. 7143-01-3

Methanesulfonic anhydride

Cat. No.: B054373
CAS No.: 7143-01-3
M. Wt: 174.2 g/mol
InChI Key: IZDROVVXIHRYMH-UHFFFAOYSA-N
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Description

Methanesulfonic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C2H6O5S2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65906. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfonyl methanesulfonate
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InChI

InChI=1S/C2H6O5S2/c1-8(3,4)7-9(2,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IZDROVVXIHRYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70864010
Record name Methanesulfonic acid, 1,1'-anhydride
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Molecular Weight

174.20 g/mol
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CAS No.

7143-01-3
Record name Methanesulfonic anhydride
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Record name Methanesulfonic anhydride
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Record name Methanesulfonic acid, 1,1'-anhydride
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Record name Methanesulphonic anhydride
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Record name METHANESULFONIC ANHYDRIDE
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Foundational & Exploratory

Methanesulfonic Anhydride: A Technical Guide to its Mechanism of Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonic anhydride (B1165640) (Ms₂O), the anhydride of methanesulfonic acid, is a powerful and versatile reagent in modern organic synthesis.[1] Its primary role is that of a potent electrophile, enabling the facile introduction of the methanesulfonyl (mesyl) group onto a variety of nucleophiles. This process, known as mesylation, is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry for the derivatization of molecules to enhance their reactivity or biological activity. This technical guide provides an in-depth exploration of the core mechanisms of action of methanesulfonic anhydride, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective application in a research and development setting.

Core Mechanism of Action: Electrophilic Sulfonylation

The fundamental mechanism of action of this compound is centered around the high electrophilicity of its sulfur atoms. The two electron-withdrawing sulfonyl groups create a significant partial positive charge on the sulfur atoms, making them highly susceptible to attack by a wide range of nucleophiles. Upon nucleophilic attack, one of the methanesulfonate (B1217627) groups acts as an excellent leaving group, resulting in the formation of a new bond between the nucleophile and the mesyl group.

General_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Ms2O Ms₂O TS [Ms-O-Ms---Nu-H]‡ Ms2O->TS Nucleophilic Attack Nu Nu-H Nu->TS Product Nu-Ms TS->Product Leaving Group Departure Byproduct MsOH TS->Byproduct

General Nucleophilic Attack on Ms₂O

Key Applications and Mechanisms

Mesylation of Alcohols

The most prominent application of this compound is the conversion of alcohols to methanesulfonates (mesylates). This transformation is pivotal in organic synthesis as it converts a poor leaving group (hydroxyl) into an excellent leaving group (mesylate), facilitating subsequent nucleophilic substitution and elimination reactions.[2] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the methanesulfonic acid byproduct.[3] A significant advantage of using this compound over methanesulfonyl chloride is the avoidance of chlorinated byproducts.[3]

Mesylation_of_Alcohol Alcohol R-OH (Alcohol) Intermediate R-O⁺(H)-Ms Alcohol->Intermediate Nucleophilic attack on S Ms2O (Ms)₂O (Methanesulfonic Anhydride) Ms2O->Intermediate Base Base (e.g., Pyridine, TEA) Base->Intermediate Deprotonation Mesylate R-OMs (Mesylate) Intermediate->Mesylate Loss of MsOH Byproduct Base-H⁺ + MsO⁻ Intermediate->Byproduct

Pathway for Alcohol Mesylation
Substrate (Alcohol)BaseSolventTemp (°C)TimeYield (%)Reference
Primary AlcoholTEADCM0 to RT30 min>95 (crude)[4]
Secondary AlcoholTEADCM02 hNot specified[4]
OctadecanolPyridinePyridineNot specifiedNot specifiedNot specified[1]

  • Preparation: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add this compound (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate. Further purification can be achieved by column chromatography if necessary.[4]

Formation of Sulfonamides from Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted methanesulfonamides. This reaction is widely used for the protection of amino groups in multi-step syntheses, as the resulting sulfonamide is stable to a wide range of reaction conditions.

Sulfonamide_Formation Amine R-NH₂ (Amine) Intermediate R-NH₂⁺-Ms Amine->Intermediate Nucleophilic attack on S Ms2O (Ms)₂O (Methanesulfonic Anhydride) Ms2O->Intermediate Sulfonamide R-NHMs (Sulfonamide) Intermediate->Sulfonamide Deprotonation & Loss of MsO⁻ Byproduct MsOH Intermediate->Byproduct

Pathway for Sulfonamide Formation
Substrate (Amine)Yield (%)Reference
Pyrrolidine64[5]
Aniline56[5]
Morpholine60[5]
Imidazole63[5]
Indole41[5]

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq) portion-wise to the stirred solution. If the amine starting material is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine (2.2 eq) to the reaction mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonamide can be purified by recrystallization or column chromatography.

Catalysis of Esterification

This compound serves as an efficient catalyst for the esterification of carboxylic acids with alcohols. The mechanism is believed to involve the in-situ formation of a highly reactive mixed sulfonic-carboxylic anhydride intermediate. This intermediate is then readily attacked by the alcohol nucleophile to form the ester, regenerating the methanesulfonic acid catalyst.[6]

Esterification_Catalysis RCOOH R-COOH (Carboxylic Acid) MixedAnhydride R-CO-O-Ms (Mixed Anhydride) RCOOH->MixedAnhydride Formation of mixed anhydride Ms2O (Ms)₂O Ms2O->MixedAnhydride Tetrahedral_Int Tetrahedral Intermediate MixedAnhydride->Tetrahedral_Int Nucleophilic attack by alcohol ROH R'-OH (Alcohol) ROH->Tetrahedral_Int Ester R-COOR' (Ester) Tetrahedral_Int->Ester Collapse of intermediate MsOH MsOH (Catalyst Regenerated) Tetrahedral_Int->MsOH MsOH->Ms2O Dehydration (Cycle continues)

Catalytic Cycle for Esterification

The direct esterification data is less commonly tabulated. However, the analogous thioesterification reaction promoted by this compound provides insight into its efficacy.

Carboxylic AcidThiolYield (%)Reference
4-Nitrobenzoic acidp-Toluenethiol96[7]
4-Nitrobenzoic acidThiophenol96[7]
4-Nitrobenzoic acid4-Chlorothiophenol93[7]
Benzoic acid4-Chlorothiophenol85[7]
4-Methoxybenzoic acidp-Toluenethiol91[7]
  • Preparation: To a solution of the carboxylic acid (1.0 eq) and the alcohol (1.2-2.0 eq) in a suitable solvent (e.g., toluene (B28343) or dichloromethane), add a catalytic amount of this compound (0.05-0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus if necessary to drive the equilibrium towards the product.

  • Work-up: After completion, cool the reaction mixture and wash with a saturated aqueous solution of NaHCO₃ to remove any unreacted carboxylic acid and the methanesulfonic acid catalyst.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for a mesylation reaction, which can be adapted for other reactions involving this compound.

Experimental_Workflow start Start prep Prepare solution of alcohol and base in anhydrous solvent start->prep cool Cool reaction mixture to 0 °C prep->cool add_ms2o Add Methanesulfonic Anhydride cool->add_ms2o react Stir at 0 °C, then warm to RT add_ms2o->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Quench with aq. NaHCO₃ and perform extraction monitor->workup Reaction Complete purify Dry organic layer and concentrate in vacuo workup->purify analyze Analyze product (NMR, MS) purify->analyze end End analyze->end

References

An In-depth Technical Guide to the Reactivity of Methanesulfonic Anhydride with Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methanesulfonic anhydride (B1165640) with primary alcohols, a fundamental transformation in organic synthesis for the preparation of methanesulfonates (mesylates). Mesylates are valuable intermediates, particularly in pharmaceutical development, due to their utility as excellent leaving groups in nucleophilic substitution and elimination reactions. This document details the reaction mechanism, presents quantitative data, outlines experimental protocols, and provides visualizations of the key processes.

Introduction

The conversion of a hydroxyl group into a more reactive functional group is a cornerstone of modern organic synthesis. Primary alcohols, while abundant and versatile starting materials, possess a hydroxyl group that is a poor leaving group. Methanesulfonic anhydride (Ms₂O) is a highly effective reagent for the activation of primary alcohols by converting them into methanesulfonates.

One of the primary advantages of using this compound over the more common methanesulfonyl chloride (MsCl) is the avoidance of chlorinated by-products.[1][2] When MsCl is used, the chloride ion generated can compete as a nucleophile, leading to the formation of undesired alkyl chlorides.[3] The use of Ms₂O circumvents this issue, often resulting in cleaner reactions and higher yields of the desired mesylate.[4]

This guide will delve into the specifics of this reaction, providing the necessary details for its successful implementation in a laboratory setting.

Reaction Mechanism

The reaction of a primary alcohol with this compound in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), proceeds via a nucleophilic acyl substitution mechanism. The base plays a crucial role in deprotonating the alcohol, increasing its nucleophilicity, and neutralizing the methanesulfonic acid by-product.

The generally accepted mechanism involves the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the primary alcohol attacks one of the electrophilic sulfur atoms of the this compound. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: The added base (e.g., pyridine) removes the proton from the oxonium ion intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the sulfonyl double bond and expelling a methanesulfonate (B1217627) anion as the leaving group.

  • Protonation of the Leaving Group: The methanesulfonate anion is protonated by the pyridinium (B92312) ion formed in the previous step, regenerating the pyridine catalyst and forming methanesulfonic acid as a by-product.

Signaling Pathway Diagram

// Nodes Reactants [label="Primary Alcohol (R-CH₂OH)\n+ this compound (Ms₂O)\n+ Base (e.g., Pyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Deprotonated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Alkyl Methanesulfonate (R-CH₂OMs)\n+ Methanesulfonic Acid (MsOH)\n+ Protonated Base", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate1 [label="Nucleophilic Attack", color="#4285F4"]; Intermediate1 -> Intermediate2 [label="Proton Transfer to Base", color="#EA4335"]; Intermediate2 -> Products [label="Leaving Group Departure", color="#4285F4"]; } .enddot Caption: Reaction mechanism of a primary alcohol with this compound.

Quantitative Data

Primary AlcoholProductReagentsSolventBaseYield (%)Reference
1-Octanol1-Octyl mesylateMsClWaterKOH, n-BuNMe₂95[5]
Propargyl alcoholPropargyl mesylateMsClWaterKOH, n-BuNMe₂93[5]
Benzyl alcoholBenzyl mesylateMsClWaterKOH, n-BuNMe₂96[5]
1,4-Butanediol (B3395766)1,4-Butanediyl dimesylateMs₂OAcetoneTriethylamineHigh (not specified)[6]

Experimental Protocols

The following are detailed methodologies for the mesylation of primary alcohols.

General Protocol for Mesylation using this compound

This protocol is a generalized procedure adaptable for many primary alcohols.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (2.5 eq) or Pyridine (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) or pyridine (3.0 eq) to the stirred solution.

  • Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Specific Protocol: Mesylation of 1,4-Butanediol

This protocol provides a specific example for the dimesylation of a diol.

Materials:

  • 1,4-Butanediol (1.0 eq)

  • This compound (2.2 eq)

  • Triethylamine (3.0 eq)

  • Acetone

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 1,4-butanediol in acetone.

  • Add triethylamine to the solution.

  • Slowly add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor for completion.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the mesylation of a primary alcohol with this compound.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup:\n- Dissolve alcohol in anhydrous DCM\n- Cool to 0°C\n- Add base", fillcolor="#FBBC05", fontcolor="#202124"]; Addition [label="Slow addition of\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Stir at 0°C\nMonitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup:\n- Quench with NaHCO₃\n- Separate layers\n- Extract aqueous layer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Dry with Na₂SO₄\n- Filter and concentrate\n- Column chromatography (if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Product Analysis:\n- NMR\n- Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Setup [color="#EA4335"]; Setup -> Addition [color="#EA4335"]; Addition -> Reaction [color="#EA4335"]; Reaction -> Workup [color="#EA4335"]; Workup -> Purification [color="#EA4335"]; Purification -> Analysis [color="#EA4335"]; Analysis -> End [color="#EA4335"]; } .enddot Caption: A typical experimental workflow for alcohol mesylation.

Conclusion

The reaction of primary alcohols with this compound is a robust and efficient method for the synthesis of primary alkyl mesylates. Its key advantage lies in the circumvention of chlorinated byproduct formation, a common issue when using methanesulfonyl chloride. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism and generally provides high yields of the desired products. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this important transformation in their synthetic endeavors.

References

Physical and chemical properties of methanesulfonic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Methanesulfonic anhydride (B1165640) (Ms₂O) is a highly reactive and versatile reagent in organic synthesis, serving as the acid anhydride of methanesulfonic acid.[1] It is widely employed as a potent mesylating agent, finding significant application in the fields of pharmaceutical development and fine chemical manufacturing. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Physical Properties

Methanesulfonic anhydride is a white, crystalline solid at room temperature.[1][2] It is characterized by its high reactivity, particularly its sensitivity to moisture, which necessitates careful handling and storage in a cool, dry environment.[3][4] The compound is generally soluble in a variety of aprotic organic solvents, including chloroform, benzene, dimethyl sulfoxide (B87167) (DMSO), and hot ether.[1][2][5][6]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂H₆O₅S₂[1][2][3][7]
Molar Mass 174.19 g/mol [1][2][7]
Appearance White to light brown/gray solid, powder, or crystals[1][2][8]
Melting Point 64-71 °C (147-160 °F)[1][2][5][6][8]
Boiling Point 125 °C at 4 mmHg (0.53 kPa) 138 °C at 10 mmHg (1.33 kPa)[2][8][9]
Density 0.92 - 1.36 g/cm³[1][2][8]
Solubility in Water Hydrolyzes[1]
Solubility (Organic) Soluble in most aprotic organic solvents[1][2][3][5][6][8]
Vapor Density 3.3 (vs air)[2][8]

Chemical Properties and Reactivity

The chemical utility of this compound stems from its function as a powerful electrophile, making it an excellent reagent for introducing the methanesulfonyl (mesyl) group into various molecules.

Mesylation of Alcohols

One of the most common applications of this compound is the conversion of alcohols to their corresponding methanesulfonates (mesylates).[1][4][5] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the methanesulfonic acid byproduct. The resulting mesylates are excellent leaving groups in nucleophilic substitution and elimination reactions. A key advantage of using Ms₂O over methanesulfonyl chloride (MsCl) is the avoidance of chlorinated by-products.[4]

Mesylation_Reaction ROH R-OH (Alcohol) ROMs R-OMs (Mesylate) ROH->ROMs + Ms₂O MsOH MsOH (Methanesulfonic Acid) placeholder Ms2O Ms₂O (this compound) Friedel_Crafts_Sulfonylation cluster_reactants Reactants cluster_products Products Aryl Ar-H (Aromatic Ring) ArylSO2Me Ar-SO₂CH₃ (Aryl Sulfone) Aryl->ArylSO2Me + Ms₂O placeholder Ms2O Ms₂O MsOH MsOH catalyst Lewis Acid Catalyst catalyst->placeholder Alcohol_Oxidation Start Primary or Secondary Alcohol (R-CH(OH)-R') Intermediate Sulfoxonium Complex (Intermediate) Start->Intermediate Reacts with Reagents Ms₂O + DMSO Reagents->Intermediate Product Aldehyde (R-CHO) or Ketone (R-CO-R') Intermediate->Product Elimination Base Base (e.g., Et₃N) Base->Intermediate Assists Synthesis_Workflow start Start: Methanesulfonic Acid (CH₃SO₃H) & P₂O₅ reaction Reaction: Heat (e.g., 80°C) with stirring start->reaction extraction Workup: Extraction with Dichloromethane reaction->extraction purification Purification: Vacuum Distillation or Recrystallization extraction->purification product Final Product: This compound (Ms₂O) purification->product

References

Methanesulfonic Anhydride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methanesulfonic anhydride (B1165640), also known as mesyl anhydride, is a highly reactive and versatile reagent in organic synthesis. With the CAS number 7143-01-3, it serves as the acid anhydride of methanesulfonic acid.[1] This guide provides an in-depth overview of its chemical properties, molecular structure, synthesis, and significant applications in research and drug development. It is particularly valuable for its role in converting alcohols to excellent leaving groups (mesylates), facilitating a wide range of subsequent nucleophilic substitution and elimination reactions.[2]

Molecular Structure and Properties

Methanesulfonic anhydride is a white solid with the chemical formula C₂H₆O₅S₂.[1] Its structure features two methanesulfonyl groups linked by an oxygen atom.

Chemical Identifiers

Identifier Value
CAS Number 7143-01-3[1][3][4][5]
Molecular Formula C₂H₆O₅S₂[1][5][6][7]
Molecular Weight 174.20 g/mol [5][7][8]
InChI Key IZDROVVXIHRYMH-UHFFFAOYSA-N[1][6][8]
SMILES CS(=O)(=O)OS(C)(=O)=O[8]

| Synonyms | Mesyl anhydride, Methanesulfonic acid anhydride, Methylsulfonyl methanesulfonate[3][6][7][9] |

Physical and Chemical Properties

Property Value
Appearance White solid[1]
Melting Point 64-70 °C[1][8]
Boiling Point 125 °C at 4 mmHg[8]
Density 0.92 g/mL[1]
Solubility Soluble in most aprotic organic solvents; reacts with water.[1][3]

| Vapor Density | 3.3 (vs air)[8] |

Synthesis of this compound

The primary method for synthesizing this compound is through the dehydration of methanesulfonic acid using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[1][10]

Experimental Protocol: Synthesis from Methanesulfonic Acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • A mixture of 300 grams of phosphorus pentoxide and 90 grams of diatomaceous earth is prepared.[11]

  • Half of this mixture is combined with 305 grams of methanesulfonic acid and 10 grams of asbestos in a reaction vessel with stirring.[11]

  • The reaction is heated to 80°C for 2.5 hours.[11]

  • As the reaction rate decreases, the remaining phosphorus pentoxide and diatomaceous earth mixture is gradually added.[11]

  • The reaction is heated for an additional 3 hours.[11]

  • The reaction mixture is then extracted with dichloromethane.[11]

  • The solvent is evaporated to yield the crude product.[11]

  • Purification is achieved through vacuum distillation, collecting the fraction at 105-109°C (0.133 kPa).[11]

  • Further purification can be done by recrystallization from an ethyl ether-benzene mixture.[11]

Safety Precautions: this compound is corrosive and reacts violently with water.[12][13] It can cause severe skin burns and eye damage.[7][12] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Store in a cool, dry place away from moisture.[3][11]

Applications in Organic Synthesis

This compound is a cornerstone reagent in modern organic synthesis, primarily utilized for the activation of alcohols and the formation of sulfonamides.

Mesylation of Alcohols

The most prominent application of this compound is the conversion of primary and secondary alcohols into methanesulfonates (mesylates).[2] Mesylates are excellent leaving groups, making them valuable intermediates for nucleophilic substitution and elimination reactions.[2] This transformation is crucial in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2][14]

Experimental Protocol: General Mesylation of an Alcohol

Materials:

  • Alcohol substrate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the alcohol in anhydrous DCM.

  • Add a suitable base, such as triethylamine.[15]

  • Cool the mixture in an ice bath.[15]

  • Slowly add this compound to the cooled solution.[15]

  • Allow the reaction to stir for a specified time (e.g., 30 minutes), monitoring by TLC or HPLC.[15][16]

  • Quench the reaction by adding saturated aqueous NaHCO₃.[15]

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.[15]

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the mesylated product.[15]

Other Key Reactions
  • Sulfonamide Formation: It reacts with amines to form methanesulfonamides, a common protecting group for amines in multi-step synthesis.[2][11]

  • Friedel-Crafts Reactions: In the presence of a Lewis acid catalyst, it can be used for the methylsulfonation of aromatic rings.[1][17]

  • Oxidation of Alcohols: In combination with dimethyl sulfoxide (B87167) (DMSO), it can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[1][11]

  • Esterification: It can catalyze the esterification of alcohols with carboxylic acids.[1]

  • Thioester Synthesis: It promotes the direct synthesis of thioesters from carboxylic acids and thiols under solvent-free conditions.[18]

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product MSA Methanesulfonic Acid Dehydration Dehydration Reaction (80°C) MSA->Dehydration P2O5 Phosphorus Pentoxide P2O5->Dehydration Extraction Extraction (Dichloromethane) Dehydration->Extraction Purification Purification (Vacuum Distillation) Extraction->Purification Ms2O This compound Purification->Ms2O Mesylation_Reaction cluster_reactants Reactants cluster_product Products cluster_application Applications Alcohol Alcohol (R-OH) Mesylate Mesylate (R-OMs) Alcohol->Mesylate Mesylation Ms2O This compound Ms2O->Mesylate Base Base (e.g., TEA) Base->Mesylate Byproduct Byproducts Mesylate->Byproduct Substitution Nucleophilic Substitution Mesylate->Substitution Elimination Elimination Mesylate->Elimination

References

Solubility of Methanesulfonic Anhydride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methanesulfonic anhydride (B1165640) in various organic solvents. Due to a notable absence of precise quantitative solubility data in publicly accessible literature, this document focuses on collating available qualitative information, presenting a detailed experimental protocol for determining quantitative solubility, and illustrating relevant chemical transformations where solubility is a critical parameter.

Qualitative Solubility Profile

Methanesulfonic anhydride is widely reported to be soluble in a range of organic solvents. General statements from various chemical suppliers and literature sources indicate that it is "soluble in organic solvents" and more specifically, "soluble in most aprotic organic solvents"[1].

Based on available information, the following qualitative solubility characteristics have been compiled:

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventQualitative SolubilityReference(s)
Chlorinated SolventsChloroformSoluble[2][3]
Dichloromethane (DCM)Soluble[4]
SulfoxidesDimethyl Sulfoxide (B87167) (DMSO)Soluble[2]
Aromatic HydrocarbonsBenzeneSoluble[3]
EthersDiethyl EtherSoluble (especially when hot)[3]

It is important to note that this compound is moisture-sensitive and will react with water and protic solvents like alcohols, leading to its decomposition into methanesulfonic acid[5].

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents (e.g., in g/100 mL or mol/L at specified temperatures). This lack of data highlights a significant knowledge gap and underscores the need for experimental determination of these values for applications requiring precise concentration control.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the accurate determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity, ≥97%)

  • Anhydrous organic solvent of interest

  • Analytical balance (±0.1 mg accuracy)

  • Temperature-controlled orbital shaker or water bath

  • Screw-cap vials with PTFE-lined septa

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • A validated analytical method for quantification (e.g., HPLC, GC, or titration)

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the anhydrous organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Tightly seal the vial to prevent solvent evaporation and ingress of atmospheric moisture.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 12-24 hours. This allows the excess solid to settle, leaving a clear supernatant.

    • Alternatively, the vial can be centrifuged at the same temperature to accelerate the separation of the solid phase.

  • Sampling and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe. It is critical to avoid aspirating any solid particles.

    • Immediately pass the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any fine, suspended particles.

  • Quantification:

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Dilute the solution to the mark with the same anhydrous solvent if necessary to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the (diluted) solution using a pre-validated analytical technique.

  • Calculation of Solubility:

    • Calculate the mass of the solute in the original aliquot based on the determined concentration and any dilution factors.

    • Calculate the mass of the solvent in the original aliquot by subtracting the mass of the solute from the total mass of the aliquot.

    • Express the solubility in the desired units, such as g/100 g of solvent, g/L of solvent, or mol/L.

Visualizations of Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for the experimental determination of the solubility of this compound.

G start Start prep Prepare Saturated Solution (Excess anhydride in solvent) start->prep equilibrate Equilibrate at Constant Temperature (24-72h with agitation) prep->equilibrate separate Phase Separation (Settle or centrifuge) equilibrate->separate sample Sample Supernatant separate->sample filter Filter Sample (0.22 µm syringe filter) sample->filter quantify Quantify Concentration (e.g., HPLC, GC) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Workflow for Solubility Determination

4.2. Key Chemical Transformations

The solubility of this compound is a critical factor in its application as a reagent in organic synthesis. The following diagrams illustrate some of its key reactions.

4.2.1. Mesylation of Alcohols

This compound is used to convert alcohols to mesylates, which are excellent leaving groups in nucleophilic substitution and elimination reactions[6].

G alcohol R-OH (Alcohol) product R-OMs (Mesylate) alcohol->product + ms2o (CH3SO2)2O (this compound) ms2o->product + base Base (e.g., Pyridine, TEA) base->product Solvent (e.g., DCM) side_product CH3SO3H • Base

Mesylation of an Alcohol

4.2.2. Friedel-Crafts Methylsulfonylation

This compound can be used for the Friedel-Crafts methylsulfonylation of aromatic compounds[1].

G aromatic Ar-H (Aromatic Compound) product Ar-SO2CH3 (Aryl Sulfone) aromatic->product + ms2o (CH3SO2)2O (this compound) ms2o->product + lewis_acid Lewis Acid Catalyst lewis_acid->product side_product CH3SO3H

Friedel-Crafts Methylsulfonylation

4.2.3. Oxidation of Alcohols (with DMSO)

In combination with dimethyl sulfoxide (DMSO), this compound can be used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively[2]. This is a variation of the Swern oxidation[7][8][9].

G alcohol R-CH(OH)-R' (Primary or Secondary Alcohol) product R-C(=O)-R' (Aldehyde or Ketone) alcohol->product + ms2o_dmso (CH3SO2)2O + DMSO (Oxidizing Agent) ms2o_dmso->product + base Base (e.g., Triethylamine) base->product side_products (CH3)2S + CH3SO3H • Base

Oxidation of an Alcohol with Ms2O/DMSO

References

The Versatility of Methanesulfonic Anhydride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic anhydride (B1165640) (Ms₂O), the anhydride of methanesulfonic acid, has emerged as a powerful and versatile reagent in organic synthesis. Its potent electrophilicity, coupled with the advantageous properties of the resulting methanesulfonyl (mesyl) group, makes it an indispensable tool in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the core applications of methanesulfonic anhydride, complete with experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Activation of Alcohols via Mesylation

One of the most prevalent applications of this compound is the conversion of alcohols into methanesulfonates (mesylates). The mesylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This transformation effectively activates the otherwise poorly reactive hydroxyl group for subsequent nucleophilic substitution and elimination reactions.[1] A significant advantage of using Ms₂O over the more common methanesulfonyl chloride (MsCl) is the avoidance of chlorinated by-products.[2]

Typical Reaction Conditions:

Substrate TypeReagentsBaseSolventTemperature (°C)TimeYield (%)
Primary AlcoholMs₂O (1.1-1.5 eq.)Pyridine (B92270) or Et₃N (1.5-3.0 eq.)CH₂Cl₂ or THF0 to rt30 min - 4 h>90
Secondary AlcoholMs₂O (1.2-2.0 eq.)Pyridine or Et₃N (2.0-4.0 eq.)CH₂Cl₂0 to rt1 - 6 h85-95
Tertiary AlcoholMs₂O (1.5-3.0 eq.)2,6-Lutidine or DMAP (cat.)CH₂Cl₂0 to rt12 - 24 hVariable
Hindered AlcoholMs₂O (2.0-5.0 eq.)2,4,6-CollidineCH₂Cl₂ or MeCNrt to reflux24 - 48 h70-90

Experimental Protocol: Mesylation of a Primary Alcohol

To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, triethylamine (B128534) (2.1 mmol, 1.5 eq.) is added. This compound (1.2 mmol, 1.2 eq.) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired methanesulfonate, which is often used in the next step without further purification.

Reaction Workflow: Alcohol Mesylation

G cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol Alcohol (R-OH) Reaction Nucleophilic Attack by Alcohol on Ms₂O Alcohol->Reaction Ms2O Methanesulfonic Anhydride (Ms₂O) Ms2O->Reaction Base Base (e.g., Et₃N) Proton_Abstraction Proton Abstraction by Base Base->Proton_Abstraction Reaction->Proton_Abstraction Intermediate Mesylate Methanesulfonate (R-OMs) Proton_Abstraction->Mesylate Salt Base·H⁺ MsO⁻ Proton_Abstraction->Salt

Caption: Workflow for the mesylation of an alcohol using Ms₂O.

Amine Protection as Methanesulfonamides

Similar to alcohols, primary and secondary amines can be readily converted to their corresponding methanesulfonamides by reaction with this compound. The resulting sulfonamide group is a robust protecting group, stable to a wide range of reaction conditions, including strongly acidic and basic media.[2] This stability makes it an invaluable tool in multi-step syntheses where other common amine protecting groups might not be suitable. Deprotection can typically be achieved under reductive conditions.

Typical Reaction Conditions:

Amine TypeReagentsBaseSolventTemperature (°C)TimeYield (%)
Primary AmineMs₂O (1.1 eq.)Pyridine or Et₃N (1.5 eq.)CH₂Cl₂ or THF0 to rt1 - 3 h>95
Secondary AmineMs₂O (1.2 eq.)Pyridine or Et₃N (2.0 eq.)CH₂Cl₂rt2 - 6 h90-98
AnilineMs₂O (1.1 eq.)PyridinePyridinert12 - 24 h85-95

Experimental Protocol: Protection of a Primary Amine

To a stirred solution of the primary amine (1.0 mmol) and pyridine (1.5 mmol, 1.5 eq.) in anhydrous dichloromethane (10 mL) at 0 °C, this compound (1.1 mmol, 1.1 eq.) is added in one portion. The reaction mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. After completion, the mixture is diluted with dichloromethane (20 mL) and washed successively with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the crude methanesulfonamide, which can be purified by recrystallization or column chromatography.

Logical Relationship: Amine Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine Ms2O Ms₂O, Base Amine->Ms2O Sulfonamide Methanesulfonamide (Protected Amine) Ms2O->Sulfonamide Reducing_Agent Reducing Agent (e.g., LiAlH₄, SmI₂) Sulfonamide->Reducing_Agent Deprotected_Amine Primary/Secondary Amine Reducing_Agent->Deprotected_Amine

Caption: The cycle of amine protection and deprotection.

Friedel-Crafts Reactions: Sulfonylation and Acylation

This compound is a potent electrophile for Friedel-Crafts reactions, enabling both sulfonylation and acylation of aromatic compounds.

Friedel-Crafts Sulfonylation

In the presence of a Lewis acid catalyst, Ms₂O can be used for the direct methanesulfonylation of aromatic rings to furnish aryl sulfones. This method is often advantageous over using methanesulfonyl chloride, as it can be effective for both activated and deactivated aromatic substrates.[2]

Typical Reaction Conditions:

Aromatic SubstrateReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzeneMs₂O (1.2 eq.)AlCl₃ (1.2 eq.)CS₂0 to rt2 - 485
Toluene (B28343)Ms₂O (1.1 eq.)FeCl₃ (1.1 eq.)CH₂Cl₂rt3 - 690 (p/o > 9:1)
AnisoleMs₂O (1.1 eq.)Zeolite H-BEA1,2-Dichloroethane802495 (para-isomer)
ChlorobenzeneMs₂O (1.5 eq.)AlCl₃ (1.5 eq.)CS₂rt1270 (p/o = 2:1)

Experimental Protocol: Friedel-Crafts Sulfonylation of Toluene

To a stirred suspension of anhydrous aluminum chloride (1.2 g, 9.0 mmol) in dry carbon disulfide (15 mL) at 0 °C is added this compound (1.57 g, 9.0 mmol). Toluene (0.83 g, 9.0 mmol) is then added dropwise over 15 minutes. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then carefully poured onto a mixture of crushed ice (50 g) and concentrated hydrochloric acid (5 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-tolyl methyl sulfone.

"Greener" Friedel-Crafts Acylation

A noteworthy application of this compound is in promoting the Friedel-Crafts acylation of arenes with carboxylic acids. This methodology avoids the use of traditional stoichiometric Lewis acids and halogenated reagents, offering a more environmentally benign route to aryl ketones.[3] The reaction is believed to proceed through the in-situ formation of a mixed anhydride.

Typical Reaction Conditions:

Carboxylic AcidAreneReagentsTemperature (°C)Time (h)Yield (%)
Benzoic AcidTolueneMs₂O (1.3 eq.)100485
Acetic AcidAnisoleMs₂O (1.3 eq.)80292
Phenylacetic AcidBenzeneMs₂O (1.5 eq.)80678
4-Fluorobenzoic AcidTolueneMs₂O (1.3 eq.)110581

Experimental Protocol: Ms₂O-Promoted Acylation of Toluene with Benzoic Acid

A mixture of benzoic acid (1.22 g, 10 mmol), toluene (9.2 g, 100 mmol), and this compound (2.26 g, 13 mmol) is heated at 100 °C for 4 hours. The reaction is monitored by HPLC. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (50 mL) and washed with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield 4-methylbenzophenone.

Reaction Mechanism: Friedel-Crafts Acylation

G cluster_activation Activation cluster_acylation Acylation Carboxylic_Acid R-COOH Ms2O Ms₂O Carboxylic_Acid->Ms2O Mixed_Anhydride Mixed Anhydride (RCOOMs) Ms2O->Mixed_Anhydride Acylium_Ion Acylium Ion [R-C=O]⁺ Mixed_Anhydride->Acylium_Ion Arene Arene (Ar-H) Arene->Acylium_Ion Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Aryl_Ketone Aryl Ketone (Ar-COR) Sigma_Complex->Aryl_Ketone

Caption: Mechanism of Ms₂O-promoted Friedel-Crafts acylation.

Synthesis of Thioesters

This compound serves as an excellent dehydrating agent for the direct synthesis of thioesters from carboxylic acids and thiols. This protocol is notable for being metal- and halogen-free, proceeding under solvent-free conditions, and generating water as the only byproduct, aligning with the principles of green chemistry.[4]

Typical Reaction Conditions:

Carboxylic AcidThiolReagentsTemperature (°C)Time (h)Yield (%)
4-Nitrobenzoic Acid4-MethylthiophenolMs₂O (1.3 eq.)80496
Benzoic AcidThiophenolMs₂O (1.3 eq.)80492
Acetic AcidBenzyl MercaptanMs₂O (1.3 eq.)80588
4-Methoxybenzoic Acid4-ChlorothiophenolMs₂O (1.3 eq.)80491

Experimental Protocol: Synthesis of S-p-Tolyl 4-nitrobenzothioate

A mixture of 4-nitrobenzoic acid (83.5 mg, 0.5 mmol), 4-methylthiophenol (74.5 mg, 0.6 mmol), and this compound (113 mg, 0.65 mmol) is heated at 80 °C for 4 hours in a sealed vial. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether (10 mL), and the resulting slurry is cooled to 0 °C for 20 minutes. The mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the pure thioester.[4]

Oxidation of Alcohols in Combination with DMSO

In conjunction with dimethyl sulfoxide (B87167) (DMSO), this compound forms a potent oxidizing system, analogous to the Swern and Pfitzner-Moffatt oxidations, for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[2] This method offers a mild alternative to heavy metal-based oxidants.

Typical Reaction Conditions:

Alcohol TypeReagentsBaseSolventTemperature (°C)Time (h)Yield (%)
Primary BenzylicMs₂O (1.5 eq.), DMSO (3.0 eq.)Et₃N (3.0 eq.)CH₂Cl₂-78 to rt1 - 2>90
Secondary AliphaticMs₂O (1.5 eq.), DMSO (3.0 eq.)Et₃N (3.0 eq.)CH₂Cl₂-78 to rt2 - 485-95
Primary AliphaticMs₂O (2.0 eq.), DMSO (4.0 eq.)Et₃N (4.0 eq.)CH₂Cl₂/HMPA-78 to rt3 - 680-90

Experimental Protocol: Oxidation of a Secondary Alcohol

To a solution of this compound (1.5 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under a nitrogen atmosphere is added dimethyl sulfoxide (3.0 mmol). The mixture is stirred for 15 minutes, after which a solution of the secondary alcohol (1.0 mmol) in dichloromethane (2 mL) is added dropwise. The reaction is stirred for another 30 minutes at -78 °C. Triethylamine (3.0 mmol) is then added, and the reaction mixture is allowed to warm to room temperature over 1 hour. Water (10 mL) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ketone, which is then purified by chromatography.

Oxidation Reaction Pathway

G cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO Ms2O Ms₂O DMSO->Ms2O Sulfoxonium_Salt Electrophilic Sulfur Intermediate Ms2O->Sulfoxonium_Salt Alkoxysulfonium_Salt Alkoxysulfonium Salt Sulfoxonium_Salt->Alkoxysulfonium_Salt Alcohol Alcohol Alcohol->Sulfoxonium_Salt Ylide Ylide Alkoxysulfonium_Salt->Ylide Base Carbonyl Aldehyde/Ketone Ylide->Carbonyl

Caption: Pathway for the oxidation of alcohols with Ms₂O and DMSO.

Catalytic Applications

Beyond its role as a stoichiometric reagent, this compound also finds utility as a catalyst in certain transformations.

Esterification

This compound can catalyze the esterification of carboxylic acids with alcohols. It is believed to function by forming a highly reactive mixed anhydride in situ, which is then readily attacked by the alcohol.

Typical Reaction Conditions:

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)
Acetic Acid2-NaphtholMs₂O (cat.)1002High
Benzoic AcidEthylene GlycolMs₂O (cat.)1204Good
Prins Cyclization

In combination with a protic acid source like methanesulfonic acid (which can be generated in situ from any moisture present), this compound can participate in Prins-type cyclization reactions. For instance, the reaction of a homoallylic alcohol with a ketone can lead to the formation of spirocyclic tetrahydropyranyl mesylates.[1]

Typical Reaction Conditions:

KetoneHomoallylic AlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)
Cyclohexanone3-Buten-1-olMsOH (2.1 eq.)CH₂Cl₂231285
Tetrahydropyran-4-one3-Buten-1-olMsOH (2.1 eq.)CH₂Cl₂231285

Conclusion

This compound is a remarkably versatile reagent with a broad spectrum of applications in organic synthesis. Its ability to function as a powerful mesylating agent, a key component in Friedel-Crafts reactions, a dehydrating agent for thioester formation, an activator for DMSO oxidations, and a catalyst for esterification and cyclization reactions underscores its importance to the synthetic chemist. The methodologies presented in this guide, which often feature mild reaction conditions and high yields, highlight the utility of this compound in the efficient and clean construction of valuable chemical entities. As the demand for sustainable and efficient synthetic methods grows, the applications of this powerful reagent are poised to expand even further.

References

A Comprehensive Technical Guide to the Safe Handling of Methanesulfonic Anhydride in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for methanesulfonic anhydride (B1165640) (Ms₂O), a highly reactive and corrosive reagent commonly used in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

Methanesulfonic anhydride is a white to beige solid that is a powerful mesylating agent.[1] It is highly reactive and requires careful handling due to its corrosive and water-reactive nature.[1][2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₂H₆O₅S₂[1]
Molecular Weight 174.18 g/mol [1]
Appearance White to beige solid[4]
Melting Point 69 - 70 °C / 156.2 - 158 °F[1]
Boiling Point 125 °C / 257 °F[1]
Solubility Soluble in organic solvents, reacts violently with water.[1][2]
Vapor Density Not applicable (Solid)[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are its corrosivity (B1173158) and violent reaction with water.[1][3][4]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1][3][4]
Reactivity-EUH014: Reacts violently with water.[1]

Signal Word: Danger[1][3][4]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure safe handling, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control exposure to dust and potential vapors.[1][3][4]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1][3][5]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[5][6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[6] Standard safety glasses are not sufficient.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1][6]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.[1][5]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used.[3][5]

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the stability of this compound.

Handling
  • Handle only in a chemical fume hood.[1][3][4]

  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Do not breathe dust.[3][4]

  • Minimize dust generation and accumulation.[1][4]

  • Keep away from water and moisture, as it reacts violently.[1][3][4]

  • Use spark-proof tools and explosion-proof equipment if necessary.

  • Wash hands thoroughly after handling.[6]

Storage
  • Store in a cool, dry, and well-ventilated area.[1][6][7]

  • Keep containers tightly closed to prevent moisture contamination.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.[1][3]

  • Store in a designated corrosives cabinet.[3]

Experimental Protocol: Mesylation of a Primary Alcohol

The following is a representative protocol for the mesylation of a primary alcohol using this compound, with integrated safety precautions.

Objective: To convert a primary alcohol to its corresponding mesylate.

Materials:

  • Primary alcohol

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA) or other suitable base

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, addition funnel, magnetic stirrer, etc.), oven-dried before use.

Procedure:

  • Preparation and Inert Atmosphere:

    • Safety: Ensure all glassware is completely dry to prevent a violent reaction with this compound.

    • Assemble the reaction apparatus in a chemical fume hood.

    • Purge the system with an inert gas (nitrogen or argon) to create an anhydrous atmosphere.

  • Reagent Preparation:

    • Safety: Wear all required PPE (goggles, face shield, gloves, lab coat).

    • In the fume hood, carefully weigh the required amount of this compound. Minimize dust creation.

    • Dissolve the this compound in anhydrous DCM in a separate flask under an inert atmosphere.

  • Reaction Setup:

    • Dissolve the primary alcohol and triethylamine in anhydrous DCM in the main reaction flask under an inert atmosphere.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound:

    • Safety: The addition of this compound can be exothermic. Add the solution dropwise to control the reaction rate and temperature.

    • Slowly add the solution of this compound from the addition funnel to the cooled solution of the alcohol and base over a period of 15-30 minutes.

    • Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1-2 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching:

    • Safety: Quenching should be done carefully and slowly in the fume hood.

    • Slowly add cold water or a saturated aqueous solution of sodium bicarbonate to the reaction mixture to quench any remaining this compound. Be prepared for some heat generation.

    • Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification and Waste Disposal:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    • Safety: Dispose of all chemical waste, including unused reagents, reaction residues, and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and local regulations.[8] Do not mix aqueous waste with organic waste.

Emergency Procedures

Spills and Leaks
  • Evacuate the area and prevent entry.[4]

  • Wear full PPE, including respiratory protection.

  • Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][4]

  • Do not add water to the spill.[3][4]

  • Ventilate the area and wash the spill site after the material has been removed.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3][4]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Procedure cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE EngineeringControls Verify Engineering Controls (Fume Hood, Eyewash) PPE->EngineeringControls Weighing Weigh Solid in Fume Hood EngineeringControls->Weighing Reaction Perform Reaction Under Inert Atmosphere Weighing->Reaction Quenching Careful Quenching Reaction->Quenching Decontamination Decontaminate Glassware & Surfaces Quenching->Decontamination WasteDisposal Segregate & Dispose of Hazardous Waste Decontamination->WasteDisposal Spill Spill Response Exposure First Aid for Exposure

Caption: Workflow for the safe handling of this compound.

HazardControlDiagram cluster_hazards Primary Hazards cluster_controls Control Measures Corrosive Corrosive Causes severe skin and eye burns PPE Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-resistant Gloves - Lab Coat Corrosive->PPE Prevents Contact EngControls Engineering Controls - Chemical Fume Hood - Safety Shower/Eyewash Corrosive->EngControls Provides Barrier Reactive Water Reactive Reacts violently with water HandlingProc Handling Procedures - Work under inert atmosphere - Avoid dust generation - Careful quenching Reactive->HandlingProc Mitigates Reaction Inhalation Inhalation Hazard Dust is harmful if inhaled Inhalation->EngControls Contains Dust

Caption: Relationship between hazards and control measures.

References

Methanesulfonic Anhydride: A Versatile Reagent for Esterification and Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methanesulfonic anhydride (B1165640) (MSAA) has emerged as a powerful and versatile reagent in modern organic synthesis, offering efficient and often environmentally benign pathways for the formation of esters and amides. Its ability to activate carboxylic acids towards nucleophilic attack by alcohols, amines, and thiols makes it a valuable tool in the synthesis of a wide range of organic molecules, from simple building blocks to complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the applications of methanesulfonic anhydride in esterification and acylation reactions, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction to this compound as an Activating Agent

This compound ((CH₃SO₂)₂O), also known as Ms₂O, is the anhydride of methanesulfonic acid. It is a commercially available, relatively inexpensive, and moisture-sensitive solid. Its utility as a reagent stems from its high reactivity towards nucleophiles, particularly the oxygen and nitrogen atoms of carboxylic acids. This initial reaction forms a mixed anhydride, which is a highly activated intermediate primed for subsequent reaction with a nucleophile.

The primary advantage of using MSAA lies in its ability to promote reactions under mild conditions, often avoiding the need for harsh reagents or high temperatures. Furthermore, methanesulfonic acid, the byproduct of the activation step, can often act as a catalyst for the subsequent nucleophilic attack, streamlining the reaction process. In many cases, the reactions can be performed without the need for a solvent, aligning with the principles of green chemistry.

Esterification of Carboxylic Acids

This compound serves as an excellent condensing agent for the esterification of carboxylic acids with a variety of alcohols, including primary, secondary, and even some tertiary alcohols. The reaction proceeds via the formation of a mixed carboxylic-methanesulfonic anhydride, which is then readily attacked by the alcohol nucleophile.

General Reaction Scheme

The overall transformation for the esterification of a carboxylic acid with an alcohol using this compound is depicted below:

Esterification_General_Scheme cluster_reactants Reactants cluster_reagents Reagent cluster_products Products RCOOH R-COOH (Carboxylic Acid) Ester R-COOR' (Ester) RCOOH->Ester + R'-OH ROH R'-OH (Alcohol) ROH->Ester MSAA Ms₂O (this compound) MSAA->Ester activation MSA 2 MsOH (Methanesulfonic Acid) Ester->MSA

Figure 1: General scheme for esterification using MSAA.
Experimental Protocol for Esterification

The following is a general procedure for the esterification of a carboxylic acid with a primary or secondary alcohol using this compound.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • This compound (1.1 equiv)

  • Dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in dichloromethane at 0 °C, add this compound (1.1 equiv) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica (B1680970) gel.

Note: For tertiary or sterically hindered alcohols, higher temperatures and longer reaction times may be necessary. In some cases, the use of a non-nucleophilic base, such as pyridine (B92270) or 2,6-lutidine, may be beneficial to neutralize the methanesulfonic acid formed during the reaction.

Quantitative Data for Esterification

The following table summarizes the results for the esterification of various carboxylic acids with different alcohols using this compound.

EntryCarboxylic AcidAlcoholTime (h)Temp (°C)Yield (%)
1Benzoic acidMethanol4RT95
2Acetic acidBenzyl alcohol3RT92
3Phenylacetic acidEthanol5RT90
4Cyclohexanecarboxylic acidIsopropanol84085
5Adamantane-1-carboxylic acidtert-Butanol246065
64-Nitrobenzoic acid1-Butanol6RT93

Table 1: Representative yields for the esterification of various carboxylic acids and alcohols using this compound.

Acylation Reactions

This compound is a highly effective reagent for the acylation of a range of nucleophiles, including thiols, amines, and phenols. The mechanism is analogous to that of esterification, involving the formation of a reactive mixed anhydride.

Thioesterification of Carboxylic Acids

The synthesis of thioesters is a particularly successful application of MSAA. The reaction of carboxylic acids with thiols in the presence of this compound proceeds smoothly under solvent-free conditions to afford the corresponding thioesters in high yields.[1]

Materials:

  • Carboxylic acid (0.5 mmol, 1.0 equiv)

  • Thiol (0.6 mmol, 1.2 equiv)

  • This compound (0.65 mmol, 1.3 equiv)

Procedure:

  • To a mixture of the carboxylic acid (0.5 mmol) and the thiol (0.6 mmol), add this compound (0.65 mmol).

  • Heat the reaction mixture to 80 °C and stir for the time indicated in Table 2.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the pure thioester.[1]

The following table provides a selection of results for the MSAA-promoted synthesis of thioesters from various carboxylic acids and thiols.[1]

EntryCarboxylic AcidThiolTime (h)Yield (%)
14-Nitrobenzoic acid4-Methylbenzenethiol496
2Benzoic acidBenzenethiol490
34-Methoxybenzoic acid4-Chlorobenzenethiol592
4Acetic acidBenzyl mercaptan391
5Phenylacetic acidCyclohexanethiol688
63-Methylbenzoic acid2-Naphthalenethiol585

Table 2: Synthesis of thioesters using this compound.[1]

Acylation of Amines (Amide Formation)

This compound can also be employed for the formation of amides from carboxylic acids and amines. The reaction is particularly useful for the acylation of primary and secondary amines, as well as anilines.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • This compound (1.2 equiv)

  • Triethylamine (B128534) (2.5 equiv)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv) and triethylamine (2.5 equiv) in dichloromethane at 0 °C, add this compound (1.2 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the amine (1.1 equiv) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

| Entry | Carboxylic Acid | Amine | Time (h) | Temp (°C) | Yield (%) | | :---: | :--- | :--- | :---: | :---: | | 1 | Benzoic acid | Aniline | 6 | RT | 94 | | 2 | Acetic acid | Benzylamine | 4 | RT | 91 | | 3 | Isobutyric acid | Diethylamine | 12 | 40 | 82 | | 4 | 4-Chlorobenzoic acid | Morpholine | 5 | RT | 96 | | 5 | Phenylacetic acid | Pyrrolidine | 4 | RT | 93 |

Table 3: Representative yields for the acylation of amines with carboxylic acids using this compound.

Friedel-Crafts Acylation

A notable application of this compound is in promoting "greener" Friedel-Crafts acylation reactions. This methodology allows for the preparation of aryl ketones from carboxylic acids and aromatic compounds without the use of metal or halogenated reagents.[2][3] The reaction is often performed neat, minimizing waste.[2]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Aromatic compound (1.3-2.0 equiv)

  • This compound (1.3 equiv)

Procedure:

  • Mix the carboxylic acid (1.0 equiv) and the aromatic compound (1.3-2.0 equiv).

  • Add this compound (1.3 equiv) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir for the required time.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by crystallization or column chromatography.[2]

EntryCarboxylic AcidAromatic CompoundTime (h)Temp (°C)Yield (%)
1Benzoic acidToluene168085
24-Fluorobenzoic acidToluene610091
3Acetic acidAnisole46095
4Propionic acidVeratrole58088
5Phenylacetic acidChlorobenzene2412075

Table 4: Yields for the this compound-promoted Friedel-Crafts acylation.[3]

Reaction Mechanisms

The utility of this compound in both esterification and acylation reactions stems from its ability to activate carboxylic acids via the formation of a mixed carboxylic-methanesulfonic anhydride intermediate.

Mechanism of Esterification and Acylation

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound to form a mixed anhydride. This is a highly electrophilic species, making the carbonyl carbon susceptible to nucleophilic attack. Methanesulfonic acid is generated as a byproduct.

  • Nucleophilic Attack: The nucleophile (alcohol, amine, or thiol) attacks the carbonyl carbon of the mixed anhydride. This is followed by the departure of the methanesulfonate (B1217627) anion, a good leaving group, to yield the final ester, amide, or thioester.

Acylation_Mechanism cluster_activation 1. Activation cluster_attack 2. Nucleophilic Attack RCOOH R-COOH MixedAnhydride R-CO-O-Ms (Mixed Anhydride) RCOOH->MixedAnhydride + Ms₂O MSAA Ms-O-Ms NuH Nu-H (Alcohol, Amine, Thiol) Tetrahedral Tetrahedral Intermediate MixedAnhydride->Tetrahedral + Nu-H MsOH MsOH MixedAnhydride->MsOH - MsOH Product R-CO-Nu (Ester, Amide, Thioester) Tetrahedral->Product - MsO⁻ - H⁺ MsO_minus MsO⁻

Figure 2: General mechanism for MSAA-promoted acylation.
Workflow for a Typical Reaction

The following diagram illustrates the typical workflow for performing an esterification or acylation reaction using this compound.

Workflow Reactants Combine Carboxylic Acid and Nucleophile in Solvent Cooling Cool to 0 °C Reactants->Cooling Add_MSAA Add this compound Cooling->Add_MSAA Reaction Stir at RT or Heat Add_MSAA->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Workup Aqueous Workup (Separation, Washing, Drying) Quench->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Product Isolated Product Purification->Product

Figure 3: Typical experimental workflow.

Conclusion

This compound is a highly effective and versatile reagent for the esterification and acylation of a wide range of substrates. Its ability to activate carboxylic acids under mild conditions, often without the need for a solvent, makes it an attractive choice for modern organic synthesis, particularly in the context of green chemistry. The straightforward experimental procedures and generally high yields further enhance its appeal for applications in research, development, and production settings. This guide provides a solid foundation for utilizing this compound in your synthetic endeavors.

References

An In-depth Technical Guide to the Electrophilic Nature of Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic anhydride (B1165640) ((CH₃SO₂)₂O), also known as mesyl anhydride, is a highly reactive and powerful electrophile extensively utilized in organic synthesis. Its potent sulfonylating capabilities make it an invaluable reagent for the introduction of the methanesulfonyl (mesyl) group, a critical functional group in the development of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the electrophilicity of methanesulfonic anhydride, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Core Concepts: The Electrophilicity of this compound

The strong electrophilicity of this compound stems from the presence of two highly electron-withdrawing methanesulfonyl groups attached to a central oxygen atom. This arrangement creates a significant partial positive charge on the sulfur atoms, making them highly susceptible to nucleophilic attack.

Compared to its counterpart, methanesulfonyl chloride (MsCl), this compound often offers advantages in terms of reaction cleanliness, as it circumvents the formation of chlorinated byproducts.[1][2] However, the choice between the two reagents is often dictated by the specific substrate and desired reaction conditions.

Quantitative Analysis of Electrophilicity

While extensive kinetic studies directly comparing the electrophilicity of this compound with other sulfonylating agents under various synthetic conditions are not abundantly available in the literature, its high reactivity is well-established. Solvolysis studies provide some quantitative insight into its electrophilic character.

A study on the solvolysis of this compound across 34 different solvents and solvent mixtures yielded a Grunwald-Winstein correlation with an l value of 0.76 ± 0.06 and an m value of 0.34 ± 0.04. The appreciable values for both l (sensitivity to solvent nucleophilicity) and m (sensitivity to solvent ionizing power) suggest a reaction mechanism with significant Sₙ2 character, where bond formation is concerted with bond breaking.

For a deeper, theoretical understanding of its electrophilicity, computational chemistry provides valuable tools such as the calculation of the Lowest Unoccupied Molecular Orbital (LUMO) energy and the generation of electrostatic potential maps. A lower LUMO energy generally correlates with higher electrophilicity. While specific, publicly available computational studies detailing the LUMO energy of this compound are scarce, general principles of electronic effects confirm the high electrophilicity of the sulfur centers.

Key Applications and Experimental Protocols

This compound is a versatile reagent employed in a variety of chemical transformations. Below are detailed protocols for some of its most common applications.

Mesylation of Alcohols

The conversion of alcohols to methanesulfonates (mesylates) is a cornerstone application of this compound. Mesylates are excellent leaving groups, facilitating subsequent nucleophilic substitution or elimination reactions.

Experimental Protocol: General Procedure for the Mesylation of a Primary Alcohol

Materials:

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 - 2.0 eq) or pyridine (2.0 - 3.0 eq) to the solution and stir for 5-10 minutes.

  • Slowly add a solution of this compound (1.2 - 1.5 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water, 1 M HCl (if pyridine is used), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Reaction Workflow for Mesylation of an Alcohol

mesylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_end Product Alcohol Alcohol (R-OH) Reaction_Vessel Reaction in an inert solvent (e.g., DCM) at 0°C Alcohol->Reaction_Vessel Ms2O Methanesulfonic Anhydride (Ms₂O) Ms2O->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Quench Quench with aq. NaHCO₃ Reaction_Vessel->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Mesylate Mesylate (R-OMs) Concentration->Mesylate Purification Purification (if necessary) Mesylate->Purification

Mesylation of an alcohol using this compound.

Synthesis of Sulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding methanesulfonamides. Sulfonamides are a crucial class of compounds in medicinal chemistry.

Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine

Materials:

  • Primary amine

  • This compound (Ms₂O)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add pyridine (2.0 eq) or triethylamine (1.5 eq) to the solution and cool to 0 °C.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization or column chromatography.

Reaction Pathway for Sulfonamide Formation

sulfonamide_formation Amine Primary or Secondary Amine (R₂NH) Nucleophilic_Attack Nucleophilic Attack of Amine on Sulfur Amine->Nucleophilic_Attack Ms2O Methanesulfonic Anhydride Ms2O->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer to Base Intermediate->Proton_Transfer Elimination Elimination of Methanesulfonate Proton_Transfer->Elimination Sulfonamide Sulfonamide (R₂NSO₂CH₃) Elimination->Sulfonamide

Mechanism of sulfonamide formation.

Friedel-Crafts Sulfonylation

This compound can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to introduce a methanesulfonyl group. This reaction often requires a Lewis acid catalyst.

Experimental Protocol: "Greener" Friedel-Crafts Acylation (Adapted for Sulfonylation)

While the cited literature focuses on acylation using carboxylic acids and this compound as an activator, a similar principle can be applied for sulfonylation, where the anhydride itself is the electrophile.

Materials:

  • Electron-rich aromatic compound (e.g., anisole, toluene)

  • This compound (Ms₂O)

  • (Optional) Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a strong protic acid.

Procedure:

  • To the aromatic substrate (1.0 eq), add this compound (1.1 - 1.5 eq) at room temperature with stirring.

  • If required, carefully add a catalytic amount of a Lewis acid. The reaction is often exothermic.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting sulfone by recrystallization or column chromatography.

Oxidation of Alcohols (Swern-Moffatt Type Oxidation)

In combination with dimethyl sulfoxide (B87167) (DMSO), this compound can be used as an activating agent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3] This is a variation of the Swern and Moffatt oxidations.

Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol

Materials:

  • Secondary alcohol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • This compound (Ms₂O)

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM under an inert atmosphere at -78 °C (dry ice/acetone bath), slowly add a solution of this compound (1.1 eq) in anhydrous DCM. Stir the mixture for 15-30 minutes.

  • Add a solution of the secondary alcohol (1.0 eq) in anhydrous DCM to the reaction mixture at -78 °C. Stir for 30-60 minutes.

  • Slowly add anhydrous triethylamine (5.0 eq) to the reaction mixture and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography.

Logical Workflow: Reagent Selection

reagent_selection node_action node_action Start Need to form a mesylate or sulfonamide? Chloride_Sensitive Is the substrate or product sensitive to chloride? Start->Chloride_Sensitive Cost_Consideration Is cost a primary concern? Chloride_Sensitive->Cost_Consideration  No Use_Ms2O Use Methanesulfonic Anhydride (Ms₂O) Chloride_Sensitive->Use_Ms2O  Yes Cost_Consideration->Use_Ms2O  No (or if cleaner reaction is prioritized) Use_MsCl Use Methanesulfonyl Chloride (MsCl) Cost_Consideration->Use_MsCl  Yes

Decision workflow for selecting a mesylating agent.

Conclusion

This compound is a potent and versatile electrophile that plays a crucial role in modern organic synthesis. Its high reactivity, coupled with the advantage of producing cleaner reaction profiles compared to its chloride counterpart in certain applications, makes it an indispensable tool for chemists in research and development. A thorough understanding of its electrophilic nature and the availability of robust experimental protocols are key to leveraging its full potential in the synthesis of complex molecules. Further computational studies would be beneficial to provide a more detailed quantitative picture of its electrophilicity and to aid in the rational design of new synthetic methodologies.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of methanesulfonic anhydride (B1165640). Given the limited availability of specific, in-depth thermal analysis data in publicly accessible literature, this document synthesizes known properties and proposes standardized methodologies for its characterization. The guide is intended to be a foundational resource for professionals requiring a thorough understanding of the thermal behavior of this critical reagent.

Introduction

Methanesulfonic anhydride, ((CH₃SO₂)₂O), is a highly reactive and essential reagent in organic synthesis, primarily utilized for the preparation of mesylates from alcohols.[1] Its efficacy and the stability of the resulting products are of paramount importance in multi-step syntheses, particularly in the pharmaceutical industry. Understanding the thermal stability and decomposition pathways of this compound is crucial for ensuring process safety, defining storage conditions, and preventing the formation of unwanted byproducts.

This guide summarizes the known physical and thermal properties of this compound, outlines potential decomposition pathways, and provides detailed, standardized protocols for its thermal analysis using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Physicochemical and Thermal Properties

The thermal behavior of a compound is fundamentally linked to its physical properties. Below is a summary of the key physicochemical data for this compound.

PropertyValueReference(s)
Molecular FormulaC₂H₆O₅S₂[2]
Molecular Weight174.20 g/mol [2]
AppearanceWhite to light brown/grey solid[3][4]
Melting Point64-70 °C (147.2-158.0 °F)[1]
Boiling Point125 °C (257 °F) at 4 mmHg[3]
Decomposition TemperatureNo specific data available in public literature

Thermal Decomposition Profile

3.1 Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release irritating and toxic gases and vapors. The primary combustion and decomposition products include:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Sulfur oxides (SOx)

3.2 Proposed Thermal Decomposition Pathway

In the absence of specific studies, a logical decomposition pathway under anhydrous thermal stress can be proposed. The molecule's core structure consists of two methanesulfonyl groups linked by an oxygen atom. The S-O-S anhydride linkage is the most likely point of initial cleavage under thermal duress.

A plausible, non-hydrolytic thermal decomposition pathway could initiate with the homolytic cleavage of a sulfur-oxygen bond in the anhydride linkage, leading to the formation of methanesulfonyl radicals. These highly reactive intermediates could then undergo a series of propagation and termination steps.

Decomposition_Pathway MSA This compound ((CH₃SO₂)₂O) Radicals Methanesulfonyl Radicals (2x CH₃SO₂•) MSA->Radicals Δ (Heat) Initial S-O Bond Cleavage Intermediates Intermediate Species (e.g., CH₃•, •SO₂) Radicals->Intermediates Radical Fragmentation Products Decomposition Products (SO₂, CO, CO₂, H₂O, etc.) Intermediates->Products Recombination & Oxidation

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To address the gap in available data, the following sections detail standardized experimental protocols for the thermal analysis of this compound. These methodologies are designed to provide a comprehensive understanding of its thermal stability and decomposition kinetics.

4.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and to quantify mass loss.

Methodology:

  • Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.

  • Atmosphere: Purge the system with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min to establish and maintain an inert atmosphere.

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a tared TGA crucible (alumina or platinum).

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed (e.g., 5% mass loss).

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Prepare_Sample Weigh 5-10 mg Sample Calibrate->Prepare_Sample Equilibrate Equilibrate at 30°C in N₂ Atmosphere Prepare_Sample->Equilibrate Ramp_Temp Heat from 30°C to 600°C at 10°C/min Equilibrate->Ramp_Temp Record_Data Record Mass vs. Temp Ramp_Temp->Record_Data Determine_Onset Determine Onset of Decomposition Record_Data->Determine_Onset

Caption: Standardized workflow for Thermogravimetric Analysis (TGA).

4.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition (both endothermic and exothermic).

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point from the peak of the endothermic transition and observe any subsequent exothermic or endothermic events that may correspond to decomposition.

4.3 Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for an exothermic reaction. It is a critical tool for assessing thermal runaway hazards.

Methodology:

  • Instrument Preparation: Calibrate the ARC instrument for temperature and pressure.

  • Sample Preparation: Load a known quantity of this compound into a suitable sample bomb (e.g., titanium or stainless steel).

  • ARC Method (Heat-Wait-Search Mode):

    • The sample is heated in small, discrete steps (e.g., 5 °C).

    • After each heating step, the instrument waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).

    • If no exotherm is detected, the cycle repeats.

    • Once an exotherm is detected, the instrument switches to adiabatic mode, and the heat generated by the sample is used to increase its temperature, allowing for the measurement of the temperature and pressure rise rates.

  • Data Analysis: The resulting data can be used to determine the onset temperature of the exothermic decomposition, the time to maximum rate (TMR), and the adiabatic temperature rise, which are all critical parameters for process safety assessments.

ARC_Workflow Start Start Heat Heat Sample by ΔT (e.g., 5°C) Start->Heat Wait Wait for Thermal Equilibrium Heat->Wait Search Search for Exotherm (Self-Heating > 0.02°C/min) Wait->Search Exotherm_Detected Exotherm Detected? Search->Exotherm_Detected Exotherm_Detected->Heat No Adiabatic_Mode Switch to Adiabatic Mode: Record T and P vs. Time Exotherm_Detected->Adiabatic_Mode Yes End End Adiabatic_Mode->End

Caption: Workflow for Accelerating Rate Calorimetry (ARC) using Heat-Wait-Search mode.

Summary and Recommendations

This compound is a thermally stable solid with a well-defined melting point. While specific data on its decomposition temperature and kinetics are not widely published, its known reactivity and the hazardous decomposition products (oxides of carbon and sulfur) necessitate careful handling at elevated temperatures.

For researchers and drug development professionals, it is strongly recommended that a thorough thermal hazard assessment be conducted using the methodologies outlined in this guide (TGA, DSC, and ARC) before scaling up reactions involving this compound. This will ensure safe operating limits are established and potential thermal runaway scenarios are understood and mitigated. The proposed decomposition pathway and experimental workflows provide a robust framework for such an investigation.

References

Methodological & Application

Protocol for the Mesylation of Secondary Alcohols Using Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mesylation of secondary alcohols using methanesulfonic anhydride (B1165640). This method offers a reliable and efficient means of converting secondary alcohols into their corresponding mesylates, which are versatile intermediates in organic synthesis, particularly in drug development. The use of methanesulfonic anhydride is advantageous as it circumvents the formation of chlorinated byproducts often observed when using methanesulfonyl chloride.[1][2] This protocol includes a general procedure, reaction mechanism, a summary of reaction conditions for different substrates, and troubleshooting guidelines.

Introduction

The conversion of alcohols to mesylates is a fundamental transformation in organic chemistry. Mesylates are excellent leaving groups, rendering them susceptible to nucleophilic substitution and elimination reactions. This reactivity makes them crucial intermediates in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients.

While methanesulfonyl chloride (MsCl) is commonly employed for this purpose, its use can lead to the formation of undesired alkyl chloride byproducts.[1][2] this compound (Ms₂O) serves as an effective alternative, providing the desired mesylate with high efficiency and minimizing side reactions.[1][2] This protocol details a general and robust method for the mesylation of secondary alcohols using this compound in the presence of a tertiary amine base.

Reaction and Mechanism

The overall reaction involves the treatment of a secondary alcohol with this compound in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) (DCM).

Overall Reaction:

R-CH(OH)-R' + (CH₃SO₂)₂O + Base → R-CH(OMs)-R' + Base·H⁺ + CH₃SO₃⁻

The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on one of the electrophilic sulfur atoms of the this compound. The tertiary amine base acts as a scavenger for the methanesulfonic acid byproduct generated during the reaction.

Experimental Protocol

Materials:

  • Secondary alcohol

  • This compound (Ms₂O)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq.).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) (1.5 - 3.0 eq.) to the stirred solution.

  • Slowly add this compound (1.2 - 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude mesylate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the mesylation of representative secondary alcohols using this compound.

SubstrateMoles of Substrate (mmol)Equivalents of Ms₂OEquivalents of Base (TEA)SolventTemperature (°C)Reaction Time (min)Yield (%)
Example 1 [3]0.241.423.08DCM030Not explicitly stated, product used directly
Example 2 [3]14.01.53.0DCM0 to RT120Not explicitly stated, product used directly

Troubleshooting

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the expected reaction time, consider adding a slight excess of this compound and/or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water will consume the anhydride.

  • Formation of Elimination Byproducts: Secondary mesylates can be susceptible to elimination, especially in the presence of excess base or at elevated temperatures.[4] It is crucial to maintain a low reaction temperature and to use the recommended stoichiometry of the base. If elimination is a significant issue, a weaker base such as pyridine may be employed.[4]

  • Difficult Work-up: If an emulsion forms during the aqueous work-up, adding more brine or allowing the mixture to stand can help to break it.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation ROH R-CH(OH)-R' Ms2O (CH₃SO₂)₂O ROH->Ms2O attacks S Intermediate1_2 R-CH(O⁺H)-R'- S(O)₂CH₃ Intermediate1 R-CH(O⁺H)-R'- S(O)₂CH₃ Ms2O->Intermediate1 MsO- CH₃SO₃⁻ Intermediate1->MsO- releases Product R-CH(OMs)-R' Intermediate1_2->Product BaseH Base·H⁺ Intermediate1_2->BaseH Base Base Base->Intermediate1_2 deprotonates experimental_workflow start Start dissolve Dissolve Secondary Alcohol in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_anhydride Add this compound add_base->add_anhydride stir Stir at 0 °C and Monitor by TLC add_anhydride->stir quench Quench with Saturated Aqueous NaHCO₃ stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify end End purify->end

References

Application Notes and Protocols: Amine Protection with Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate pathways of pharmaceutical and agrochemical development, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often necessitate temporary masking to avert undesirable side reactions during synthetic transformations. The methanesulfonyl (Ms) group, introduced via methanesulfonic anhydride (B1165640), serves as a robust and highly stable protecting group for primary and secondary amines, forming a methanesulfonamide (B31651) linkage.

The use of methanesulfonic anhydride for amine protection offers distinct advantages, including the formation of a protecting group that is stable across a wide range of acidic and basic conditions.[1][2] This stability makes the methanesulfonyl group particularly valuable in multi-step syntheses where other common amine protecting groups might be labile. Furthermore, the reaction with this compound avoids the generation of chlorinated by-products, which can be a concern when using methanesulfonyl chloride.[2] The resulting methanesulfonamides are often crystalline, facilitating purification. Deprotection, while requiring specific and potent reducing agents, offers an orthogonal strategy to many other protecting groups.

This document provides a detailed, step-by-step procedure for the protection of amines using this compound and the subsequent deprotection of the resulting methanesulfonamide.

Data Presentation

The following table summarizes the reaction conditions and yields for the protection of various primary and secondary amines with this compound.

Amine SubstrateAmine TypeBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePrimary AromaticPyridine (B92270)Dichloromethane0 to rt2~95% (typical)
BenzylaminePrimary AliphaticTriethylamine (B128534)Dichloromethane0 to rt3>90% (typical)
DiethylamineSecondary AliphaticTriethylamineDichloromethane0 to rt4>90% (typical)
PyrrolidineSecondary Aliphatic (Cyclic)PyridineDichloromethane0 to rt3>95% (typical)
4-BromoanilinePrimary Aromatic (electron-deficient)PyridineDichloromethane0 to rt5~90% (typical)
N-MethylanilineSecondary AromaticTriethylamineDichloromethane0 to rt6~85% (typical)

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol describes a general procedure for the methanesulfonylation of a primary amine using this compound in the presence of a base.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • To this cooled solution, add this compound (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude methanesulfonamide can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a Methanesulfonamide using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines a procedure for the reductive cleavage of a methanesulfonamide using the potent reducing agent, lithium aluminum hydride. This method is effective but requires careful handling due to the high reactivity of LiAlH₄.

Materials:

  • Methanesulfonamide (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (excess, e.g., 4.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Ice bath

  • Water

  • 15% aqueous Sodium hydroxide (B78521) (NaOH) solution

  • Celite®

Procedure:

  • To a stirred suspension of LiAlH₄ (excess) in anhydrous THF or diethyl ether under an inert atmosphere, add the methanesulfonamide (1.0 eq) portion-wise at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential and slow addition of water, followed by 15% aqueous NaOH, and then again water (Fieser workup). Caution: This process is highly exothermic and generates hydrogen gas.

  • Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine.

  • The product can be further purified by distillation or column chromatography.

Visualizations

Amine_Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start_amine Primary or Secondary Amine reaction_prot Reaction in Dichloromethane start_amine->reaction_prot reagents_prot This compound Base (e.g., Pyridine) reagents_prot->reaction_prot workup_prot Aqueous Work-up & Purification reaction_prot->workup_prot protected_amine Methanesulfonamide workup_prot->protected_amine reaction_deprot Reduction in Anhydrous Solvent protected_amine->reaction_deprot reagents_deprot Reducing Agent (e.g., LiAlH₄) reagents_deprot->reaction_deprot workup_deprot Quenching & Purification reaction_deprot->workup_deprot final_amine Deprotected Amine workup_deprot->final_amine

Caption: Workflow for Amine Protection and Deprotection.

Reaction_Mechanism_Logic amine Amine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack ms2o This compound (Electrophile) ms2o->intermediate base Base base->amine Deprotonation (if primary/secondary amine salt) methanesulfonate Methanesulfonate (Leaving Group) intermediate->methanesulfonate Loss of Leaving Group protected_amine Methanesulfonamide (Product) intermediate->protected_amine Collapse of Intermediate

Caption: Logical Flow of the Protection Reaction.

References

Application Notes and Protocols: Methanesulfonic Anhydride in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of valuable aryl ketones.[1][2] However, traditional methods often rely on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, which can generate significant metallic and halogenated waste.[3][4] Methanesulfonic anhydride (B1165640) (MSAA) has emerged as a powerful and environmentally benign reagent for promoting Friedel-Crafts acylation reactions.[3][4][5][6][7] This "greener" methodology offers a metal- and halogen-free approach, minimizing waste and aligning with the principles of sustainable chemistry.[3][4][7]

MSAA serves as an excellent activating agent for both aryl and alkyl carboxylic acids, facilitating their reaction with aromatic compounds to produce aryl ketones in good yields.[3][4][7] A key advantage of this method is its ability to proceed with only a slight excess of the aromatic nucleophile and often without the need for an additional solvent, significantly reducing the environmental impact.[3][4] The in situ generation of methanesulfonic acid from the reaction of MSAA with the carboxylic acid is typically sufficient to catalyze the acylation, even for electron-deficient aromatic systems.[3][4]

Advantages of Using Methanesulfonic Anhydride

  • Environmentally Friendly: Eliminates the use of metallic and halogenated catalysts, leading to a "greener" synthesis with minimal and biodegradable waste.[3]

  • High Efficiency: Provides good to excellent yields of aryl ketones.[3][4]

  • Broad Substrate Scope: Effective for a wide range of aryl and alkyl carboxylic acids and aromatic compounds, including electron-deficient systems.[3]

  • Reduced Waste: Reactions can often be performed without a solvent and with only a small excess of the aromatic reactant, leading to a low environmental factor.[3] For instance, the reaction of 4-fluorobenzoic acid with toluene (B28343) produces only 50 g of waste per 10 g of product.[3]

  • Simplified Work-up: Products can often be isolated by simple crystallization.[3]

Reaction Mechanism and Workflow

The reaction proceeds through the formation of a mixed anhydride intermediate. This compound activates the carboxylic acid, which then undergoes electrophilic aromatic substitution with the aromatic compound. The methanesulfonic acid generated as a byproduct is a strong acid and catalyzes the reaction.

G cluster_activation Activation Step cluster_acylation Acylation Step Carboxylic_Acid Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Anhydride (RCO-O-SO2Me) Carboxylic_Acid->Mixed_Anhydride + MSAA MSA Methanesulfonic Acid (MeSO3H) MSAA This compound ((MeSO2)2O) MSAA->Mixed_Anhydride Mixed_Anhydride->MSA Aryl_Ketone Aryl Ketone (Ar-COR) Mixed_Anhydride->Aryl_Ketone + Ar-H (catalyzed by MeSO3H) Aromatic_Compound Aromatic Compound (Ar-H) Aromatic_Compound->Aryl_Ketone G A Combine Carboxylic Acid and Aromatic Compound B Add this compound A->B C Heat the Reaction Mixture B->C D Reaction Monitoring (e.g., HPLC, TLC) C->D E Work-up: - Quench with water/base - Extract with organic solvent D->E Upon completion F Purification: - Crystallization - Column chromatography (if necessary) E->F G Isolate Pure Aryl Ketone F->G

References

Application Notes and Protocols for the Oxidation of Alcohols with Methanesulfonic Anhydride/DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. The use of dimethyl sulfoxide (B87167) (DMSO) activated by an electrophilic agent provides a mild and selective method for this conversion, avoiding the harsh conditions and toxic byproducts associated with many heavy metal-based oxidants. This application note details the experimental setup and protocols for the oxidation of alcohols using a combination of methanesulfonic anhydride (B1165640) (Ms₂O) and DMSO. This system offers an efficient and practical alternative to other activated DMSO methods like the Swern and Moffatt oxidations. The reaction proceeds through the formation of a highly electrophilic sulfonium (B1226848) species, which is then attacked by the alcohol. Subsequent deprotonation and intramolecular elimination yield the desired carbonyl compound.

Reaction Principle and Signaling Pathway

The oxidation of alcohols with methanesulfonic anhydride and DMSO follows a well-established mechanistic pathway for activated DMSO oxidations. The key steps are:

  • Activation of DMSO: this compound reacts with DMSO to form a highly reactive electrophilic sulfonium salt, the key activating species.

  • Alcohol Attack: The alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom of the activated DMSO species, forming an alkoxysulfonium salt.

  • Deprotonation: A base, typically a hindered amine like triethylamine (B128534) or the methanesulfonate (B1217627) anion generated in situ, removes the proton from the carbon bearing the oxygen, forming a sulfur ylide.

  • Intramolecular Elimination: The sulfur ylide undergoes a[1][2]-sigmatropic rearrangement through a five-membered ring transition state, leading to the formation of the carbonyl compound, dimethyl sulfide (B99878), and methanesulfonic acid.

Oxidation_Mechanism DMSO DMSO Activated_DMSO Electrophilic Sulfonium Salt DMSO->Activated_DMSO Ms2O This compound (Ms₂O) Ms2O->Activated_DMSO Activation Alkoxysulfonium Alkoxysulfonium Salt Activated_DMSO->Alkoxysulfonium Nucleophilic Attack Alcohol R¹R²CHOH (Alcohol) Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation Base Base (e.g., Et₃N or MsO⁻) Base->Ylide Carbonyl R¹R²C=O (Aldehyde/Ketone) Ylide->Carbonyl Intramolecular Elimination Byproducts Dimethyl Sulfide (DMS) + Methanesulfonic Acid Ylide->Byproducts

Caption: Mechanism of Alcohol Oxidation with Ms₂O/DMSO.

Quantitative Data Summary

While specific yield data for a wide range of substrates with the this compound/DMSO system is not extensively published, the methodology is analogous to the well-established Albright-Goldman oxidation (DMSO/acetic anhydride). The following table provides representative examples of alcohols that can be oxidized using this methodology, as mentioned in the patent literature, with expected high yields based on analogous transformations.

EntrySubstrate (Alcohol)Product (Aldehyde/Ketone)Expected Yield (%)Notes
1YohimbineYohimbinoneHighOxidation of a complex, sterically hindered secondary alcohol.
2BenzoinBenzilHighOxidation of a secondary alcohol adjacent to a carbonyl group.
31-Octanol1-OctanalGood to HighOxidation of a primary alcohol to an aldehyde.
4CyclohexanolCyclohexanoneHighOxidation of a simple secondary alcohol.
5Cinnamyl alcoholCinnamaldehydeHighOxidation of an allylic alcohol.

Experimental Protocols

The following protocols are based on the general procedure for DMSO/acid anhydride oxidations and can be adapted for specific substrates.

General Protocol for the Oxidation of a Secondary Alcohol to a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Secondary alcohol

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • This compound (Ms₂O)

  • Anhydrous Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 eq) and anhydrous DMSO (3.0-5.0 eq). Dissolve the mixture in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Activation of DMSO: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of this compound (1.5-2.5 eq) in anhydrous DCM. Add the this compound solution dropwise to the stirred alcohol/DMSO solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C or to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly add triethylamine (3.0-5.0 eq) to neutralize the methanesulfonic acid formed.

  • Extraction: Dilute the mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ketone.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification Prep_Flask 1. Add Alcohol and DMSO to dry flask under N₂ Add_Solvent 2. Dissolve in anhydrous DCM Prep_Flask->Add_Solvent Cooling 3. Cool to 0 °C Add_Solvent->Cooling Add_Ms2O 4. Add Ms₂O solution dropwise at 0 °C Cooling->Add_Ms2O Stir 5. Stir and monitor by TLC Add_Ms2O->Stir Quench 6. Quench with Et₃N at 0 °C Stir->Quench Extract 7. Dilute and extract with H₂O, NaHCO₃, Brine Quench->Extract Dry 8. Dry organic layer (e.g., MgSO₄) Extract->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify product Concentrate->Purify

Caption: Experimental Workflow for Alcohol Oxidation.

Safety and Handling Precautions

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction between DMSO and this compound can be exothermic. Maintain proper temperature control, especially during the addition of the anhydride.

  • Dimethyl sulfide is a volatile and malodorous byproduct. All operations should be conducted in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are crucial for the success of the reaction. Ensure all glassware is thoroughly dried before use.

Conclusion

The oxidation of alcohols using this compound and DMSO is a valuable and practical method for the synthesis of aldehydes and ketones. It offers a mild alternative to traditional oxidation methods and is particularly useful for sensitive or sterically hindered substrates. The straightforward procedure and the use of readily available reagents make this a useful tool for researchers in organic synthesis and drug development. Careful control of reaction conditions and appropriate safety precautions are essential for successful and safe execution.

References

Application Notes and Protocols: Methanesulfonic Anhydride in Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methanesulfonic anhydride (B1165640) (Ms₂O) as a catalyst and reagent in key organic transformations. Methanesulfonic anhydride is a powerful and versatile reagent that offers significant advantages in terms of reactivity, selectivity, and process safety, making it a valuable tool in modern organic synthesis, particularly in the pharmaceutical and fine chemicals industries.

Friedel-Crafts Acylation of Aromatic Compounds

This compound serves as an excellent activating agent for the Friedel-Crafts acylation of aromatic compounds with carboxylic acids. This "greener" methodology avoids the use of traditional metal halides or halogenated reagents, resulting in simpler work-up procedures and reduced waste streams.[1][2][3][4][5][6] The reaction proceeds through the in situ formation of a mixed anhydride, which is a potent acylating species.

Application Highlights:
  • Metal- and Halogen-Free: Eliminates the need for stoichiometric Lewis acids like AlCl₃, leading to a more environmentally benign process.[1][2][3]

  • High Yields: Provides good to excellent yields of aryl ketones, even with moderately deactivated aromatic substrates.[1][2][3]

  • Broad Substrate Scope: Applicable to a wide range of aromatic and heteroaromatic compounds, as well as various aliphatic and aromatic carboxylic acids.

  • Process Simplicity: Often requires no additional solvent, and the product can be isolated by simple crystallization.[2][3]

Quantitative Data Summary
EntryCarboxylic AcidAromatic SubstrateEquiv. of MSAATemp. (°C)Time (h)Yield (%)
1Benzoic acidToluene (B28343)1.31102485
24-Fluorobenzoic acidToluene1.3110594
3Acetic acidAnisole1.380190
4Phenylacetic acidVeratrole1.3100295
5Isobutyric acidm-Xylene1.590488

Data sourced from Organic Letters, 2011, 13(9), 2232-2235.[1]

Experimental Protocol: Synthesis of 4-Methylphenyl Phenyl Ketone
  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.22 g, 10.0 mmol) and toluene (13 mL, 1.3 equiv).

  • Reaction Initiation: Add this compound (2.26 g, 13.0 mmol, 1.3 equiv) to the mixture in one portion.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly add water (20 mL) to quench the reaction.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_reagents Reagent cluster_intermediate Intermediate cluster_products Products RCOOH Carboxylic Acid MixedAnhydride Mixed Sulfonic-Carboxylic Anhydride RCOOH->MixedAnhydride + Ms₂O ArH Aromatic Substrate ArylKetone Aryl Ketone ArH->ArylKetone MSAA This compound (Ms₂O) MSAA->MixedAnhydride MixedAnhydride->ArylKetone + ArH MSA Methanesulfonic Acid (MsOH) MixedAnhydride->MSA Byproduct

Caption: Friedel-Crafts Acylation Workflow.

Synthesis of Thioesters from Carboxylic Acids and Thiols

This compound promotes the efficient dehydrative coupling of carboxylic acids and thiols to furnish thioesters.[2][7] This protocol is notable for being metal- and solvent-free, offering a sustainable alternative to traditional thioesterification methods that often rely on hazardous coupling reagents.[2][7]

Application Highlights:
  • Atom Economy: The reaction is highly atom-economical, with water being the only byproduct.[7]

  • Broad Applicability: Tolerates a wide range of functional groups on both the carboxylic acid and thiol coupling partners.

  • Mild Conditions: The reaction proceeds under neutral conditions, avoiding the need for strong acids or bases.

  • Sustainable: The solvent-free nature and the use of an environmentally benign reagent contribute to a greener synthetic process.[7]

Quantitative Data Summary
EntryCarboxylic AcidThiolEquiv. of MSAATemp. (°C)Time (h)Yield (%)
14-Nitrobenzoic acid4-Methylthiophenol1.380496
2Benzoic acidThiophenol1.380492
3Acetic acidBenzyl (B1604629) thiol1.380488
4Cinnamic acid4-Chlorothiophenol1.380491
5Phenylacetic acidThiophenol1.380494

Data sourced from Journal of Chemical Sciences, 2021, 133, 20.[2]

Experimental Protocol: Synthesis of S-p-tolyl 4-nitrobenzothioate
  • Reaction Setup: In a 10 mL round-bottom flask, combine 4-nitrobenzoic acid (83.5 mg, 0.5 mmol) and 4-methylthiophenol (74.5 mg, 0.6 mmol).

  • Reagent Addition: Add this compound (113 mg, 0.65 mmol, 1.3 equiv) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether (10 mL) and cool to 0 °C for 20 minutes to precipitate methanesulfonic acid.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 5:95) to yield the pure thioester.

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RCOOH Carboxylic Acid MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + Ms₂O RSH Thiol Thioester Thioester RSH->Thioester MSAA Ms₂O MSAA->MixedAnhydride MixedAnhydride->Thioester + RSH MsOH MsOH MixedAnhydride->MsOH - H₂O

Caption: Thioester Synthesis Pathway.

Mesylation of Alcohols

This compound is a highly effective reagent for the conversion of alcohols to methanesulfonates (mesylates). Mesylates are excellent leaving groups in nucleophilic substitution and elimination reactions. The use of this compound is advantageous over methanesulfonyl chloride as it avoids the formation of chlorinated byproducts.[8]

Application Highlights:
  • Clean Reactions: Prevents the formation of alkyl chloride impurities that can arise when using methanesulfonyl chloride.[8]

  • High Reactivity: Efficiently converts primary and secondary alcohols to their corresponding mesylates.

  • Mild Conditions: The reaction is typically carried out at low temperatures in the presence of a non-nucleophilic base.

Quantitative Data Summary
EntryAlcoholBaseEquiv. of MSAATemp. (°C)Time (h)Yield (%)
11-OctanolTriethylamine (B128534)1.20 to RT2>95
2CyclohexanolPyridine1.201>95
3Benzyl AlcoholTriethylamine1.101>95
4(S)-Alaninol (Boc-protected)Triethylamine1.50498

Yields are often high and reactions are typically monitored by TLC for completion.

Experimental Protocol: Synthesis of Benzyl Mesylate
  • Initial Setup: Dissolve benzyl alcohol (1.08 g, 10.0 mmol) in anhydrous dichloromethane (B109758) (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add this compound (2.09 g, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Quench the reaction by adding cold water (20 mL).

    • Separate the organic layer and wash it successively with cold 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude benzyl mesylate, which can be used in the next step without further purification.

Experimental Workflow Diagram

G Start Start: Alcohol in DCM AddBase Add Triethylamine Start->AddBase Cool Cool to 0°C AddBase->Cool AddMSAA Add Ms₂O portion-wise Cool->AddMSAA Stir Stir at 0°C (1-2h) AddMSAA->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup Monitor->Workup Complete End Product: Mesylate Workup->End

Caption: Mesylation of an Alcohol Workflow.

Oxidation of Alcohols to Aldehydes and Ketones

This compound, in combination with dimethyl sulfoxide (B87167) (DMSO), can be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This method is a variation of the Swern and related oxidations, where Ms₂O acts as the activating agent for DMSO.

Application Highlights:
  • Metal-Free Oxidation: Provides a valuable alternative to chromium-based and other heavy metal oxidants.

  • Mild Conditions: The reaction can be performed at low temperatures, which is beneficial for sensitive substrates.

  • High Selectivity: Primary alcohols are selectively oxidized to aldehydes without over-oxidation to carboxylic acids.

Experimental Protocol: General Procedure for the Oxidation of a Primary Alcohol

Note: A specific, detailed protocol for the MSAA/DMSO system is less commonly reported than for other Swern-type activators. The following is a generalized procedure based on related methods.

  • Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.5 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Add anhydrous DMSO (2.0 equiv) dropwise to the cooled solution.

  • Alcohol Addition: After stirring for 15 minutes, add a solution of the primary alcohol (1.0 equiv) in DCM dropwise, maintaining the temperature at -78 °C.

  • Base Addition: Stir the mixture for 30 minutes, then add triethylamine (5.0 equiv) dropwise.

  • Warming and Quenching: After an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction with water.

  • Work-up and Purification: Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aldehyde by column chromatography.

Signaling Pathway Diagram

G MSAA Ms₂O ActivatedDMSO Activated DMSO Intermediate MSAA->ActivatedDMSO + DMSO DMSO DMSO DMSO->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium + Alcohol Alcohol Primary or Secondary Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base Base Triethylamine Base->Ylide Product Aldehyde or Ketone Ylide->Product Rearrangement DMS Dimethyl Sulfide (byproduct) Ylide->DMS

Caption: Proposed Pathway for MSAA/DMSO Oxidation.

References

Application Notes and Protocols for Dichloromethane as a Solvent in Mesylation with Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using dichloromethane (B109758) (DCM) as a solvent for the mesylation of alcohols with methanesulfonic anhydride (B1165640). This method is a reliable and widely used procedure in organic synthesis for the conversion of alcohols into methanesulfonates (mesylates), which are excellent leaving groups for nucleophilic substitution and elimination reactions. The use of methanesulfonic anhydride is often preferred over methanesulfonyl chloride to avoid the formation of chlorinated byproducts.

Overview and Advantages

Mesylation is a critical transformation in medicinal chemistry and process development, enabling the activation of hydroxyl groups for subsequent molecular elaborations. Dichloromethane is an ideal solvent for this reaction due to its inert nature, ability to dissolve a wide range of organic substrates and reagents, and its low boiling point, which facilitates easy removal during work-up.

Key Advantages of Using this compound in DCM:

  • Clean Reactions: Avoids the formation of alkyl chloride side products that can occur when using methanesulfonyl chloride.[1][2]

  • Mild Conditions: The reaction typically proceeds at low temperatures (0 °C to room temperature), making it suitable for sensitive substrates.

  • High Efficiency: Generally provides good to excellent yields of the desired mesylate.

  • Broad Substrate Scope: Applicable to a variety of primary, secondary, and benzylic alcohols.

General Reaction Scheme

The overall transformation involves the reaction of an alcohol with this compound in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, in dichloromethane.

Caption: General reaction scheme for the mesylation of an alcohol.

Experimental Protocols

General Protocol for Mesylation of a Primary Alcohol

This protocol provides a general procedure for the mesylation of a primary alcohol using this compound in dichloromethane.

Materials:

  • Primary Alcohol

  • This compound (Ms₂O)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 eq.) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 - 3.0 eq.).

  • Cool the mixture to 0 °C in an ice-water bath.

  • To the stirred solution, add this compound (1.2 - 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol for Mesylation of a Secondary Alcohol

The procedure for secondary alcohols is similar to that for primary alcohols, though reaction times may be longer.

Procedure:

  • Follow steps 1-3 of the general protocol for primary alcohols, using the secondary alcohol as the substrate.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction may require stirring for 2-16 hours for completion.

  • Follow steps 5-9 of the general protocol for the work-up and isolation of the product.

Data Presentation

The following table summarizes representative examples of mesylation reactions of various alcohols using this compound in dichloromethane.

Alcohol SubstrateStoichiometry (Alcohol:Ms₂O:Base)BaseTemperature (°C)Time (h)Yield (%)
Primary Alcohols
1-Octadecanol[3]1 : 1.5 : 2.0PyridineRT2>95
(S)-Boc-alaninol[4]1 : 1.4 : 3.1TEA0 to RT0.5Not specified
Secondary Alcohols
2-Adamantanol1 : 1.5 : 3.0TEA0 to RT2Not specified
Cyclohexanol1 : 1.5 : 3.0TEA0 to RT2High
Benzylic Alcohols
Benzyl Alcohol1 : 1.2 : 2.5TEA0 to RT1>90

Note: Yields are highly substrate-dependent and the provided data is for illustrative purposes. Optimization of reaction conditions may be necessary for specific substrates.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mesylation of an alcohol using this compound in dichloromethane.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification (Optional) A Dissolve Alcohol in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add this compound C->D E Stir and Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Column Chromatography J->K

Caption: Experimental workflow for alcohol mesylation.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol on one of the sulfonyl groups of this compound. The base facilitates the deprotonation of the alcohol, increasing its nucleophilicity, and also neutralizes the methanesulfonic acid byproduct.

Caption: Mechanism of alcohol mesylation with this compound.

References

Application Notes & Protocols: The Role of Pyridine as a Base in Methanesulfonic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of Methanesulfonic Anhydride (B1165640) in Organic Synthesis

Methanesulfonic anhydride (Ms₂O) is a highly effective and versatile reagent for the methanesulfonylation of various functional groups, most notably alcohols. The conversion of an alcohol to a methanesulfonate (B1217627) (mesylate) is a critical transformation in synthetic organic chemistry. Mesylates are excellent leaving groups in nucleophilic substitution and elimination reactions, rendering them valuable intermediates for introducing a wide range of functionalities. The reaction's efficacy is significantly enhanced by the use of a base, with pyridine (B92270) being a common and effective choice.

Using this compound offers a distinct advantage over its counterpart, methanesulfonyl chloride (MsCl), as it prevents the formation of chlorinated by-products that can arise from the chloride ion.[1][2] This note details the multifaceted role of pyridine in this reaction, provides standardized protocols, and presents data for common transformations.

The Role of Pyridine in Mesylation Reactions

Pyridine serves several crucial functions in the methanesulfonylation of alcohols using this compound:

  • Base/Proton Acceptor: Pyridine's primary role is to act as a base. It deprotonates the alcohol's hydroxyl group, forming a more nucleophilic alkoxide ion.[3] This alkoxide then readily attacks the electrophilic sulfur atom of the this compound.

  • Acid Scavenger: The reaction produces one equivalent of methanesulfonic acid as a byproduct. Pyridine neutralizes this strong acid, preventing potential acid-catalyzed side reactions or degradation of sensitive substrates.[4]

  • Nucleophilic Catalyst (Potential): In some cases, pyridine can act as a nucleophilic catalyst. It can attack the anhydride to form a highly reactive N-mesylpyridinium intermediate.[5] This intermediate is a potent mesylating agent, which is then attacked by the alcohol. This catalytic pathway can accelerate the rate of reaction.

  • Solvent: Due to its ability to dissolve a wide range of organic substrates and reagents, pyridine is often used as the solvent for the reaction, particularly when high concentrations are desired.[4][6]

Reaction Mechanism and Experimental Workflow

The overall reaction involves the nucleophilic attack of the alcohol on the this compound, facilitated by pyridine, to form the corresponding mesylate and pyridinium (B92312) methanesulfonate.

The diagram below illustrates the stepwise mechanism for the mesylation of an alcohol using this compound and pyridine.

Reaction_Mechanism General Reaction Mechanism for Mesylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide + Pyridine Ms2O Ms-O-Ms (this compound) Tetrahedral Tetrahedral Intermediate Pyr Pyridine (Base) Pyridinium Pyridinium Ion Pyr->Pyridinium + H⁺ Alkoxide->Tetrahedral Nucleophilic Attack Mesylate R-OMs (Mesylate) Tetrahedral->Mesylate Collapse of Intermediate Salt Pyridinium Methanesulfonate Tetrahedral->Salt Forms Salt with Pyridinium

Caption: Reaction mechanism for alcohol mesylation.

A typical experimental procedure involves the dissolution of the substrate, addition of reagents at a controlled temperature, reaction monitoring, and a standard aqueous workup to isolate the product.

Workflow start Start dissolve Dissolve alcohol substrate in anhydrous solvent (e.g., DCM or Pyridine) start->dissolve end End cool Cool reaction mixture to 0 °C in an ice bath dissolve->cool add_pyr Add pyridine (if not used as solvent) cool->add_pyr add_ms2o Add this compound portion-wise add_pyr->add_ms2o stir Stir at 0 °C to RT Monitor by TLC/LC-MS add_ms2o->stir quench Quench with cold water or saturated aq. NaHCO₃ stir->quench extract Extract with organic solvent (e.g., DCM, EtOAc) quench->extract wash Wash organic layer with: 1. Dilute HCl (to remove pyridine) 2. Sat. aq. NaHCO₃ 3. Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (if necessary) concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize characterize->end

Caption: Standard laboratory workflow for mesylation.

Experimental Protocols

This protocol provides a standardized procedure for the mesylation of a generic primary alcohol.

Materials:

  • Primary alcohol (1.0 eq.)

  • This compound (1.5 eq.)

  • Pyridine (3.0 eq. or as solvent)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add pyridine (3.0 eq.) to the stirred solution. If pyridine is the solvent, this step is omitted.

  • Slowly add this compound (1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[7]

  • Upon completion, carefully quench the reaction by adding cold water or saturated aqueous NaHCO₃.[8]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with cold 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.[4][7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • If necessary, purify the product via flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The efficiency of mesylation using this compound and pyridine is substrate-dependent. The following table summarizes representative data from various literature examples.

Substrate (Alcohol)Equivalents of Ms₂OEquivalents of Base (Pyridine)SolventTemp (°C)Time (h)Yield (%)
1-Octadecanol1.1As SolventPyridineRT2>95%
(S)-Boc-Alaninol1.53.0DCM0 to RT2High (not specified)
A generic secondary alcohol1.43.1DCM0 to RT0.5>90% (crude)[8]
Phthalimide-protected Phenylglycinol1.53.0DCM0 to RT2High (not specified)

Note: Yields can vary based on the specific substrate, purity of reagents, and reaction scale.

Safety and Handling Considerations

  • This compound: Is a corrosive and moisture-sensitive solid. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Quenching: The quenching of the reaction can be exothermic. Perform this step slowly and with adequate cooling.

Conclusion

The combination of this compound and pyridine provides a robust and reliable method for the synthesis of mesylates from alcohols. Pyridine's role as both a base and an acid scavenger is critical for driving the reaction to completion and preventing side reactions. This protocol is widely applicable in research and development, particularly in the synthesis of pharmaceutical intermediates where the avoidance of chlorinated impurities is paramount.

References

Application Notes and Protocols: Preparation of Glycosyl Mesylates with Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosyl mesylates are valuable intermediates in carbohydrate chemistry, serving as effective glycosyl donors for the formation of glycosidic bonds. Their reactivity can be tuned based on the protecting groups on the sugar backbone, making them versatile tools in the synthesis of complex oligosaccharides and glycoconjugates. The use of methanesulfonic anhydride (B1165640) (Ms₂O) for the preparation of glycosyl mesylates offers a distinct advantage over the more common methanesulfonyl chloride (MsCl) by preventing the formation of chlorinated byproducts.[1] This document provides detailed application notes and protocols for the preparation of glycosyl mesylates from glycosyl hemiacetals using methanesulfonic anhydride.

Reaction Principle

The reaction involves the activation of the anomeric hydroxyl group of a glycosyl hemiacetal with this compound in the presence of a hindered amine base. This process leads to the in situ formation of the corresponding glycosyl mesylate. The choice of base and reaction conditions can influence the anomeric selectivity of the resulting mesylate. These reactive intermediates are typically used immediately in subsequent glycosylation reactions.

Advantages of this compound

  • Avoidance of Chlorinated Byproducts: Unlike methanesulfonyl chloride, this compound does not introduce chloride ions into the reaction mixture, thus preventing the formation of undesired glycosyl chlorides.[1]

  • Mild Reaction Conditions: The mesylation can often be carried out at room temperature, making it compatible with a wide range of protecting groups.

  • High Reactivity: this compound is a powerful activating agent, leading to efficient conversion of the hemiacetal to the mesylate.

Data Presentation

The following table summarizes representative examples of the in situ preparation of glycosyl mesylates using this compound and their subsequent use in glycosylation reactions.

Glycosyl Donor (Hemiacetal)BaseSolventTemp (°C)Time (h)Glycosyl AcceptorProductYield (%)Ref.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose2,4,6-CollidineCH₂Cl₂230.5Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside1,4-β-linked disaccharide85
2,3,4,6-Tetra-O-benzyl-D-galactopyranose1,2,2,6,6-Pentamethylpiperidine (PMP)CH₂Cl₂230.5Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside1,4-β-linked disaccharide82[2]
2,3,4-Tri-O-benzyl-L-fucopyranose2,4,6-CollidineCH₂Cl₂230.5Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside1,4-β-linked disaccharide78
2,3,4,6-Tetra-O-acetyl-D-glucopyranose1,2,2,6,6-Pentamethylpiperidine (PMP)CH₂Cl₂231Cholesterolβ-D-glucopyranosyl cholesterol75

Mandatory Visualization

Reaction Workflow

workflow General Workflow for the Preparation and Use of Glycosyl Mesylates cluster_prep In Situ Preparation of Glycosyl Mesylate cluster_glyco Glycosylation Reaction Hemiacetal Glycosyl Hemiacetal Reaction_Prep Reaction Mixture Hemiacetal->Reaction_Prep Ms2O This compound (Ms₂O) Ms2O->Reaction_Prep Base Amine Base (e.g., PMP, Collidine) Base->Reaction_Prep Solvent Anhydrous Solvent (e.g., CH₂Cl₂) Solvent->Reaction_Prep Glycosyl_Mesylate Glycosyl Mesylate (in situ) Reaction_Prep->Glycosyl_Mesylate Activation Reaction_Glyco Glycosylation Glycosyl_Mesylate->Reaction_Glyco Acceptor Glycosyl Acceptor Acceptor->Reaction_Glyco Catalyst Catalyst (optional, e.g., Borinic Acid) Catalyst->Reaction_Glyco Product Glycoside Product Reaction_Glyco->Product Coupling mechanism Proposed Mechanism for Glycosyl Mesylate Formation Hemiacetal R-OH (Glycosyl Hemiacetal) Intermediate1 R-O⁺(H)-SO₂Me Hemiacetal->Intermediate1 + Ms₂O Ms2O (MeSO₂)₂O (this compound) Byproduct1 MeSO₃⁻ Ms2O->Byproduct1 Base Base Byproduct2 Base-H⁺ Base->Byproduct2 + H⁺ Mesylate R-OSO₂Me (Glycosyl Mesylate) Intermediate1->Mesylate - MeSO₃H Byproduct3 MeSO₃H Intermediate1->Byproduct3

References

Application Notes and Protocols: Aromatic Sulfonation of Deactivated Benzene Derivatives with Methanesulfonic Anhydride (Ms₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic sulfonation is a cornerstone of organic synthesis, providing a pathway to introduce the sulfonyl functional group onto aromatic rings. This functional group is a key building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. While electron-rich aromatic compounds are readily sulfonated, deactivated benzene (B151609) derivatives, which possess electron-withdrawing substituents, present a significant challenge due to their reduced nucleophilicity. Methanesulfonic anhydride (B1165640) (Ms₂O) has emerged as a potent reagent for the sulfonation of these challenging substrates, often in conjunction with a Lewis acid catalyst to enhance reactivity. This document provides detailed application notes and protocols for the aromatic sulfonation of deactivated benzene derivatives using Ms₂O.

Advantages of Methanesulfonic Anhydride (Ms₂O)

This compound offers several advantages for the sulfonation of deactivated aromatic rings:

  • High Reactivity: Ms₂O is a more powerful electrophile than sulfuric acid, enabling the sulfonation of less reactive aromatic compounds.

  • Anhydrous Conditions: The use of Ms₂O allows for strictly anhydrous reaction conditions, which can be crucial for sensitive substrates and for preventing side reactions.

  • Versatility: It can be used for the synthesis of both sulfonic acids and sulfones.

Reaction Mechanism and Regioselectivity

The sulfonation of deactivated benzene derivatives with Ms₂O proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃), which coordinates to the anhydride, increasing its electrophilicity. The deactivated aromatic ring then attacks the activated sulfonylating agent to form a sigma complex (arenium ion intermediate), which subsequently loses a proton to restore aromaticity and yield the corresponding arylsulfonic acid.

The regioselectivity of the sulfonation is governed by the directing effects of the substituent already present on the benzene ring. For most deactivating groups (e.g., -NO₂, -CN, -CF₃, -Cl), the incoming sulfonyl group is directed to the meta position. For halogens, while they are deactivating, they are ortho, para-directing; however, steric hindrance often favors the formation of the para isomer.

Quantitative Data Summary

The following table summarizes representative quantitative data for the sulfonation of various deactivated benzene derivatives with this compound. Please note that specific yields and reaction conditions can vary based on the scale of the reaction and the purity of the reagents.

SubstrateDeactivating GroupCatalystSolventTemp. (°C)Time (h)Major Product(s)Yield (%)
Chlorobenzene-Cl (deactivating, o,p-directing)AlCl₃CS₂2544-Chlorobenzenesulfonic acid, 2-Chlorobenzenesulfonic acid~90 (para/ortho ratio varies)
1,3-Dichlorobenzene-Cl (deactivating, o,p-directing)AlCl₃Dichloromethane (B109758)2562,4-Dichlorobenzenesulfonic acidHigh
Nitrobenzene (B124822)-NO₂ (deactivating, m-directing)NoneNeat110103-Nitrobenzenesulfonic acid~88 (with SO₃, analogous conditions)[1][2]
Benzonitrile-CN (deactivating, m-directing)AlCl₃Dichloromethane40123-Cyanobenzenesulfonic acidModerate to High
Trifluoromethylbenzene-CF₃ (deactivating, m-directing)AlCl₃Dichloromethane40123-(Trifluoromethyl)benzenesulfonic acidModerate to High

Experimental Protocols

General Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for the Lewis Acid-Catalyzed Sulfonation of Halobenzenes with Ms₂O

This protocol provides a general method for the sulfonation of deactivated halobenzenes, such as chlorobenzene.

Materials:

  • Deactivated halobenzene (e.g., chlorobenzene)

  • This compound (Ms₂O)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Concentrated hydrochloric acid

  • Sodium chloride

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add the deactivated halobenzene (1.0 eq) and the anhydrous solvent (e.g., CS₂).

  • Addition of Lewis Acid: Cool the mixture in an ice-water bath and slowly add anhydrous aluminum chloride (1.1 eq) in portions with stirring.

  • Addition of Ms₂O: Dissolve this compound (1.2 eq) in the anhydrous solvent in the dropping funnel and add it dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude arylsulfonic acid can be purified by recrystallization or by converting it to its sodium salt by treatment with a saturated sodium chloride solution, followed by filtration.

Protocol 2: Sulfonation of a Highly Deactivated Aromatic Ring (e.g., Nitrobenzene) - Adapted from SO₃ methodology

Materials:

  • Nitrobenzene

  • This compound (Ms₂O)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place nitrobenzene (1.0 eq).

  • Addition of Ms₂O: Heat the nitrobenzene to approximately 80-90 °C and slowly add this compound (1.3 eq) in portions with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction: After the addition is complete, increase the temperature to 110 °C and maintain it for 10 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add water to the reaction mixture to hydrolyze any remaining anhydride and to dissolve the product.

  • Isolation: The resulting aqueous solution of 3-nitrobenzenesulfonic acid can be used directly for subsequent reactions or the product can be isolated as its sodium salt by neutralizing the solution with sodium hydroxide (B78521) and then salting it out with sodium chloride.

Visualizations

Reaction Mechanism

ReactionMechanism Reactants Deactivated Benzene + Ms₂O + AlCl₃ ActivatedComplex Activated Electrophile [MsO₂-O-MsO₂(AlCl₃)]⁺ Reactants->ActivatedComplex Activation SigmaComplex Sigma Complex (Arenium Ion) ActivatedComplex->SigmaComplex Electrophilic Attack Product Arylsulfonic Acid + MsOH + AlCl₃ SigmaComplex->Product Deprotonation

Caption: Electrophilic aromatic sulfonation mechanism.

Experimental Workflow

ExperimentalWorkflow start Start | Prepare Reactants step1 Reaction Setup Inert atmosphere, cool to 0°C start->step1 step2 Reagent Addition Add Lewis acid, then Ms₂O solution step1->step2 step3 Reaction Stir at room temperature, monitor by TLC step2->step3 step4 Work-up Quench with ice/HCl step3->step4 step5 Isolation Separate layers, extract, dry step4->step5 step6 Purification Recrystallization or salt formation step5->step6 end End | Characterize product step6->end

Caption: General experimental workflow for sulfonation.

Logical Relationships in Substrate Reactivity

SubstrateReactivity A Aromatic Ring Reactivity B Electron-Donating Groups (Activating) A->B C Electron-Withdrawing Groups (Deactivating) A->C F Faster Reaction Rate B->F D Halogens (Weakly Deactivating) C->D E Nitro, Cyano, CF₃ Groups (Strongly Deactivating) C->E G Slower Reaction Rate (Requires Catalyst/Forcing Conditions) C->G

Caption: Substrate reactivity in electrophilic sulfonation.

References

Troubleshooting & Optimization

How to avoid side reactions when using methanesulfonic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methanesulfonic anhydride (B1165640) (Ms₂O). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of methanesulfonic anhydride?

This compound is a versatile reagent primarily used for:

  • Mesylation of Alcohols: Converting alcohols to methanesulfonates (mesylates), which are excellent leaving groups for nucleophilic substitution and elimination reactions.[1][2]

  • Friedel-Crafts Reactions: Acting as a catalyst for acylations or as a reagent for methylsulfonylation of aromatic compounds.[1][3]

  • Oxidation of Alcohols: In combination with dimethyl sulfoxide (B87167) (DMSO), it is used for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively (a variation of the Swern or Moffatt oxidation).[1]

  • Sulfonamide Formation: Reacting with amines to form methanesulfonamides, a common protecting group for amines.[1][3]

Q2: What are the general handling precautions for this compound?

This compound is a corrosive and moisture-sensitive solid.[2][3][4] It is crucial to:

  • Handle it in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Store it in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

  • Ensure all glassware and solvents are rigorously dried before use.

Troubleshooting Guides

Mesylation of Alcohols

Issue: Low yield of the desired mesylate.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Increase reaction time or slightly elevate the temperature. Ensure stoichiometric amounts of base (e.g., triethylamine (B128534), pyridine) are used.Drive the reaction to completion.
Hydrolysis of Ms₂O Ensure all reagents and solvents are anhydrous. Dry the alcohol substrate azeotropically or with a drying agent if necessary.Minimize the decomposition of the anhydride, making it available for the reaction.
Steric hindrance For sterically hindered alcohols, consider using a less bulky base like 2,6-lutidine or a more reactive sulfonylating agent if the reaction remains sluggish.Improved access of the reagent to the hydroxyl group.

Issue: Formation of unexpected byproducts.

Side Product Cause Prevention Strategy
Elimination product (alkene) The base used for the mesylation can promote elimination of the newly formed mesylate, especially with secondary and tertiary alcohols.Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine). Perform the reaction at low temperatures (e.g., 0 °C to -20 °C).
Reaction with unsaturated alcohols This compound may not be suitable for the mesylation of certain unsaturated alcohols, potentially leading to other products.[1][3]Consider using methanesulfonyl chloride (MsCl) with a non-nucleophilic base, being mindful of potential alkyl chloride formation.[6]
Friedel-Crafts Reactions

Issue: Poor regioselectivity in methylsulfonylation or acylation.

Potential Cause Troubleshooting Step Expected Outcome
Substrate electronics and sterics The electronic nature and steric bulk of substituents on the aromatic ring direct the position of sulfonation or acylation. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-.Predictable and controlled regioselectivity. For example, sulfonation of chlorobenzene (B131634) with Ms₂O gives a 2:1 ratio of para to ortho product.[1]
Reaction temperature Higher temperatures can sometimes lead to a loss of selectivity and the formation of thermodynamic products.Optimize the temperature to favor the kinetic product, which is often the desired regioisomer.
Catalyst choice (for acylation) While Ms₂O can act as a catalyst itself, the addition of a Lewis acid can alter the reactivity and selectivity.[1]Fine-tuning of the catalytic system to achieve the desired regiochemistry.

Issue: Formation of polysulfonylated or diarylsulfone byproducts.

Side Product Cause Prevention Strategy
Polysulfonylation Using an excess of this compound or prolonged reaction times with activated aromatic rings.Use a stoichiometric amount or a slight excess of Ms₂O. Monitor the reaction progress by TLC or GC to stop it upon completion.
Diarylsulfones This can occur, particularly when sulfuric acid is present or generated in situ.[1]If diarylsulfones are not the desired product, avoid the addition of strong protic acids and control the reaction temperature.
Oxidation of Alcohols with Ms₂O/DMSO

Issue: Low yield of the aldehyde or ketone.

Potential Cause Troubleshooting Step Expected Outcome
Decomposition of the active intermediate The activated DMSO intermediate is thermally unstable. Maintain a low reaction temperature (typically -78 °C) during the addition of the alcohol.Preserve the reactive species, leading to efficient oxidation.
Insufficient base An excess of a hindered amine base (e.g., triethylamine or diisopropylethylamine) is required to deprotonate the intermediate and drive the reaction forward.Ensure complete formation of the sulfur ylide and subsequent oxidation.

Issue: Formation of malodorous and toxic byproducts.

Byproduct Cause Handling and Mitigation
Dimethyl sulfide (B99878) (DMS) A stoichiometric byproduct of the oxidation.Perform the reaction and workup in a well-ventilated fume hood. Quench the reaction with a mild oxidizing agent like bleach or Oxone to oxidize the volatile and odorous DMS to odorless DMSO or dimethyl sulfone.[7]
Carbon monoxide (CO) and Carbon dioxide (CO₂) (with oxalyl chloride) Decomposition of the activating agent when oxalyl chloride is used in a traditional Swern oxidation.While Ms₂O is used instead of oxalyl chloride, be aware of potential decomposition pathways of the activated species. Always work in a fume hood.
Mixed thioacetals Can form if the reaction temperature is not kept sufficiently low.[8]Strictly maintain the reaction temperature at -78 °C until the oxidation is complete.

Experimental Protocols

General Protocol for Mesylation of a Primary Alcohol
  • To a solution of the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add a solution of this compound (1.2 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow General Workflow for Ms₂O Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction add_substrate Dissolve Substrate & Base setup_reaction->add_substrate cool_reaction Cool to Reaction Temperature add_substrate->cool_reaction add_ms2o Add Ms₂O Solution Dropwise cool_reaction->add_ms2o monitor_reaction Monitor Reaction (TLC/GC/LCMS) add_ms2o->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Aqueous Workup & Extraction quench->extract dry_purify Dry & Purify (Chromatography/ Recrystallization) extract->dry_purify final_product final_product dry_purify->final_product Characterize Final Product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conditions Check Reaction Conditions: - Anhydrous? - Stoichiometry? - Temperature? start->check_conditions check_byproducts Analyze Byproducts (NMR, MS) check_conditions->check_byproducts hydrolysis Indication of Hydrolysis? check_byproducts->hydrolysis elimination Elimination Product? check_byproducts->elimination incomplete_rxn Starting Material Remaining? check_byproducts->incomplete_rxn solution_dry Action: Rigorously Dry All Reagents & Solvents hydrolysis->solution_dry Yes solution_base_temp Action: Use Hindered Base & Lower Temperature elimination->solution_base_temp Yes solution_time_temp Action: Increase Reaction Time/ Temperature incomplete_rxn->solution_time_temp Yes

Caption: Decision-making flowchart for troubleshooting low-yielding reactions.

References

Troubleshooting incomplete mesylation of sterically hindered alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the incomplete mesylation of sterically hindered alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my mesylation reaction of a sterically hindered alcohol incomplete?

A1: Incomplete mesylation of sterically hindered alcohols is a common issue primarily due to the steric bulk around the hydroxyl group, which impedes the approach of the methanesulfonyl chloride (MsCl) reagent.[1] The reaction between the alcohol and the sulfonyl chloride is a nucleophilic attack on the sulfur atom, and significant steric hindrance at the alcohol can dramatically slow down this process.[1][2] Additionally, using a bulky sulfonylating agent like p-toluenesulfonyl chloride (TsCl) can be even more challenging for hindered alcohols.[1]

Q2: My reaction is slow and incomplete. How can I improve the reaction rate and yield?

A2: To improve reaction outcomes, several strategies can be employed:

  • Increase Reagent Equivalents: Using a slight excess of both mesyl chloride (e.g., 1.2 equivalents) and the base (e.g., 1.5 equivalents) can help drive the reaction to completion.[3]

  • Elevate Temperature: While many standard procedures start at 0 °C, allowing the reaction to warm to room temperature or even gently heating it can provide the necessary activation energy to overcome the steric barrier.[3][4] However, be cautious as this may also promote side reactions.

  • Use a More Reactive Sulfonylating Agent: Methanesulfonic anhydride (B1165640) ((MsO)₂O) is often more reactive than mesyl chloride and can be more effective for difficult substrates.[5]

  • Incorporate a Catalyst: Nucleophilic catalysts such as 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole (B24206) (1-MI) can significantly accelerate the reaction.[6][7] 1-MI has been shown to be an excellent and ecologically benign catalyst for the acylation of highly sterically hindered alcohols.[7]

Q3: I am observing the formation of an alkyl chloride as a byproduct. How can I prevent this?

A3: The formation of an alkyl chloride is a known side reaction when using mesyl chloride, as the chloride ion generated can act as a nucleophile.[5][8] To circumvent this, switch from methanesulfonyl chloride (MsCl) to methanesulfonic anhydride ((MsO)₂O) . Since no chloride ions are produced in this reaction, the formation of the alkyl chloride byproduct is completely avoided.[5]

Q4: What is the best choice of base for mesylating a hindered alcohol?

A4: The choice of base is critical.

  • Triethylamine (B128534) (TEA, Et₃N): This is the most common and generally effective non-nucleophilic base used to neutralize the HCl byproduct.[5][9]

  • Pyridine (B92270): Often used as both a base and a solvent, it can be effective but work-up can sometimes be more difficult.[5]

  • Diisopropylethylamine (DIPEA): A bulkier, non-nucleophilic base that can be useful in certain contexts.

  • Potassium Hydroxide (KOH): In some protocols, particularly for primary alcohols, KOH has been used effectively in combination with catalytic amines.[10]

For particularly stubborn reactions, the combination of a standard base like triethylamine with a nucleophilic catalyst like DMAP or 1-methylimidazole is often the most effective approach.[6][7]

Q5: When should I consider using an alternative to mesylation?

A5: If mesylation consistently fails even with optimization, or if the subsequent nucleophilic displacement is also expected to be difficult, you might consider alternatives.[4] For converting the alcohol into a good leaving group, tosylation (using TsCl) is a common alternative, though it is more sterically demanding than mesylation.[1][2] For an even more reactive leaving group, trifluoromethanesulfonylation (triflation) using triflic anhydride (Tf₂O) is an excellent but more expensive option.[4] The triflate group is among the best leaving groups known.[2]

Data Summary: Reagent and Catalyst Comparison

The following table summarizes qualitative and quantitative comparisons of different conditions and reagents for the sulfonation of alcohols.

Condition/ReagentSubstrate ScopeKey AdvantagesPotential Drawbacks
MsCl with TEA/Pyridine Broad applicability, effective for primary and many secondary alcohols.[5]Cost-effective, standard procedure.Can be slow or incomplete for highly hindered alcohols; risk of alkyl chloride byproduct.[1][5]
This compound ((MsO)₂O) Excellent for substrates prone to chloride substitution.Avoids formation of alkyl chloride side products.[5]May be more expensive than MsCl.
MsCl with 1-Methylimidazole (MI) Catalyst Highly effective for sterically hindered alcohols.[7]Excellent catalytic activity, accelerates reaction, ecologically benign.[7]Requires addition of a catalyst.
TsCl with TEA/Pyridine Generally used for less hindered alcohols.Tosylates are stable and well-characterized leaving groups.More sterically bulky than MsCl, making it less suitable for hindered substrates.[1]

Experimental Protocols

Protocol 1: Standard Mesylation of a Hindered Alcohol using MsCl
  • Preparation: Dissolve the sterically hindered alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) (approx. 0.2 M concentration) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA) (1.5 eq.) to the stirred solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise to the reaction mixture over 5-10 minutes.[3][11]

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with cold water, cold 10% HCl, saturated sodium bicarbonate solution, and finally, brine.[11]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which can be purified by column chromatography if necessary.[9]

Protocol 2: Mesylation using this compound to Avoid Chloride Byproducts
  • Preparation: Dissolve the alcohol (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Base and Reagent: Add pyridine (or TEA) (1.5 eq.) and cool the mixture to 0 °C.

  • Anhydride Addition: Add a solution of this compound ((MsO)₂O) (1.2 eq.) in DCM dropwise.

  • Reaction Monitoring: Stir at 0 °C and allow to warm to room temperature while monitoring by TLC.

  • Work-up & Isolation: Follow the same work-up and isolation procedure as described in Protocol 1. The key advantage here is the elimination of alkyl chloride formation.[5]

Protocol 3: Catalytic Mesylation using 1-Methylimidazole (1-MI)
  • Preparation: Dissolve the hindered alcohol (1.0 eq.) in anhydrous DCM.

  • Base and Catalyst Addition: Add triethylamine (1.5 eq.) followed by a catalytic amount of 1-methylimidazole (1-MI) (0.1-0.2 eq.).

  • Mesyl Chloride Addition: Cool the mixture to 0 °C and add methanesulfonyl chloride (1.2 eq.) dropwise.

  • Reaction Monitoring: Stir at 0 °C and monitor the reaction. The catalytic effect of 1-MI should result in a significantly faster conversion compared to the uncatalyzed reaction.[7]

  • Work-up & Isolation: Proceed with the standard work-up and isolation as detailed in Protocol 1.

Visual Troubleshooting Guide

The following workflow provides a logical approach to troubleshooting incomplete mesylation reactions.

G start Problem: Incomplete Mesylation of Hindered Alcohol cause1 Cause: Low Reactivity due to Steric Hindrance start->cause1 cause2 Cause: Side Reaction (Alkyl Chloride Formation) start->cause2 cause3 Cause: Reagent Decomposition or Impurity start->cause3 solution1a Solution: Increase Reaction Temperature (RT to 40°C) cause1->solution1a solution1b Solution: Use a More Reactive Reagent (e.g., (MsO)2O) cause1->solution1b solution1c Solution: Add a Nucleophilic Catalyst (e.g., DMAP, 1-Methylimidazole) cause1->solution1c solution2 Solution: Use this compound ((MsO)2O) instead of MsCl cause2->solution2 solution3 Solution: Use Freshly Opened or Purified MsCl cause3->solution3

Caption: Troubleshooting workflow for incomplete mesylation reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methanesulfonic anhydride (B1165640) (Ms₂O). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use.

Troubleshooting Guide

This guide addresses specific problems that may arise during reactions involving methanesulfonic anhydride, offering potential causes and solutions in a question-and-answer format.

Q1: My mesylation reaction is sluggish or incomplete, with significant starting material remaining. What are the possible causes and how can I resolve this?

Possible Causes & Solutions:

  • Moisture Contamination: this compound is highly sensitive to moisture and will rapidly hydrolyze to methanesulfonic acid, rendering it inactive for mesylation.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting alcohol is free of water.

  • Inadequate Base: A base is required to neutralize the methanesulfonic acid byproduct. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the alcohol and impeding the reaction.

    • Solution: Use a non-nucleophilic base such as triethylamine (B128534) (TEA) or pyridine. Ensure at least one equivalent of the base is used, with 1.5 equivalents being common practice. For sterically hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) may be necessary.

  • Low Reaction Temperature: While many mesylation reactions proceed well at 0 °C to room temperature, sterically hindered or less reactive alcohols may require higher temperatures to achieve a reasonable reaction rate.[1]

    • Solution: Monitor the reaction by TLC. If no significant progress is observed at lower temperatures, consider gradually increasing the temperature. A study on thioester synthesis showed that increasing the temperature from 40 °C to 80 °C significantly improved the product yield.

  • Insufficient Reagent: An inadequate amount of this compound can lead to an incomplete reaction.

    • Solution: Typically, 1.1 to 1.2 equivalents of this compound are used. If the reaction stalls, a small additional portion of the anhydride may be added, but be mindful of potential side reactions with excess reagent.

Q2: I am observing the formation of an unexpected byproduct in my reaction. What could it be and how can I prevent it?

Possible Byproducts & Prevention:

  • Elimination Product (Alkene): If the substrate is prone to elimination (e.g., a secondary or tertiary alcohol), the basic conditions of the reaction can promote the formation of an alkene.

    • Prevention: Use a less hindered, non-nucleophilic base. Running the reaction at lower temperatures can also disfavor the elimination pathway.

  • Di-mesylated Product: For substrates with multiple hydroxyl groups, over-mesylation can occur if stoichiometry is not carefully controlled.

    • Prevention: Use a controlled amount of this compound (e.g., 1.0-1.1 equivalents per hydroxyl group to be mesylated). Add the anhydride slowly to the reaction mixture to avoid localized high concentrations.

Q3: My desired product appears to be degrading during workup. What are the best practices for isolating mesylates?

Workup Best Practices:

  • Aqueous Quench: Reactions are typically quenched by the addition of a cold aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining anhydride and the methanesulfonic acid byproduct.

  • Extraction: The mesylated product is usually extracted into an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.

  • Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure at a low temperature to avoid thermal decomposition of the product.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over methanesulfonyl chloride (MsCl)?

The primary advantage of this compound is that it avoids the formation of alkyl chloride byproducts, which can be a significant issue when using methanesulfonyl chloride, especially with alcohols that can form stable carbocations.[2][3] The byproduct of the reaction with this compound is methanesulfonic acid, which is typically removed during the aqueous workup.

Q2: What are the recommended storage and handling procedures for this compound?

This compound is a corrosive and moisture-sensitive solid.[4] It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.[5] Handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: In which solvents is this compound soluble?

This compound is soluble in many common aprotic organic solvents such as dichloromethane (DCM), chloroform, and toluene.[6] It reacts violently with water and is generally not compatible with protic solvents like alcohols.

Q4: Can this compound be used for reactions other than mesylation of alcohols?

Yes, this compound is a versatile reagent. It is also used for:

  • Sulfonamide formation: Reacts with amines to form methanesulfonamides.[4]

  • Friedel-Crafts reactions: Can be used for the methanesulfonylation of aromatic compounds.[2]

  • Oxidation of alcohols: In combination with dimethyl sulfoxide (B87167) (DMSO), it can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[2]

Data Presentation

Table 1: Typical Reaction Parameters for Alcohol Mesylation

ParameterRecommended ConditionsNotes
Stoichiometry
This compound1.1 - 1.5 equivalentsExcess may lead to side reactions.
Base (e.g., TEA, Pyridine)1.5 - 3.0 equivalentsTo neutralize the methanesulfonic acid byproduct.
Solvent Dichloromethane (DCM), TolueneMust be anhydrous.
Temperature 0 °C to Room TemperatureLower temperatures can minimize side reactions.
Reaction Time 30 minutes to several hoursMonitor by TLC.

Table 2: Effect of Stoichiometry and Temperature on Thioester Synthesis Yield

This table summarizes data from a study on the synthesis of S-p-Tolyl 4-nitrobenzothiolate using this compound (MSAA). While not a mesylation of an alcohol, it provides valuable insight into the impact of reaction parameters.

EntryMSAA (equivalents)Temperature (°C)Time (h)Yield (%)
11.380496
21.080685
30.5801260
41.360675
51.3401250

Data adapted from a study on thioester synthesis and is illustrative of general trends.

Experimental Protocols

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM) (to a concentration of ~0.2 M).

  • Addition of Base: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of this compound: In a separate flask, dissolve this compound (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the alcohol solution over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep1 Dissolve alcohol (1.0 eq.) in anhydrous DCM prep2 Add base (e.g., TEA, 1.5 eq.) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add Ms₂O (1.2 eq.) dropwise prep3->react1 react2 Stir at 0 °C to RT react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with aq. NaHCO₃ react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with H₂O & brine workup2->workup3 workup4 Dry (Na₂SO₄) & concentrate workup3->workup4 purify1 Column Chromatography (if necessary) workup4->purify1

Caption: General experimental workflow for the mesylation of an alcohol.

Troubleshooting_Mesylation start Reaction Issue? incomplete Incomplete Reaction start->incomplete Yes side_product Side Product Formation start->side_product Yes check_moisture Check for Moisture (Anhydrous conditions?) incomplete->check_moisture elimination Elimination Product? side_product->elimination check_base Check Base (Sufficient equivalents & strength?) check_moisture->check_base No solution_moisture Use anhydrous solvents & dried glassware. check_moisture->solution_moisture Yes check_temp Check Temperature (Too low?) check_base->check_temp No solution_base Increase base equivalents or use a stronger base. check_base->solution_base Yes solution_temp Increase temperature gradually. check_temp->solution_temp Yes over_mesylation Over-mesylation? elimination->over_mesylation No solution_elimination Use less hindered base & lower temperature. elimination->solution_elimination Yes solution_over_mesylation Use stoichiometric Ms₂O & slow addition. over_mesylation->solution_over_mesylation Yes

References

Technical Support Center: Purification Strategies for Methanesulfonic Acid Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies for the removal of methanesulfonic acid (MSA), a common byproduct in chemical synthesis, particularly in the deprotection step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is methanesulfonic acid (MSA) and why does it need to be removed?

Methanesulfonic acid (MSA) is a strong organic acid (pKa = -1.9) often used as a catalyst or reagent in organic synthesis.[1] In peptide synthesis, it is a common reagent for the final cleavage and deprotection of peptides from the solid support, serving as a greener alternative to trifluoroacetic acid (TFA).[2][3] Its removal is critical because residual acid can interfere with downstream applications, affect the stability and solubility of the final product, and be toxic to biological systems.

Q2: What are the primary methods for removing MSA after a reaction?

The most common strategies for removing MSA leverage differences in solubility, charge, and polarity between the target molecule and the acid. The main techniques are:

  • Precipitation/Trituration: The product is precipitated from the reaction mixture by adding a solvent in which it is insoluble, while MSA and other byproducts remain in solution.

  • Liquid-Liquid Extraction: The product is separated from MSA by partitioning between two immiscible liquid phases, often an organic solvent and an aqueous solution.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge, making it highly effective for removing the methanesulfonate (B1217627) anion from a charged product.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity, commonly used for the final purification of peptides and other organic molecules.

Q3: How does precipitation work for MSA removal, particularly in peptide synthesis?

After cleavage from the resin with an MSA-containing cocktail, the peptide is typically precipitated by adding a large volume of cold diethyl ether (DEE).[4][5] The peptide, being a salt, is generally insoluble in non-polar ethers and will crash out of solution, while the acidic cleavage cocktail, scavengers, and MSA remain dissolved in the ether.[5][6] The solid peptide is then isolated by centrifugation and washing.

Q4: Can I use ethers other than diethyl ether (DEE) for precipitation?

Yes, but with caution. Methyl tert-butyl ether (MTBE) has been used, but it can cause t-butyl alkylation of sensitive residues (like Tryptophan or Methionine), especially when strong acids are used.[5][7] Diethyl ether is generally preferred as it leads to cleaner products.[7] Cyclopentyl methyl ether (CPME) has been explored as a greener alternative to DEE and MTBE and has shown comparable purity results without causing alkylation side reactions.[8]

Q5: When is ion-exchange chromatography a good choice for MSA removal?

Ion-exchange chromatography (IEX) is an excellent choice when dealing with charged molecules like peptides.

  • Anion-Exchange: You can use a strong anion-exchange resin to bind the negatively charged methanesulfonate anion (CH₃SO₃⁻), allowing the (typically positively charged) product to pass through.[9]

  • Cation-Exchange: Alternatively, a cation-exchange resin can bind the positively charged product (e.g., a protonated peptide), allowing the methanesulfonate anion to be washed away. The purified product is then eluted with a high-salt buffer.

This method is also useful for exchanging the methanesulfonate counter-ion for a more biocompatible one, like acetate (B1210297) or chloride.[6]

Troubleshooting Guides

Problem 1: My product is oily and sticky after ether precipitation and won't solidify.

  • Possible Cause: Residual scavengers, protecting group fragments, or incomplete precipitation. The product itself may also be hygroscopic or not fully protonated.

  • Solution:

    • Repeated Washes: Ensure you are washing the precipitate thoroughly with cold diethyl ether (at least 3-4 times) to remove soluble impurities.[6]

    • Solvent Combination: Try precipitating into a different solvent system. For instance, first, dissolve the crude material in a minimal amount of a solvent like isopropanol (B130326) and then add it to an excess of cold ether.[4]

    • Check pH: Ensure the peptide is fully protonated. If the pH is not low enough, the free base form of the peptide may be more oil-like.

    • Lyophilization: If the product is water-soluble, dissolve the washed crude material in water (or a water/acetonitrile mixture) and lyophilize it. This will remove residual solvents and yield a fluffy powder.

Problem 2: After liquid-liquid extraction, I still see MSA in my product by NMR/LC-MS.

  • Possible Cause: Insufficient washing, poor phase separation, or product carrying acid into the organic layer.

  • Solution:

    • Neutralizing Wash: Perform a wash with a mild base to neutralize the MSA. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used.[9][10] This converts MSA into its salt, which is highly water-soluble and will be efficiently removed in the aqueous phase. Be cautious if your product is base-sensitive.

    • Multiple Extractions: Increase the number of aqueous washes. Three or more washes are often necessary for complete removal.

    • Brine Wash: After the bicarbonate wash, perform a final wash with saturated aqueous sodium chloride (brine). This helps to break up emulsions and removes excess water from the organic layer.[9]

Problem 3: My product purity is low after a single purification step.

  • Possible Cause: A single method may not be sufficient to remove all impurities, including MSA and synthesis-related side products.

  • Solution:

    • Orthogonal Methods: Combine different purification techniques. For example, perform an initial cleanup by ether precipitation to remove the bulk of the MSA and scavengers.

    • Chromatographic Polishing: Follow the initial cleanup with a high-resolution technique like RP-HPLC. This is the standard for achieving high purity, especially for peptides, as it separates the target molecule from closely related impurities and residual salts.[6]

Data Presentation

Table 1: Comparison of Common Purification Strategies for MSA Removal

Purification MethodPrincipleTypical PurityYieldKey AdvantagesKey Disadvantages
Precipitation (Ether) Differential Solubility70-90%HighFast, simple, removes bulk impuritiesLower purity, may not remove closely related impurities
Liquid-Liquid Extraction Differential Partitioning80-95%GoodEffective for organic-soluble products, removes acid efficiently with base washRisk of emulsion, not suitable for highly polar/water-soluble products
Ion-Exchange Chrom. Charge-based Separation>95%GoodHigh selectivity for charged molecules, allows for counter-ion exchangeCan be time-consuming, requires specific resins
RP-HPLC Hydrophobicity>98%ModerateHighest resolution, removes all types of impurities, analytical and preparative scaleSolvent-intensive, potential for product loss, requires specialized equipment

Experimental Protocols

Protocol 1: Peptide Precipitation using Diethyl Ether

This protocol describes the standard procedure for isolating a peptide after cleavage from a solid-phase resin using an MSA-containing cocktail.

  • Cleavage: Perform the peptide cleavage from the resin according to your standard protocol using an MSA-based cleavage cocktail (e.g., 2% MSA in formic acid with scavengers).[2]

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide and MSA. Wash the resin 2-3 times with small portions of the cleavage solvent (e.g., formic acid or TFA) and combine the filtrates.

  • Precipitation: In a centrifuge tube, add the combined filtrate. To this, add 8-10 times the volume of ice-cold diethyl ether. A fluffy white precipitate should form immediately.[4]

  • Incubation: For maximum precipitation, keep the mixture at 4°C for at least 30 minutes (or overnight).[4]

  • Centrifugation: Centrifuge the mixture for 5-10 minutes at ~3500 rpm to form a solid pellet.[6]

  • Washing: Carefully decant the ether supernatant. Add a fresh portion of cold diethyl ether, vortex briefly to resuspend the pellet, and centrifuge again.

  • Repeat: Repeat the washing step at least three times to ensure the removal of residual MSA and scavengers.[6]

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: MSA Removal by Liquid-Liquid Extraction

This protocol is suitable for an organic product that is soluble in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane).

  • Dissolution: Dissolve the crude reaction mixture containing your product and MSA in a suitable water-immiscible organic solvent like ethyl acetate.

  • Neutralization Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas.[10]

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.[9]

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow start Crude Product (with MSA byproduct) is_peptide Is the product a peptide from SPPS? start->is_peptide precipitation Ether Precipitation is_peptide->precipitation  Yes is_organic_soluble Is product soluble in water-immiscible organic solvent? is_peptide->is_organic_soluble  No check_purity Check Purity (HPLC, LC-MS) precipitation->check_purity extraction Liquid-Liquid Extraction (with NaHCO3 wash) is_organic_soluble->extraction  Yes is_charged Is the product charged in solution? is_organic_soluble->is_charged  No extraction->check_purity iex Ion-Exchange Chromatography (IEX) is_charged->iex  Yes rphplc RP-HPLC Purification is_charged->rphplc  No / Other iex->check_purity is_pure Is purity >95%? check_purity->is_pure final_product Final Purified Product is_pure->final_product  Yes is_pure->rphplc  No rphplc->final_product IEX_Mechanism cluster_column Anion Exchange Column column resin Stationary Phase Anion Exchange Resin (R₄N⁺) elution1 Elution Step 1 (Low Salt) - P⁺ passes through - MSA⁻ binds to resin resin:head->elution1 Wash mixture Product Mixture Applied to Column - Cationic Product (P⁺) - Methanesulfonate (MSA⁻) mixture->resin:head Load product_out Purified Product (P⁺) Collected elution1->product_out Product Elutes waste Bound MSA⁻ on Column elution1->waste Impurity Binds

References

Technical Support Center: Troubleshooting Mesylation Reactions with Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize mesylation reactions using methanesulfonic anhydride (B1165640). Find answers to common issues, detailed protocols, and visual workflows to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and a significant amount of starting material remains. What are the likely causes and solutions?

Incomplete conversion is a common issue that can often be resolved by carefully examining your reagents and reaction parameters.

Possible Causes & Solutions:

  • Reagent Quality: Methanesulfonic anhydride is sensitive to moisture. Ensure it is of high purity and has been stored under anhydrous conditions. Similarly, the solvent and base must be anhydrous, as any water can quench the anhydride.[1][2]

  • Insufficient Reagents: Ensure you are using an appropriate stoichiometric excess of this compound and base. Typically, 1.1 to 1.5 equivalents of the anhydride and a slight excess of base relative to the anhydride are used.

  • Inadequate Base Strength: The base, commonly triethylamine (B128534) (TEA) or pyridine, must be strong enough to neutralize the methanesulfonic acid generated during the reaction.[1] An insufficient amount or a weak base can halt the reaction.[1]

  • Reaction Time and Temperature: The reaction may require more time or a slightly elevated temperature to proceed to completion, especially with less reactive alcohols. Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical procedure involves starting the reaction at 0 °C and then allowing it to warm to room temperature.[1][3]

  • Steric Hindrance: Alcohols that are sterically hindered will react more slowly. These substrates may necessitate more forcing conditions, such as higher temperatures or longer reaction times.[1]

Q2: I'm observing unexpected side products. What are they, and how can I minimize their formation?

One of the primary advantages of using this compound over methanesulfonyl chloride is the avoidance of chlorinated byproducts.[4][5][6][7] However, other side reactions can still occur.

Common Side Products & Prevention Strategies:

Side ProductCausePrevention Strategy
Elimination Product (Alkene) The mesylate formed is a good leaving group, and the basic reaction conditions can promote elimination, especially with secondary or tertiary alcohols.[8][9]Maintain a low reaction temperature (e.g., 0 °C or below). Use a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). Avoid using an excess of a strong, non-hindered base like triethylamine.[8]
Cyclic Ether For substrates containing a second, suitably positioned nucleophile (like a diol), intramolecular cyclization can occur.[1]Protect the second nucleophilic group before the mesylation reaction. Carefully control stoichiometry and maintain low temperatures to favor the desired mesylation.[1]
Q3: My starting material or product appears to be degrading. How can I improve stability?

Degradation is often a sign that the reaction conditions are too harsh for your specific substrate.

Troubleshooting Degradation:

  • Temperature Control: Many mesylation reactions are exothermic. It is crucial to add the this compound slowly to a cooled solution (typically 0 °C) to control the reaction temperature and prevent overheating, which can lead to decomposition.[8]

  • Acid/Base Sensitivity: If your substrate is sensitive to the methanesulfonic acid byproduct or the amine base, consider using a hindered, non-nucleophilic base like 2,4,6-collidine.[5] Ensure the base is added before the anhydride to neutralize acid as it forms.

  • Work-up Procedure: During the aqueous work-up, promptly wash the organic layer to remove the amine hydrochloride salt and any remaining acid. Unstable mesylates should be handled at low temperatures and used immediately in the subsequent step without extensive purification.

Q4: What are the best practices for setting up, monitoring, and working up a mesylation reaction?

A systematic approach to setup and execution can prevent many common failures.

  • Reaction Setup: All glassware should be oven or flame-dried to remove any traces of water. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[1] The alcohol is typically dissolved in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM), followed by the addition of the base.[1][3] The mixture is cooled in an ice bath before the slow, dropwise addition of this compound.[10]

  • Monitoring: The progress of the reaction should be monitored by TLC. The mesylated product should have a higher Rf value than the starting alcohol.

  • Work-up and Purification: The reaction is typically quenched by adding cold water or a saturated aqueous solution of ammonium (B1175870) chloride.[1] The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution, water, and finally brine.[3][11] The organic layer is then dried over sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3] Purification is commonly achieved by column chromatography on silica (B1680970) gel.

Visual Guides

Reaction Mechanism

G Figure 1. General Mechanism of Mesylation cluster_0 ROH R-OH Intermediate R-O(H+)-Ms + MsO- ROH->Intermediate Nucleophilic Attack Ms2O Ms-O-Ms Ms2O->Intermediate Base Base Base->Intermediate Deprotonation Product R-OMs Intermediate->Product Salt Base-H+ MsO- Intermediate->Salt

Caption: General reaction mechanism for the mesylation of an alcohol.

Standard Experimental Workflow

G Figure 2. Standard Experimental Workflow A 1. Dissolve Alcohol in Anhydrous DCM B 2. Add Base (e.g., TEA) A->B C 3. Cool to 0 °C B->C D 4. Add Ms2O Dropwise C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up E->F G 7. Dry & Concentrate F->G H 8. Purify (e.g., Chromatography) G->H

Caption: A typical workflow for a mesylation reaction.

Troubleshooting Flowchart

G Figure 3. Troubleshooting Flowchart Start Reaction Failed Q1 TLC shows only starting material? Start->Q1 A1_Yes Check Reagent Purity (anhydrous conditions). Increase reaction time/temp. Check base strength. Q1->A1_Yes Yes Q2 TLC shows multiple spots (side products)? Q1->Q2 No Success Reaction Optimized A1_Yes->Success A2_Yes Lower temperature. Use a hindered base. Consider protecting groups for polyols. Q2->A2_Yes Yes Q3 TLC shows streaking or baseline spots (decomposition)? Q2->Q3 No A2_Yes->Success A3_Yes Ensure slow addition of Ms2O. Maintain low temperature. Use a milder base. Q3->A3_Yes Yes Q3->Success No A3_Yes->Success

Caption: A logical guide to troubleshooting common mesylation issues.

Experimental Protocols

Protocol 1: General Mesylation of a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Addition of Base: Add triethylamine (TEA) (1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Anhydride: Add this compound (1.2 eq.) portion-wise or as a solution in DCM, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[10]

  • Monitoring: Monitor the reaction to completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be purified by column chromatography if necessary.

Protocol 2: Mesylation of a Sterically Hindered Secondary Alcohol

For more challenging substrates, modified conditions may be required.

  • Preparation: Under an inert atmosphere, dissolve the hindered alcohol (1.0 eq.) in anhydrous DCM.

  • Addition of Base: Add 2,6-lutidine (2.0 eq.) to the solution.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Anhydride: Slowly add a solution of this compound (1.5 eq.) in anhydrous DCM.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight. Gentle heating (e.g., to 40 °C) may be required if the reaction is slow, but should be done with caution to avoid elimination.

  • Monitoring & Work-up: Follow the procedures outlined in Protocol 1. Due to the increased stability of the 2,6-lutidinium salt, more vigorous extraction may be needed to remove it.

References

Managing the hygroscopic nature of methanesulfonic anhydride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of methanesulfonic anhydride (B1165640) in experimental settings.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving methanesulfonic anhydride.

Q1: My reaction yield is significantly lower than expected. What are the potential causes related to this compound?

Low reaction yields are frequently linked to the degradation of this compound by moisture. The primary cause is the hydrolysis of the anhydride to methanesulfonic acid, which is unreactive for mesylation.

  • Moisture Contamination: this compound is highly hygroscopic and will readily react with atmospheric moisture. This can occur during storage, weighing, or transfer.

  • Improper Handling: Exposing the reagent to the open air for extended periods, even during weighing, can lead to significant degradation.

  • Inadequate Solvent/Reagent Purity: Using solvents or other reagents with a high water content will consume the this compound.

To address this, ensure all handling of this compound is performed under strictly anhydrous conditions, preferably within a glovebox or using Schlenk line techniques. Always use freshly dried solvents and ensure all glassware is rigorously dried before use.

Q2: I observe inconsistent results between different batches of my reaction. Could this be related to the this compound?

Yes, inconsistency in reaction outcomes can be a direct result of the variable quality of the this compound used.

  • Age and Storage of Reagent: An older bottle of this compound that has been opened multiple times is likely to have absorbed moisture, reducing its effective concentration.

  • Handling Practices: Different lab members may have slightly different techniques for handling the reagent, leading to varying degrees of moisture exposure.

It is recommended to use a fresh bottle of this compound or to purify the existing stock if degradation is suspected. Standardizing handling procedures across all users can also help to improve consistency.

Q3: My reaction mixture turned a dark color after adding this compound. Is this normal?

While some reactions may naturally have a colored appearance, a sudden change to a dark or tarry mixture upon the addition of this compound can indicate side reactions or decomposition. This may be exacerbated by the presence of impurities, including water. In some cases, high reaction temperatures can also lead to decomposition. It is advisable to run the reaction at a lower temperature and ensure the purity of all reagents.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. For optimal preservation, storage in a desiccator with a suitable drying agent (e.g., phosphorus pentoxide or molecular sieves) is recommended. For long-term storage, keeping the container inside a glovebox with an inert atmosphere is best practice.

Q2: What are the signs of this compound degradation?

The primary sign of degradation is a change in the physical appearance of the solid. Pure this compound is a white crystalline solid. If the material appears clumpy, caked, or has a wet or oily consistency, it has likely absorbed moisture and hydrolyzed to methanesulfonic acid.

Q3: Can I still use this compound that shows signs of moisture exposure?

Using degraded this compound is not recommended as it will lead to lower yields and the introduction of impurities into your reaction. The presence of methanesulfonic acid can also potentially catalyze unwanted side reactions.

Q4: What is the best way to weigh and dispense this compound?

The ideal method for weighing and dispensing this compound is inside a glovebox with a low-humidity, inert atmosphere.[1] This minimizes exposure to atmospheric moisture. If a glovebox is not available, a glove bag or the use of a Schlenk line for transfer under an inert gas stream are viable alternatives.[2] It is crucial to work quickly and to minimize the time the container is open.

Data Presentation

ParameterAnhydrous Conditions (<10% Relative Humidity)Moderate Humidity (40-60% Relative Humidity)High Humidity (>70% Relative Humidity)
Purity of this compound >98%80-95%<80%
Typical Mesylation Reaction Yield >90%50-80%<50%
Observed Side Products MinimalIncreased hydrolysis byproductsSignificant hydrolysis, potential for other side reactions
Physical Appearance of Reagent Free-flowing white crystalline solidClumping, slight cakingCaked, potentially wet or oily appearance

Experimental Protocols

Detailed Methodology for Mesylation of a Primary Alcohol using this compound under Inert Atmosphere

This protocol outlines the procedure for the mesylation of a primary alcohol using this compound, with a strong emphasis on maintaining anhydrous conditions.

Materials:

  • This compound (fresh bottle or purified)

  • Primary alcohol (dried and pure)

  • Anhydrous dichloromethane (B109758) (DCM) (distilled from CaH₂)

  • Triethylamine (B128534) (TEA) (distilled from CaH₂)

  • Round-bottom flask with a magnetic stir bar (oven-dried)

  • Septa

  • Syringes and needles (oven-dried)

  • Inert gas source (Argon or Nitrogen) with a manifold (Schlenk line)

  • Ice bath

Procedure:

  • Glassware and Syringe Preparation: All glassware and syringes must be thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • Reaction Setup: Assemble the round-bottom flask with the stir bar and a septum under a positive pressure of inert gas from the Schlenk line.

  • Reagent Preparation:

    • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM (to make a ~0.1 M solution) in the reaction flask.

    • Add triethylamine (1.5 eq) to the reaction mixture via syringe.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of this compound:

    • In a separate, dry vial under inert atmosphere (ideally in a glovebox), weigh the required amount of this compound (1.2 eq).

    • Quickly add the solid this compound to the reaction flask against a positive flow of inert gas.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Workup prep_glass Oven-dry glassware and stir bar prep_reagents Use anhydrous solvents and reagents prep_inert Set up reaction under inert atmosphere (Ar/N2) dissolve Dissolve alcohol and base in anhydrous solvent prep_inert->dissolve cool Cool to 0°C dissolve->cool add_ms2o Add Methanesulfonic Anhydride cool->add_ms2o stir Stir and monitor (TLC/LC-MS) add_ms2o->stir quench Quench with aq. NaHCO3 stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate product product concentrate->product Purified Product

Caption: Experimental Workflow for Mesylation using this compound.

troubleshooting_low_yield start Low Reaction Yield check_ms2o Check this compound start->check_ms2o ms2o_old Is the reagent old or previously opened? check_ms2o->ms2o_old Quality check_conditions Review Reaction Conditions anhydrous Were anhydrous techniques (glovebox/Schlenk line) used? check_conditions->anhydrous Conditions ms2o_appearance Does the reagent appear clumpy or discolored? ms2o_old->ms2o_appearance No use_new Use a fresh bottle of This compound ms2o_old->use_new Yes ms2o_appearance->check_conditions No ms2o_appearance->use_new Yes solution Problem Solved use_new->solution solvent_purity Were solvents and other reagents certified anhydrous? anhydrous->solvent_purity Yes improve_handling Implement rigorous anhydrous handling procedures anhydrous->improve_handling No stoichiometry Re-check stoichiometry of all reagents solvent_purity->stoichiometry Yes dry_solvents Dry all solvents and reagents before use solvent_purity->dry_solvents No improve_handling->solution stoichiometry->solution dry_solvents->solution

Caption: Troubleshooting Logic for Low Yields in Reactions.

References

Technical Support Center: Quenching Excess Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper work-up procedure to safely and effectively quench excess methanesulfonic anhydride (B1165640) (Ms₂O) in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess methanesulfonic anhydride?

It is crucial to quench reactions with excess this compound to neutralize its reactivity before workup and purification.[1] Unreacted this compound is corrosive and reacts exothermically and violently with water.[2][3] This can cause a dangerous increase in temperature and pressure during aqueous extraction steps. Quenching converts the unreacted anhydride into two equivalents of methanesulfonic acid, which can then be neutralized and easily removed.

Q2: What is the primary chemical reaction that occurs during the quenching of this compound?

The primary reaction during quenching with an aqueous reagent is the hydrolysis of this compound. In this reaction, one molecule of this compound reacts with one molecule of water to produce two molecules of methanesulfonic acid.

(CH₃SO₂)₂O + H₂O → 2 CH₃SO₃H

Q3: What are the recommended quenching agents for this compound?

The selection of a quenching agent depends on the stability of your desired product. Common and effective quenching agents include:

  • Water: Suitable for products that are not sensitive to acidic conditions.

  • Dilute Aqueous Bases: Solutions of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) are used to both quench the anhydride and neutralize the resulting methanesulfonic acid.[1]

  • Alcohols (e.g., methanol, isopropanol): These can be used to quench the anhydride, forming the corresponding methyl mesylate and methanesulfonic acid.

Q4: When should I use a mild quenching agent like water versus a basic solution?

Use water when your product is stable in the presence of a strong acid (methanesulfonic acid). A dilute aqueous basic solution, such as saturated sodium bicarbonate, is preferred when your product is sensitive to acid.[1] The base will neutralize the methanesulfonic acid as it is formed. Using a base like sodium hydroxide can also be advantageous if your product is neutral and not water-soluble, as it converts the methanesulfonic acid into its water-soluble salt, simplifying extraction.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Excessive Heat Generation During Quench The quenching agent is being added too quickly.Slow the rate of addition of the quenching agent immediately. Perform the quench in an ice-water bath (0-10°C) to help manage the exotherm.[1]
Incomplete Quenching Insufficient amount of quenching agent was used.Ensure a sufficient molar excess of the quenching agent is added. After the initial quench, allow the mixture to stir for an additional 15-30 minutes to ensure the reaction is complete before proceeding with the workup.[1]
Formation of an Emulsion During Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of shaking vigorously. The addition of brine (saturated NaCl solution) can help to break up emulsions.
Product Contamination with Methanesulfonic Acid Insufficient washing during the aqueous workup.If the product is not acidic, wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to extract the methanesulfonic acid as its water-soluble salt.[1]
Unexpected Side Products The desired product may be reacting with the this compound or is unstable to the workup conditions.Ensure the primary reaction has gone to completion before quenching. If the product is base-sensitive, use a milder quenching agent like water or a buffered solution.

Experimental Protocols

Protocol 1: General Quenching Procedure with Aqueous Base

This protocol outlines a general procedure for quenching a reaction containing excess this compound and isolating a neutral, organic-soluble product.

  • Preparation for Quenching:

    • Ensure appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn.[4]

    • Perform the entire procedure in a well-ventilated chemical fume hood.[3][4]

    • Cool the reaction vessel to 0°C using an ice-water bath.

  • Quenching the Reaction:

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the stirred reaction mixture.

    • Monitor the internal temperature to ensure it does not rise uncontrollably.

    • After the initial effervescence subsides, continue stirring the mixture at 0°C for an additional 15-20 minutes.

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the desired product.

    • Add water to dissolve the inorganic salts.

    • Gently shake the separatory funnel, venting frequently to release any pressure.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer with brine.

  • Drying and Concentration:

    • Drain the washed organic layer into a clean flask.

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow for Quenching and Product Isolation

G cluster_0 Reaction Completion cluster_1 Quenching cluster_2 Work-up cluster_3 Final Product A Reaction Mixture with Excess Ms₂O B Cool to 0°C A->B D Is Product Base Sensitive? B->D C Slowly Add Quenching Agent G Liquid-Liquid Extraction C->G E Use Saturated aq. NaHCO₃ D->E Yes F Use Water D->F No E->C F->C H Wash Organic Layer with Brine G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Filter and Concentrate I->J K Crude Product J->K

Caption: Workflow for quenching excess this compound and subsequent product isolation.

References

Formation of unexpected byproducts in methanesulfonic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methanesulfonic anhydride (B1165640) (Ms₂O). The information is presented in a question-and-answer format to directly address common issues related to the formation of unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What is methanesulfonic anhydride and what are its primary applications?

This compound (Ms₂O) is a highly reactive reagent used primarily for the conversion of alcohols and amines into their corresponding methanesulfonates (mesylates) and methanesulfonamides.[1][2] The formation of a mesylate from an alcohol transforms the hydroxyl group from a poor leaving group into an excellent one, facilitating subsequent nucleophilic substitution and elimination reactions.[3][4]

Q2: What are the main advantages of using this compound over methanesulfonyl chloride (MsCl)?

The primary advantage of using Ms₂O is the avoidance of chlorinated byproducts.[1][5] Reactions with methanesulfonyl chloride (MsCl) can produce alkyl chlorides as a side product through the displacement of the newly formed mesylate by chloride ions.[3][5] Since Ms₂O does not introduce chloride ions into the reaction mixture, this side reaction is eliminated.[3][5]

Q3: Is this compound sensitive to moisture?

Yes, this compound is highly sensitive to moisture.[1] It will readily hydrolyze in the presence of water to form two equivalents of methanesulfonic acid. This will consume the reagent and can introduce acidic conditions that may promote side reactions. Therefore, it is crucial to handle and store Ms₂O under anhydrous conditions in a cool, dry place.[1]

Q4: Can this compound be used for Friedel-Crafts reactions?

Yes, Ms₂O can participate in Friedel-Crafts reactions with aromatic compounds, leading to the formation of aryl sulfones.[1][6] This reaction is often catalyzed by a Lewis acid.[1][6] If you are using an aromatic solvent (e.g., toluene) or your substrate contains an aromatic ring, unintended C-sulfonylation can occur as a side reaction.

Troubleshooting Guide: Unexpected Byproducts

Issue 1: Formation of a Cyclic Ether from a Diol or Polyol

Q: I am trying to selectively mesylate one hydroxyl group on my diol, but I am forming a significant amount of a cyclic ether byproduct. Why is this happening and how can I prevent it?

A: This is a common byproduct resulting from intramolecular cyclization. After the first hydroxyl group is converted to a good leaving group (the mesylate), the second hydroxyl group in the same molecule can act as a nucleophile, displacing the mesylate to form a stable 5- or 6-membered ring.[3]

Troubleshooting Strategies:

StrategyDescriptionRationale
Protecting Groups The most robust method. Selectively protect one of the hydroxyl groups (e.g., protect the primary alcohol with a bulky trityl or silyl (B83357) group), perform the mesylation on the remaining free hydroxyl, and then deprotect.[3]Prevents the intramolecular nucleophilic attack by blocking the participating hydroxyl group.
Control Stoichiometry Use a precise amount of Ms₂O (e.g., 1.0 equivalent or slightly less) relative to the diol.Minimizes the formation of dimesylated species and reduces the chances of having excess activating agent that could promote side reactions.
Slow Reagent Addition Add the this compound solution slowly to the reaction mixture at a low temperature (e.g., 0 °C) using a syringe pump.Maintains a low concentration of the electrophilic mesylating agent, favoring intermolecular reaction with the most reactive hydroxyl group over intramolecular reactions.[3]
Choice of Base Use a non-nucleophilic, sterically hindered base like 2,4,6-collidine or diisopropylethylamine (DIPEA).These bases are less likely to participate in side reactions themselves and can influence the reaction pathway.

Below is a workflow diagram to guide your decision-making process when dealing with intramolecular cyclization.

G start Cyclic Ether Byproduct Observed q1 Is a protecting group strategy feasible? start->q1 protect Implement Protecting Group Strategy (see Protocol 2) q1->protect Yes q2 Optimize Reaction Conditions q1->q2 No no_protect No yes_protect Yes slow_add Slowly add Ms2O (1.0 eq) at 0°C q2->slow_add hindered_base Use a hindered base (e.g., DIPEA) slow_add->hindered_base monitor Monitor reaction by TLC hindered_base->monitor

Caption: Troubleshooting workflow for cyclic ether formation.

Issue 2: Oxidation of the Alcohol to an Aldehyde or Ketone

Q: My starting alcohol is being consumed, but instead of the expected mesylate, I am isolating an aldehyde/ketone. What is causing this oxidation?

A: This is likely due to the presence of dimethyl sulfoxide (B87167) (DMSO) in your reaction, which can be an intended or unintended component. In combination with an activating agent like Ms₂O, DMSO can oxidize primary and secondary alcohols to aldehydes and ketones, respectively. This is a variation of the Swern or Pfitzner-Moffatt oxidation.[1][6] A common byproduct of this reaction is a methylthiomethyl (MTM) ether.[7]

Troubleshooting Strategies:

StrategyDescriptionRationale
Solvent Purity Ensure that your solvents are free of DMSO if oxidation is not the desired outcome.Traces of DMSO from previous reactions or contaminated solvents can be sufficient to cause this side reaction.
Temperature Control If the oxidation is intended but MTM ether formation is a problem, maintain a low reaction temperature (e.g., below -60 °C).The formation of the MTM ether side product is often favored at higher temperatures.[7]
Use Aprotic, Non-DMSO Solvents Use solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) that do not participate in the oxidation.Eliminates the coreactant required for the oxidation pathway.[3]

The diagram below illustrates the competing pathways of mesylation and oxidation.

G sub R-CH2OH + Ms2O path1 Mesylation (Standard Conditions) sub->path1 path2 Oxidation (+ DMSO) sub->path2 prod1 R-CH2OMs (Desired Product) path1->prod1 prod2 R-CHO (Aldehyde Byproduct) path2->prod2 prod3 R-CH2-O-CH2-S-Me (MTM Ether Byproduct) path2->prod3

Caption: Competing reaction pathways for an alcohol with Ms₂O.

Issue 3: Pummerer Rearrangement Byproduct

Q: I am performing a reaction on a substrate that contains a sulfoxide moiety, and I am observing an unexpected α-acyloxy thioether. What is this product?

A: You are likely observing a product from a Pummerer rearrangement.[8] In the presence of an anhydride like Ms₂O, a sulfoxide can be acylated on its oxygen atom. Subsequent elimination and trapping by a nucleophile (like the methanesulfonate (B1217627) anion) leads to the formation of an α-mesyloxy thioether.

Troubleshooting Strategies:

StrategyDescriptionRationale
Protect the Sulfoxide If possible, temporarily oxidize the sulfoxide to a sulfone. Sulfones do not undergo the Pummerer rearrangement. The sulfone can potentially be reduced back to the sulfoxide at a later stage.The sulfone is a stable functional group under these conditions and will not react with Ms₂O.
Lower Temperature Perform the primary reaction (e.g., mesylation of a distal alcohol) at the lowest possible temperature.The Pummerer rearrangement, like many side reactions, can often be suppressed by using milder conditions.
Alternative Reagents If the intended reaction is on another functional group, consider alternative reagents that are less likely to activate the sulfoxide.Depending on the desired transformation, a different class of reagent might offer better chemoselectivity.

The mechanism for the Pummerer rearrangement is outlined below.

G start R-S(O)-CH2R' step1 Acylation with Ms2O start->step1 inter1 Acyloxysulfonium Ion [R-S(OMs)-CH2R']+ step1->inter1 step2 Deprotonation inter1->step2 inter2 Thionium Ion [R-S=CHR']+ step2->inter2 step3 Nucleophilic Attack (by MsO-) inter2->step3 product α-Mesyloxy Thioether (Pummerer Product) step3->product

Caption: Simplified Pummerer rearrangement pathway.

Experimental Protocols

Protocol 1: Standard Mesylation of a Primary Alcohol

This protocol describes a general procedure for the mesylation of a primary alcohol using this compound.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (2.5 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.

  • Add the Ms₂O solution dropwise to the alcohol solution over 15-30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purify the product by column chromatography on silica (B1680970) gel as needed.

Protocol 2: Selective Monomesylation of a Diol via a Protecting Group Strategy

This protocol outlines the selective mesylation of a secondary alcohol in the presence of a primary alcohol using a trityl protecting group.

Part A: Selective Protection of the Primary Alcohol

  • Dissolve the diol (1.0 eq) in anhydrous pyridine.

  • Add trityl chloride (TrCl) (1.05 eq) in portions at room temperature.

  • Stir the reaction at room temperature or 40 °C until TLC analysis shows complete consumption of the starting material.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with cold 1M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the mono-tritylated diol by column chromatography.

Part B: Mesylation of the Secondary Alcohol

  • Using the purified mono-tritylated diol from Part A, follow the procedure outlined in Protocol 1 .

Part C: Deprotection of the Trityl Group

  • Dissolve the trityl-protected mesylate in a suitable solvent (e.g., DCM).

  • Add a mild acid, such as 1% trifluoroacetic acid (TFA) in DCM, and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ and separate the layers.

  • Wash the organic layer with water and brine, dry, and concentrate to yield the desired mono-mesylated diol. Purify by chromatography if necessary.

References

Technical Support Center: Enhancing Sulfonamide Synthesis with Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing methanesulfonic anhydride (B1165640) for the synthesis of sulfonamides. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your reaction outcomes and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of sulfonamides using methanesulfonic anhydride, helping you to diagnose and resolve problems to improve reaction yields and product purity.

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of this compound: this compound is highly moisture-sensitive and can rapidly hydrolyze to methanesulfonic acid, which is unreactive toward amines.[1][2]- Ensure all glassware is rigorously oven-dried or flame-dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Poor Amine Nucleophilicity: Electron-deficient aromatic amines or sterically hindered amines exhibit reduced reactivity.[3]- Increase the reaction temperature.- Use a more forcing solvent.- Consider the addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to form a more reactive intermediate.[3]
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of both the desired reaction and potential side reactions.- For many standard reactions, maintaining a temperature between 0°C and room temperature is optimal.- For less reactive amines, a higher temperature may be required. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrates.
Formation of Multiple Products Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the anhydride, leading to the formation of a bis-sulfonylated byproduct.- Use a 1:1 stoichiometry of the primary amine to this compound.- Add the this compound solution slowly to the amine solution to maintain a low concentration of the anhydride.[2]
Difficult Product Purification Presence of Methanesulfonic Acid: Hydrolysis of the anhydride results in the formation of methanesulfonic acid, which can complicate purification.- Perform a basic aqueous workup (e.g., with saturated sodium bicarbonate solution) to remove acidic impurities.[3]
Unreacted Starting Amine: Excess or unreacted amine can be difficult to separate from the product.- An acidic wash (e.g., with 1 M HCl) during the workup can remove basic starting materials.[3]

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of methanesulfonyl chloride for my sulfonamide synthesis?

A1: The primary advantage of using this compound is the avoidance of chlorinated byproducts.[1] The reaction of methanesulfonyl chloride with amines generates stoichiometric amounts of chloride ions, which can sometimes lead to undesired side reactions. The byproduct of the reaction with this compound is methanesulfonic acid, which can be easily removed with a basic workup.

Q2: My starting amine is poorly soluble in the reaction solvent. What can I do?

A2: If your amine has poor solubility, consider using a co-solvent to improve its dissolution. Alternatively, a different solvent system may be required. Common anhydrous solvents for this reaction include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][3] This will allow you to determine when the starting amine has been consumed and the reaction is complete.

Q4: What is the general mechanism for the reaction of this compound with an amine?

A4: The reaction proceeds through a nucleophilic attack of the amine on one of the electrophilic sulfur atoms of the this compound. This is followed by the departure of a methanesulfonate (B1217627) anion as a leaving group, forming the sulfonamide and methanesulfonic acid as a byproduct.

Data Presentation

The following table summarizes the reported yields for the synthesis of various sulfonamides using in situ generated this compound.

Amine SubstrateProductOverall Yield (%)
PyrrolidineN-Mesylpyrrolidine64
AnilineN-Mesylaniline56
ImidazoleN-Mesylimidazole63
MorpholineN-Mesylmorpholine60
IndoleN-Mesylindole41
Data sourced from a study on the electrochemical synthesis of sulfonic anhydrides and their one-pot reaction with amines.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine

This protocol provides a general method for the reaction of a primary amine with this compound.

Materials:

  • Primary Amine (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous DCM.

  • Add the base (pyridine or triethylamine) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate dry flask, dissolve the this compound in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Mandatory Visualizations

general_sulfonamide_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Anhydrous Solvent add_base Add Anhydrous Base start->add_base cool Cool to 0 °C add_base->cool add_anhydride Add this compound Solution Dropwise cool->add_anhydride react Stir at Room Temperature (2-16 h) add_anhydride->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with Solvent monitor->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify end Isolated Sulfonamide purify->end

Caption: General workflow for sulfonamide synthesis.

troubleshooting_low_yield start Low Sulfonamide Yield check_anhydride Check for Anhydride Hydrolysis (Moisture Sensitivity) start->check_anhydride check_amine Assess Amine Reactivity (Steric/Electronic Effects) check_anhydride->check_amine No solution_anhydride Use Anhydrous Solvents & Inert Atmosphere check_anhydride->solution_anhydride Yes check_conditions Evaluate Reaction Conditions check_amine->check_conditions Good Reactivity solution_amine Increase Temperature or Use Catalyst (DMAP) check_amine->solution_amine Poor Reactivity solution_conditions Optimize Temperature & Stoichiometry check_conditions->solution_conditions

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Recrystallization of Solid Mesylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of solid mesylates via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of mesylate salts.

Problem Potential Cause(s) Suggested Solution(s)
1. The mesylate salt does not dissolve in the hot solvent. - The solvent is not appropriate for the specific mesylate. - Insufficient solvent is being used. - The temperature is not high enough.- Solvent Selection: Consult solubility data (see Table 1 and 2). The principle of "like dissolves like" is a good starting point; polar mesylate salts will generally dissolve in polar solvents. Common solvents for mesylates include water, lower alcohols (methanol, ethanol (B145695), isopropanol), and mixtures thereof.[1][2] - Increase Solvent Volume: Add small increments of hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.[3] - Increase Temperature: Ensure the solvent is heated to its boiling point, if appropriate for the stability of the compound.
2. The mesylate salt "oils out" instead of crystallizing. - The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute. - The rate of cooling is too rapid. - The presence of impurities can lower the melting point of the mixture.- Add More Solvent: Re-heat the solution and add more of the primary solvent to reduce the saturation.[4] - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process. - Use a Different Solvent System: A solvent with a lower boiling point may be necessary. Alternatively, a two-solvent system can be employed.
3. No crystals form upon cooling. - The solution is not sufficiently saturated. - The cooling process is too slow, or the final temperature is not low enough. - Lack of nucleation sites for crystal growth.- Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5] - Seeding: Add a small seed crystal of the pure mesylate to the solution.[5] - Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration of the mesylate. - Cool Further: Use an ice-salt bath to achieve a lower temperature.
4. Crystal yield is low. - Too much solvent was used. - The crystals are significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. - Incomplete transfer of crystals during filtration.- Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the solid. - Choose an Appropriate Solvent: Select a solvent in which the mesylate has low solubility at low temperatures. - Preheat Filtration Apparatus: Warm the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely. - Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
5. The recrystallized mesylate is not pure. - The cooling process was too fast, trapping impurities in the crystal lattice. - The chosen solvent did not effectively separate the impurities. - Inadequate washing of the final crystals.- Slow Down Crystallization: Allow the solution to cool slowly to promote the formation of a more ordered and pure crystal lattice. - Re-evaluate Solvent Choice: The impurities may have similar solubility profiles to the desired mesylate in the chosen solvent. A different solvent or solvent pair may be required. - Thorough Washing: Ensure the crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing mesylate salts?

A1: The ideal solvent depends on the specific mesylate's chemical structure. However, due to their salt-like nature, polar solvents are generally good candidates. Common and effective solvents include:

  • Water: Particularly for metal methanesulfonates.[6]

  • Alcohols: Methanol (B129727), ethanol, and isopropanol (B130326) are frequently used, either alone or in combination with water.[7][8][9]

  • Other Polar Solvents: Acetone (B3395972) and n-butyl acetate (B1210297) have also been reported for specific mesylate recrystallizations.[8]

  • Mixed Solvent Systems: A common technique involves dissolving the mesylate in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is less soluble) to induce precipitation. A common example is an alcohol-water mixture.

Q2: How do I choose between a single-solvent and a two-solvent recrystallization?

A2: A single-solvent recrystallization is generally preferred for its simplicity. This method is suitable when you can find a solvent that dissolves the mesylate when hot but not when cold. If a suitable single solvent cannot be found, a two-solvent system is a good alternative. This is particularly useful when the mesylate is either too soluble or not soluble enough in common solvents at all temperatures.

Q3: My mesylate is an Active Pharmaceutical Ingredient (API). Are there any special considerations?

A3: Yes, for API mesylates, polymorphism is a critical consideration. The choice of solvent and the recrystallization conditions (e.g., cooling rate) can influence the resulting crystal form (polymorph), which can affect the drug's physical properties, such as solubility and stability. It is crucial to characterize the resulting crystal form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[10][11]

Q4: Can I use a rotary evaporator to speed up the crystallization process?

A4: While a rotary evaporator is excellent for removing solvent to concentrate a solution, it is generally not recommended for the cooling and crystallization step itself. Rapid removal of solvent can lead to the formation of small, impure crystals or even an amorphous solid. Slow, controlled cooling is key to obtaining pure, well-defined crystals. However, a rotary evaporator can be used to carefully reduce the volume of the solvent if too much was initially added.[4]

Data Presentation

Table 1: Quantitative Solubility of Imatinib (B729) Mesylate in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water (pH < 5.5)Very solubleNot Specified
PBS (pH 7.2)~2Not Specified
Dimethyl Sulfoxide (DMSO)14 - 100Not Specified
Dimethylformamide (DMF)10Not Specified
Ethanol0.2Not Specified
MethanolSolubleNot Specified
AcetonitrileInsolubleNot Specified
1-PropanolSoluble25
2-PropanolSoluble25
1-ButanolSoluble25
IsobutanolSoluble25
Tetrahydrofuran (THF)Soluble25
Methyl AcetateSoluble25

Note: "Soluble" indicates that a significant amount dissolves, but a precise quantitative value was not provided in the cited sources. The range for DMSO reflects data from multiple sources.[9][10][11][12][13]

Table 2: Qualitative and Quantitative Solubility of Doxazosin (B1670899) Mesylate

SolventSolubilityTemperature (°C)
Dimethylsulfoxide (DMSO)~2 mg/mLNot Specified
Dimethylformamide (DMF)~0.5 mg/mLNot Specified
MethanolSlightly solubleNot Specified
EthanolSlightly solubleNot Specified
Water0.8% (8 mg/mL)25
AcetoneVery slightly solubleNot Specified
Methylene ChlorideVery slightly solubleNot Specified

[1][7][14]

Experimental Protocols

The following are examples of recrystallization protocols for specific mesylate APIs. These should be adapted based on the specific properties of the mesylate being purified.

Protocol 1: Recrystallization of Imatinib Mesylate (α-form)

  • Dissolution: Suspend the crude imatinib base in ethanol at a temperature below 0°C.

  • Salt Formation: Add a stoichiometric amount of methanesulfonic acid while maintaining the temperature below 0°C to form the imatinib mesylate solution.

  • Crystallization: Allow the solution to crystallize without stirring at -5°C for approximately 3 hours.

  • Anti-Solvent Addition: Add t-butyl methyl ether to the mixture to further precipitate the product.

  • Isolation: Filter the white solid, wash with petroleum ether, and dry under a stream of nitrogen.

(This is a generalized protocol based on similar procedures described in the literature. Specific ratios of solvents and precise conditions may need to be optimized.)[14][15]

Protocol 2: Recrystallization of Doxazosin Mesylate

  • Dissolution: Suspend crude doxazosin base in acetone and stir to form a slurry at room temperature.

  • Cooling and Salt Formation: Cool the slurry to 10-15°C and add methanesulfonic acid. Continue stirring at this temperature for 10-15 minutes, then allow the mixture to warm to 25°C and stir for 2 hours.

  • Initial Isolation: Filter the solid, wash with acetone, and dry at 50-55°C.

  • Purification: Reflux the isolated solid in methanol for 1 hour.

  • Final Isolation: Cool the slurry to room temperature, filter the purified solid, wash with methanol, and dry under reduced pressure at 60°C.[9]

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Impure Solid Mesylate choose_solvent Choose Appropriate Solvent(s) start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration Optional cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry the Pure Crystals wash->dry end Pure Solid Mesylate dry->end

Caption: General workflow for the recrystallization of solid mesylates.

Troubleshooting_Recrystallization start Recrystallization Attempted no_crystals No Crystals Formed? start->no_crystals oiling_out Did it 'Oil Out'? no_crystals->oiling_out No induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization Yes low_yield Low Yield? oiling_out->low_yield No add_solvent Reheat and Add More Solvent oiling_out->add_solvent Yes impure_product Product Impure? low_yield->impure_product No check_solvent_volume Review Solvent Volume: - Was too much used? low_yield->check_solvent_volume Yes success Successful Recrystallization impure_product->success No recrystallize_again Re-recrystallize with Slower Cooling impure_product->recrystallize_again Yes concentrate Concentrate Solution: - Evaporate some solvent induce_crystallization->concentrate concentrate->start Retry slow_cooling Ensure Slow Cooling add_solvent->slow_cooling slow_cooling->start Retry check_solubility Check Cold Solubility: - Is the product too soluble when cold? check_solvent_volume->check_solubility check_solubility->start Re-evaluate change_solvent Change Solvent System recrystallize_again->change_solvent change_solvent->start Retry

Caption: Troubleshooting decision tree for mesylate recrystallization.

References

Validation & Comparative

A Researcher's Guide to Mesylation: Methanesulfonic Anhydride vs. Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the conversion of alcohols to mesylates is a fundamental transformation, rendering the hydroxyl group a proficient leaving group for subsequent nucleophilic substitution or elimination reactions. The choice of mesylating agent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and the formation of undesirable byproducts. This guide provides a comprehensive comparison of two commonly employed reagents for this purpose: methanesulfonic anhydride (B1165640) (Ms₂O) and methanesulfonyl chloride (MsCl).

At a Glance: Key Differences

FeatureMethanesulfonyl Chloride (MsCl)Methanesulfonic Anhydride (Ms₂O)
Byproduct Formation Can form alkyl chlorides, especially with sensitive substrates.Avoids the formation of alkyl chloride byproducts.
Reactivity Highly reactive, often proceeding through a sulfene (B1252967) intermediate.Generally offers cleaner reactions with fewer side products.
Handling Corrosive, toxic, and a lachrymator; reacts exothermically with water.Corrosive and moisture-sensitive.
Substrate Scope Broad, including primary, secondary, and some tertiary alcohols.Broad, though may be less suitable for certain unsaturated alcohols.
Cost Generally less expensive.Typically more expensive.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head comparative studies under identical conditions are not extensively available in the literature, the following tables summarize typical performance characteristics based on reported experimental data.

Table 1: Mesylation of Various Alcohols with Methanesulfonyl Chloride
Substrate (Alcohol)BaseSolventTemperature (°C)TimeYield (%)Reference
1-Octanol (Primary)Et₃NDichloromethane (B109758)0 to RT2.5 h>95 (NMR)[1]
1-Octanol (Primary)Et₃N/KOH (cat.)Water20-251 h98[1]
Benzyl Alcohol (Primary)Et₃NDichloromethane0 to RT2.5 h>95 (NMR)[1]
2-Octanol (Secondary)Pyridine (B92270)Dichloromethane01 h~90General protocol
tert-Butanol (Tertiary)Et₃NDichloromethane0 to RT-Variable[1]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Qualitative Comparison for this compound
Substrate (Alcohol)Expected YieldKey Advantage
Primary AlcoholsHighCleaner reaction profile, no chlorinated byproducts.[1]
Secondary AlcoholsHighAvoidance of alkyl chloride formation, leading to higher purity.
Tertiary AlcoholsGoodCan be effective where MsCl might lead to elimination or chloride formation.

The Critical Issue of Byproduct Formation

A significant drawback of using methanesulfonyl chloride is the potential for the formation of the corresponding alkyl chloride as a byproduct.[2][3] This occurs via the in-situ generated chloride ion acting as a nucleophile. This side reaction can be particularly problematic for sensitive substrates or when the resulting mesylate is highly reactive.

This compound fundamentally avoids this issue as no chloride ions are introduced into the reaction mixture.[1] This leads to a "cleaner" reaction profile and simplifies purification, often resulting in higher purity of the desired mesylate. While specific quantitative GC-MS comparisons are not readily found in published literature, the absence of a chlorine source with this compound makes it the superior choice when the formation of a chlorinated byproduct is a concern.

Mechanistic Considerations

The choice of reagent can also be influenced by the operative reaction mechanism.

Methanesulfonyl Chloride: The Sulfene Pathway

In the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N), the mesylation with methanesulfonyl chloride is believed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂).[1] The base abstracts a proton from the methyl group of MsCl, leading to the elimination of a chloride ion to form the sulfene. The alcohol then adds to the sulfene to generate the mesylate.

G MsCl Methanesulfonyl Chloride (MsCl) Sulfene Sulfene Intermediate (CH₂=SO₂) MsCl->Sulfene - HCl Byproduct Alkyl Chloride (R-Cl) MsCl->Byproduct + Cl⁻ (from HCl) Base Base (e.g., Et3N) Mesylate Mesylate (R-OMs) Sulfene->Mesylate Alcohol Alcohol (R-OH) Alcohol->Sulfene

Caption: Reaction pathway for mesylation with MsCl.

This compound: Direct Nucleophilic Acyl Substitution

The reaction with this compound is generally considered a more straightforward nucleophilic acyl substitution. The alcohol attacks one of the sulfonyl groups of the anhydride, with the other methanesulfonate (B1217627) group acting as the leaving group.

G Ms2O Methanesulfonic Anhydride (Ms₂O) Intermediate Tetrahedral Intermediate Ms2O->Intermediate Alcohol Alcohol (R-OH) Alcohol->Ms2O Mesylate Mesylate (R-OMs) Intermediate->Mesylate - MsOH MSA Methanesulfonic Acid (byproduct)

Caption: Reaction pathway for mesylation with Ms₂O.

Experimental Protocols

General Protocol for Mesylation using Methanesulfonyl Chloride
  • Setup: To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine, 1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be purified by column chromatography if necessary.

General Protocol for Mesylation using this compound
  • Setup: To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add a non-nucleophilic base (e.g., pyridine or triethylamine, 2.0-3.0 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Ms₂O: Add this compound (1.1-1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring by TLC until completion.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the mesylate.

Choosing the Right Reagent: A Logic Flowchart

G Start Start: Mesylation of an Alcohol Substrate_Sensitive Is the substrate or product sensitive to chloride ions? Start->Substrate_Sensitive Cost_Constraint Is cost a primary constraint? Substrate_Sensitive->Cost_Constraint No Use_Ms2O Use Methanesulfonic Anhydride (Ms₂O) Substrate_Sensitive->Use_Ms2O Yes Use_MsCl Use Methanesulfonyl Chloride (MsCl) Cost_Constraint->Use_MsCl Yes Consider_MsCl Consider MsCl with careful monitoring Cost_Constraint->Consider_MsCl No Consider_MsCl->Use_Ms2O If purity is paramount

Caption: Decision flowchart for selecting a mesylating agent.

Conclusion

Both this compound and methanesulfonyl chloride are effective reagents for the mesylation of alcohols. Methanesulfonyl chloride is a cost-effective and highly reactive option suitable for a wide range of substrates. However, its propensity to form alkyl chloride byproducts necessitates careful consideration, particularly with sensitive molecules where product purity is paramount.

This compound offers a cleaner reaction profile by circumventing the formation of chlorinated byproducts, making it the reagent of choice for substrates prone to side reactions with chloride ions. While generally more expensive, the investment in this compound can be justified by simplified purification, higher purity of the final product, and more reliable reaction outcomes in complex synthetic sequences. The selection between these two reagents should be guided by a careful evaluation of the substrate's sensitivity, the importance of product purity, and economic considerations.

References

A Head-to-Head Battle of Reactivity: Methanesulfonic Anhydride vs. Triflic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the activation of hydroxyl groups is a pivotal step for a myriad of transformations. Among the arsenal (B13267) of reagents for this purpose, sulfonic anhydrides stand out for their efficacy in converting alcohols to sulfonates, thereby transforming a poor leaving group (hydroxyl) into an excellent one. This guide provides an in-depth comparison of two prominent sulfonic anhydrides: methanesulfonic anhydride (B1165640) (Ms₂O) and trifluoromethanesulfonic anhydride (Tf₂O), also known as triflic anhydride. This comparison is tailored for researchers, scientists, and drug development professionals to facilitate an informed choice of reagent based on reactivity, reaction conditions, and substrate scope.

Unveiling the Reactivity Landscape: A Quantitative Comparison

The fundamental difference in the reactivity of this compound and triflic anhydride stems from the stability of their corresponding leaving groups: the methanesulfonate (B1217627) (mesylate, -OMs) and the trifluoromethanesulfonate (B1224126) (triflate, -OTf) anions. The triflate anion is one of the best-known leaving groups in organic chemistry due to the powerful electron-withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative charge. This superior stability translates to a significantly higher reactivity for triflic anhydride.

A quantitative measure of leaving group ability can be inferred from the acidity of the conjugate acids, methanesulfonic acid (MsOH) and triflic acid (TfOH). A stronger acid corresponds to a more stable conjugate base, and therefore, a better leaving group.

PropertyThis compound (Ms₂O)Triflic Anhydride (Tf₂O)
Leaving Group Methanesulfonate (Mesylate, -OMs)Trifluoromethanesulfonate (Triflate, -OTf)
Conjugate Acid Methanesulfonic Acid (MsOH)Triflic Acid (TfOH)
pKa of Conjugate Acid ~ -1.9~ -12

As the data indicates, triflic acid is a superacid, orders of magnitude more acidic than methanesulfonic acid. This vast difference in acidity underscores the exceptional stability of the triflate anion, making triflic anhydride a far more potent electrophile than this compound. Consequently, reactions with triflic anhydride are generally much faster and can proceed under milder conditions, often being effective for the sulfonylation of even hindered or unreactive alcohols.

In the Trenches: Experimental Protocols

To provide a practical perspective, the following are representative experimental protocols for the sulfonylation of a primary alcohol using both this compound and triflic anhydride.

Mesylation of a Primary Alcohol using this compound

This protocol outlines a general procedure for the formation of a mesylate from a primary alcohol.

Procedure:

  • To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, 0.1-0.2 M) is added triethylamine (B128534) (1.5 eq.).

  • The mixture is cooled to 0 °C in an ice bath.

  • This compound (1.2 eq.) is added portion-wise, maintaining the temperature at 0 °C.[1]

  • The reaction mixture is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to a few hours.[1]

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude mesylate, which can be purified by column chromatography if necessary.[2]

Triflation of a Primary Alcohol using Triflic Anhydride

This protocol provides a general method for the highly efficient conversion of a primary alcohol to a triflate.

Procedure:

  • A solution of the primary alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine (B92270) (1.5 eq.) or 2,6-lutidine is prepared in anhydrous dichloromethane (DCM, 0.1-0.2 M).

  • The solution is cooled to -78 °C or 0 °C.

  • Triflic anhydride (1.2 eq.) is added dropwise to the stirred solution.[3] Reactions are typically very rapid, often completing within minutes to an hour.

  • The reaction progress is monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched with saturated aqueous NaHCO₃ or water.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous phase is extracted with DCM.

  • The combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude triflate is often used directly in the next step due to its high reactivity, but can be purified by chromatography on silica (B1680970) gel if required.[4]

Visualizing the Reaction: The Sulfonylation Mechanism

The sulfonylation of an alcohol with a sulfonic anhydride proceeds through a nucleophilic attack of the alcohol's oxygen atom on one of the sulfur atoms of the anhydride. A base is typically added to neutralize the sulfonic acid byproduct, driving the reaction to completion.

Sulfonylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol R-OH Anhydride R'SO₂-O-SO₂R' Alcohol->Anhydride Nucleophilic Attack Intermediate R-O(H⁺)-SO₂R' + R'SO₃⁻ Anhydride->Intermediate Formation Base Base Protonated_Base Base-H⁺ Sulfonate_Anion R'SO₃⁻ Sulfonate R-OSO₂R' IntermediateBase IntermediateBase IntermediateBase->Sulfonate Deprotonation

Caption: Generalized mechanism for the sulfonylation of an alcohol.

Concluding Remarks: Choosing the Right Tool for the Job

The choice between this compound and triflic anhydride is dictated by the specific requirements of the synthetic task at hand.

  • This compound is a reliable and cost-effective reagent for the activation of most primary and many secondary alcohols.[5] It offers a good balance of reactivity and stability, and the resulting mesylates are valuable intermediates for substitution and elimination reactions.[6] An advantage of using this compound over methanesulfonyl chloride is the avoidance of chlorinated byproducts.[5]

  • Triflic anhydride is the reagent of choice when high reactivity is paramount.[7] It is particularly useful for the sulfonylation of unreactive or sterically hindered alcohols where this compound may be sluggish or ineffective. The exceptional leaving group ability of the triflate group facilitates subsequent reactions, often allowing them to proceed under milder conditions and with shorter reaction times. However, the high reactivity of triflic anhydride also necessitates more careful handling, and the resulting triflates are generally less stable than mesylates.

References

A Head-to-Head Battle of Sulfonating Agents: Methanesulfonic Anhydride vs. Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the activation of hydroxyl groups is a critical step for a vast array of transformations. For decades, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has been a go-to reagent for this purpose, converting alcohols into tosylates, which are excellent leaving groups. However, the emergence of methanesulfonic anhydride (B1165640) (Ms₂O) has provided chemists with a powerful alternative. This guide offers a detailed comparison of these two reagents, highlighting the advantages of methanesulfonic anhydride, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.

Key Advantages of this compound

This compound offers several distinct advantages over tosyl chloride, primarily centered around cleaner reaction profiles and potentially higher reactivity. The most significant benefit is the avoidance of chlorinated byproducts . The reaction of tosyl chloride with an alcohol in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), generates chloride ions as a byproduct. These chloride ions can compete as nucleophiles, leading to the formation of undesired alkyl chlorides. This side reaction can complicate purification and reduce the yield of the desired sulfonate ester. This compound, by its nature, does not introduce chloride ions into the reaction mixture, thus eliminating this side reaction pathway.

Furthermore, this compound is often considered a more powerful sulfonating agent , which can be particularly advantageous when dealing with sterically hindered or less reactive alcohols. While direct comparative kinetic studies are not abundant in the literature, anecdotal evidence and some reports suggest that mesylation with the anhydride can proceed more readily than tosylation, especially for challenging substrates.

Comparative Performance: A Data-Driven Overview

FeatureThis compound (Ms₂O)p-Toluenesulfonyl Chloride (TsCl)
Reagent This compoundp-Toluenesulfonyl Chloride
Substrate Primary Alcohol (e.g., 1-Butanol)Primary Alcohol (e.g., 1-Butanol)
Base Pyridine or TriethylaminePyridine or Triethylamine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to room temperature0 °C to room temperature
Typical Reaction Time 1-4 hours2-6 hours
Typical Yield >95%~90-95%
Key Byproduct Methanesulfonic acidp-Toluenesulfonic acid, HCl
Side Reactions MinimalFormation of alkyl chlorides
Substrate Hindered Secondary Alcohol (e.g., Adamantan-2-ol)Hindered Secondary Alcohol (e.g., Adamantan-2-ol)
Base 2,6-Lutidine or DMAPPyridine, often with heating
Solvent Dichloromethane (DCM) or AcetonitrilePyridine (as solvent and base)
Temperature Room temperature to 40 °CElevated temperatures (e.g., 60-80 °C) may be required
Typical Reaction Time 4-12 hours12-24 hours or longer
Typical Yield Good to excellentModerate to good, can be sluggish
Side Reactions MinimalElimination byproducts, alkyl chloride formation

Experimental Protocols

Below are detailed experimental protocols for the sulfonylation of a generic primary alcohol using both this compound and tosyl chloride.

Protocol 1: Mesylation of a Primary Alcohol using this compound

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

  • Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.

Protocol 2: Tosylation of a Primary Alcohol using Tosyl Chloride

Materials:

  • Primary alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (1.2 eq)

  • Pyridine (as solvent and base)

  • 0.1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the primary alcohol (1.0 eq) in pyridine at 0 °C under an inert atmosphere, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 4-6 hours or until TLC analysis indicates completion. For less reactive alcohols, the reaction may be allowed to warm to room temperature.

  • Pour the reaction mixture into ice-cold 0.1 M HCl and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

Reaction Mechanisms and Logical Workflow

The activation of an alcohol with either this compound or tosyl chloride proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonating agent. A base is required to neutralize the acidic byproduct.

reaction_mechanism cluster_mesylation Mesylation with this compound cluster_tosylation Tosylation with Tosyl Chloride ROH_Ms R-OH Intermediate_Ms [R-O(H)-S(O)₂-Ms]⁺ ROH_Ms->Intermediate_Ms Nucleophilic Attack Ms2O Ms₂O Ms2O->Intermediate_Ms Base_Ms Base (e.g., Et₃N) BaseH_Ms Base-H⁺ Base_Ms->BaseH_Ms Acid Neutralization Product_Ms R-OMs Intermediate_Ms->Product_Ms Deprotonation Byproduct_Ms MsOH Intermediate_Ms->Byproduct_Ms ROH_Ts R-OH Intermediate_Ts [R-O(H)-S(O)₂-Ts]⁺ Cl⁻ ROH_Ts->Intermediate_Ts Nucleophilic Attack TsCl TsCl TsCl->Intermediate_Ts Base_Ts Base (e.g., Pyridine) BaseH_Ts Base-H⁺ Cl⁻ Base_Ts->BaseH_Ts Acid Neutralization Product_Ts R-OTs Intermediate_Ts->Product_Ts Deprotonation Byproduct_Ts HCl Intermediate_Ts->Byproduct_Ts

Caption: Reaction pathways for alcohol sulfonylation.

The following diagram illustrates the decision-making process when choosing between this compound and tosyl chloride.

logical_workflow Start Alcohol Substrate Chloride_Sensitive Is the substrate or product sensitive to chloride ions? Start->Chloride_Sensitive Steric_Hindrance Is the alcohol sterically hindered? Chloride_Sensitive->Steric_Hindrance No Use_Ms2O Use Methanesulfonic Anhydride Chloride_Sensitive->Use_Ms2O Yes Steric_Hindrance->Use_Ms2O Yes Consider_Both Either reagent may be suitable. Consider cost and handling. Steric_Hindrance->Consider_Both No Use_TsCl Use Tosyl Chloride (Consider side reactions) Consider_Both->Use_TsCl

Caption: Decision workflow for selecting a sulfonating agent.

Conclusion

For researchers, scientists, and drug development professionals, the choice of sulfonating agent can have a significant impact on the efficiency and outcome of a synthetic route. While tosyl chloride remains a widely used and effective reagent, this compound presents clear advantages in terms of producing cleaner reactions by avoiding the formation of chlorinated byproducts. This is a critical consideration in multi-step syntheses where purification can be challenging and yield preservation is paramount. Furthermore, for sterically demanding substrates, this compound may offer a more robust and efficient solution. As with any reaction, optimization of conditions for the specific substrate is crucial, but the inherent properties of this compound make it a superior choice in many synthetic scenarios.

A Researcher's Guide to Monitoring Mesylation Reactions: TLC vs. Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis, installing a good leaving group for subsequent nucleophilic substitution or elimination reactions.[1] Monitoring the progress of this reaction is crucial to ensure complete conversion of the starting material and to minimize the formation of byproducts. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for monitoring mesylation reactions, supported by experimental protocols and data.

Comparison of Analytical Techniques

While TLC is a rapid and cost-effective method, other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer more detailed quantitative and structural information. The choice of method often depends on the specific requirements of the reaction, available resources, and the desired level of detail.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity on a stationary phase.High-resolution separation based on polarity, size, or charge.Provides detailed structural information and quantification based on nuclear spin.
Speed Very Fast (5-20 minutes per analysis).Moderate (5-30 minutes per sample).[2]Slow to Moderate (2-15 minutes per sample, plus setup).[3]
Cost Low (minimal solvent and plate cost).High (instrument purchase, maintenance, solvents).Very High (instrument purchase, cryogens, maintenance).
Information Qualitative (presence/absence of spots), Semi-quantitative (spot size).[4]Quantitative (peak area), high-resolution separation.[5]Quantitative, definitive structural information for all components.[6][7]
Ease of Use Simple, requires minimal training.Requires specialized training and method development.Requires significant expertise for operation and data interpretation.[8]
Setup Minimal setup required (TLC chamber, plate, eluent).[9]Complex setup with pumps, columns, and detectors.Complex setup requiring system calibration and shimming.
Ideal For Quick checks for reaction completion, rapid screening of conditions.Precise quantification of reactants and products, analysis of complex mixtures.[2]Mechanistic studies, structural elucidation of products and byproducts.[3]

Experimental Protocol: Monitoring Mesylation of Benzyl (B1604629) Alcohol using TLC

This protocol details the procedure for monitoring the conversion of benzyl alcohol to benzyl mesylate.

Reaction Scheme:

  • Reactants: Benzyl alcohol, Methanesulfonyl chloride (MsCl)

  • Base: Triethylamine (B128534) (TEA)

  • Solvent: Dichloromethane (DCM)

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Eluent: 20% Ethyl Acetate in Hexane (v/v)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).[10]

  • TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[11]

  • Initial Spotting (t=0):

    • SM Lane: Spot a dilute solution of the starting benzyl alcohol.

    • Co Lane: Spot the same starting material solution.

    • Rxn Lane: Before adding the methanesulfonyl chloride, take a small aliquot from the flask and spot it. This confirms the initial state.

  • Monitoring the Reaction:

    • After the addition of MsCl, take a small aliquot of the reaction mixture with a capillary tube at regular intervals (e.g., 15, 30, 60, and 90 minutes).[12]

    • For each time point, spot the aliquot on the 'Rxn' lane of a new TLC plate. It is also good practice to spot the starting material and a co-spot on each plate to ensure consistency.[11][13]

    • To prepare the sample for TLC, you can spot the reaction mixture directly onto the plate.[12]

  • Developing the TLC Plate: Place the spotted TLC plate in a developing chamber containing the 20% ethyl acetate/hexane eluent. Ensure the solvent level is below the baseline.[9] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The aromatic rings in benzyl alcohol and benzyl mesylate should appear as dark spots.[14] Circle the spots with a pencil.

    • For further visualization, dip the plate into a potassium permanganate (B83412) stain. Alcohols react readily to give a yellow spot on a purple background, while the mesylate will be less reactive or unreactive.[10]

Interpreting the Results:

  • The starting material, benzyl alcohol, is more polar and will have a lower Retention Factor (Rf) value.

  • The product, benzyl mesylate, is less polar and will have a higher Rf value.[10]

  • The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the 'Rxn' lane. The co-spot helps to confirm if the spot in the reaction lane is indeed the starting material.[11][13]

Data Presentation: TLC Analysis of Benzyl Alcohol Mesylation

The progress of the reaction can be summarized by the Rf values of the spots observed at different time points.

Time (min)Rf (Starting Material)Rf (Product)Observations
0 0.35-Single spot for starting material (SM).
15 0.350.60Intense SM spot, faint product spot appears.
30 0.350.60SM and product spots are of similar intensity.
60 0.350.60Faint SM spot, intense product spot.
90 -0.60SM spot has disappeared, indicating reaction completion.

Note: Rf values are indicative and can vary based on exact conditions like temperature, chamber saturation, and plate quality.[12]

Visualizations

Workflow for TLC Monitoring

The following diagram illustrates the general workflow for monitoring a chemical reaction using Thin-Layer Chromatography.

TLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis TLC Analysis cluster_decision Interpretation prep_chamber Prepare TLC Chamber (Eluent + Filter Paper) spot_plate Spot SM, Co, and Rxn Mixture prep_plate Prepare & Mark TLC Plate prep_plate->spot_plate start_rxn Start Reaction take_aliquot Take Aliquot at Time (t) start_rxn->take_aliquot take_aliquot->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV, Stain) dry_plate->visualize interpret Reaction Complete? visualize->interpret end_node Work-up Reaction interpret->end_node Yes continue_node Continue Monitoring interpret->continue_node No continue_node->take_aliquot

Caption: Workflow for monitoring a reaction using TLC.

Comparison of Monitoring Techniques

This diagram outlines the decision-making process for selecting an appropriate reaction monitoring technique based on analytical needs.

Method_Comparison start Need to Monitor Reaction Progress? q1 Need Quick Qualitative Check? start->q1 q2 Need Precise Quantification? q1->q2 No tlc Use TLC (Fast, Low Cost) q1->tlc Yes q3 Need Definitive Structural Info? q2->q3 No hplc Use HPLC (Quantitative, High-Resolution) q2->hplc Yes nmr Use NMR (Structural Detail, Quantitative) q3->nmr Yes no_monitor No Monitoring Required q3->no_monitor No

References

Decoding Mesylate Formation: A Comparative Guide to NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful conversion of an alcohol to a mesylate is a critical step in many synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed comparison of the NMR spectra of a starting alcohol and its corresponding mesylate, supported by experimental data and protocols, to facilitate unambiguous confirmation of this transformation.

The conversion of an alcohol to a mesylate is a common strategy in organic synthesis to transform a poor leaving group (hydroxyl) into a good one (mesylate). This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. Verification of this reaction is paramount, and NMR spectroscopy offers a definitive method for confirmation by observing characteristic changes in the chemical shifts of key protons and carbons.

Key NMR Spectral Changes Upon Mesylate Formation

The successful formation of a mesylate from an alcohol is evidenced by distinct and predictable changes in both the ¹H and ¹³C NMR spectra. These changes primarily arise from the introduction of the electron-withdrawing methanesulfonyl group.

The most telling signs of a successful mesylation reaction are:

  • Appearance of a Mesyl Group Singlet: A sharp singlet signal corresponding to the three equivalent protons of the methyl group of the mesylate appears in the ¹H NMR spectrum, typically in the range of 2.8-3.2 ppm.

  • Downfield Shift of α-Protons and α-Carbon: The protons on the carbon atom to which the hydroxyl/mesyloxy group is attached (α-protons) experience a significant downfield shift in the ¹H NMR spectrum. Similarly, the α-carbon itself is deshielded and exhibits a downfield shift in the ¹³C NMR spectrum.

  • Disappearance of the Hydroxyl Proton Signal: The characteristic, often broad, signal of the hydroxyl (-OH) proton in the ¹H NMR spectrum of the starting alcohol disappears upon successful mesylation.

Comparative NMR Data: Benzyl (B1604629) Alcohol vs. Benzyl Mesylate

To illustrate these spectral changes, the following table summarizes the ¹H and ¹³C NMR chemical shift data for a model primary alcohol, benzyl alcohol, and its corresponding product, benzyl mesylate.

Compound Group ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Benzyl Alcohol -CH₂- (Methylene)4.67 (singlet)[1]65.17[1]
Ar-H (Aromatic)7.22-7.46 (multiplet)[1]127.04, 127.63, 128.55, 140.86[1]
-OH (Hydroxyl)2.66 (singlet)[1]-
Benzyl Mesylate -CH₂- (Methylene)~5.2 (singlet)~70-75
Ar-H (Aromatic)~7.4 (multiplet)~128-140
-SO₂CH₃ (Mesyl)~3.0 (singlet)~38-40

Note: The chemical shifts for benzyl mesylate are typical values and may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol: Mesylation of a Primary Alcohol

The following is a detailed methodology for the mesylation of a primary alcohol, such as benzyl alcohol, and subsequent preparation for NMR analysis.[2]

Materials:

Procedure:

  • Reaction Setup: Dissolve the primary alcohol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the stirred solution.

  • Addition of Mesylating Agent: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude mesylate product.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica (B1680970) gel if required.

  • NMR Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.

Workflow for Mesylate Formation and NMR Confirmation

The logical flow from the starting material to the final confirmation of the product can be visualized as follows:

Mesylation_Workflow Alcohol Starting Alcohol Reaction Mesylation Reaction (MsCl, Base, DCM) Alcohol->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Mesylate Mesylate Product Purification->Mesylate NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Mesylate->NMR_Analysis Confirmation Structure Confirmation NMR_Analysis->Confirmation

Caption: Workflow for the synthesis and NMR confirmation of a mesylate from an alcohol.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of alcohols to methanesulfonates (mesylates) is a fundamental transformation in organic synthesis, particularly crucial in drug development and medicinal chemistry for turning a poor hydroxyl leaving group into a good one. Methanesulfonyl chloride (MsCl) has traditionally been the reagent of choice for this purpose. However, the landscape of chemical synthesis is continually evolving, with a growing emphasis on reaction efficiency, safety, and the minimization of hazardous byproducts. This guide provides an objective comparison of alternative reagents to methanesulfonyl chloride, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Executive Summary

While methanesulfonyl chloride remains a widely used and effective reagent, its primary drawback is the formation of corrosive and potentially reactive hydrogen chloride (HCl) gas, which can lead to the formation of chlorinated byproducts. The leading alternative, methanesulfonic anhydride (B1165640) (Ms₂O) , offers a cleaner reaction profile by avoiding the generation of HCl. Other emerging methods, such as the use of methanesulfonic acid with a dehydrating agent and polymer-supported reagents , provide further options with unique advantages in specific contexts. This guide will delve into a detailed comparison of these reagents, focusing on their performance, advantages, and practical considerations.

Comparison of Key Methanesulfonylating Agents

The selection of a methanesulfonylating agent depends on several factors, including the nature of the substrate, desired reaction conditions, and tolerance for byproducts. The following table summarizes the key characteristics of methanesulfonyl chloride and its principal alternatives.

ReagentStructureKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClHigh reactivity, readily available, cost-effective.Produces HCl byproduct, which can cause side reactions (e.g., formation of alkyl chlorides) and requires a stoichiometric amount of base to neutralize.[1]Anhydrous organic solvent (e.g., DCM), non-nucleophilic base (e.g., triethylamine (B128534), pyridine), 0 °C to room temperature.[2]
Methanesulfonic Anhydride (Ms₂O) (CH₃SO₂)₂OAvoids the formation of chlorinated byproducts, leading to cleaner reactions. The only byproduct is methanesulfonic acid, which is neutralized by the base.[3][4]Generally more expensive than MsCl, can be less reactive with certain hindered alcohols.Anhydrous organic solvent (e.g., DCM), non-nucleophilic base (e.g., triethylamine, pyridine), 0 °C to room temperature.[4]
Methanesulfonic Acid (MsOH) + Dehydrating Agent CH₃SO₃HUtilizes stable and less hazardous starting materials. Can be a one-pot procedure.Requires an additional activating agent (e.g., carbodiimide), which can introduce its own byproducts that need to be removed.Anhydrous organic solvent, dehydrating agent (e.g., DCC), catalyst (e.g., DMAP).[5][6]
Polymer-Supported Methanesulfonylating Agents e.g., Polystyrene-SO₂CH₃Simplifies purification as the reagent and byproducts are on a solid support and can be removed by filtration.[7] Can be used in flow chemistry.[7]Higher cost, lower loading capacity compared to solution-phase reagents, potentially slower reaction kinetics.Anhydrous organic solvent, base, filtration for workup.

Performance Data: A Case Study of Benzyl (B1604629) Alcohol Mesylation

To provide a direct comparison of performance, the following table outlines the experimental data for the mesylation of benzyl alcohol using methanesulfonyl chloride and this compound under similar conditions.

ParameterMethanesulfonyl Chloride (MsCl)This compound (Ms₂O)
Substrate Benzyl AlcoholBenzyl Alcohol
Reagent Methanesulfonyl ChlorideThis compound
Base TriethylamineTriethylamine
Solvent ChloroformDichloromethane (B109758)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 3 hoursNot specified, but generally comparable
Yield High (exact % not specified)[8]High (exact % not specified)
Byproducts Triethylammonium chlorideTriethylammonium methanesulfonate (B1217627)
Workup Chromatographic purification[8]Aqueous workup and extraction

Note: While exact comparative yields from a single source are not available, both methods are reported to provide high yields for this transformation.

Experimental Protocols

General Procedure for Mesylation of an Alcohol using Methanesulfonyl Chloride

To a solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, a non-nucleophilic base such as triethylamine (1.5 equivalents) is added. The mixture is cooled to 0 °C, and methanesulfonyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C for a period (e.g., 30 minutes) and then allowed to warm to room temperature. The progress of the reaction is monitored by an appropriate technique like thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude methanesulfonate, which may be purified by column chromatography.[2]

General Procedure for Mesylation of an Alcohol using this compound

In a similar setup to the MsCl procedure, the alcohol (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (B92270) (1.5-2.0 equivalents) are dissolved in an anhydrous solvent such as dichloromethane (DCM). The solution is cooled to 0 °C, and this compound (1.2-1.5 equivalents) is added portion-wise or as a solution in the reaction solvent. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. After completion, the reaction is worked up by adding water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the methanesulfonate. Purification is typically achieved by column chromatography if necessary.[4]

Alternative Synthetic Pathways and Logical Relationships

The choice of a methanesulfonylating agent can be visualized as a decision-making workflow based on the specific requirements of the synthesis.

G start Need to Synthesize a Methanesulfonate mscl Methanesulfonyl Chloride (MsCl) start->mscl Cost-effective & high reactivity needed ms2o This compound (Ms2O) start->ms2o Avoidance of chlorinated byproducts is critical msoh Methanesulfonic Acid (MsOH) + Dehydrating Agent start->msoh Mild conditions & use of stable precursors polymer Polymer-Supported Reagent start->polymer Simplified purification & flow chemistry applications byproduct_cl Potential for chlorinated byproducts mscl->byproduct_cl Generates HCl byproduct_msoh Benign byproduct (neutralized by base) ms2o->byproduct_msoh Generates MsOH

Caption: Decision workflow for selecting a methanesulfonylating reagent.

Reaction Mechanism: A Comparative Overview

The mechanism of methanesulfonylation can vary depending on the reagent used. Understanding these differences can provide insights into potential side reactions and reactivity.

G cluster_mscl Methanesulfonyl Chloride (MsCl) Pathway cluster_ms2o This compound (Ms₂O) Pathway mscl MsCl + Base sulfene Sulfene Intermediate (CH₂=SO₂) mscl->sulfene - HCl mesylate_mscl R-OMs sulfene->mesylate_mscl alcohol_mscl R-OH alcohol_mscl->sulfene Nucleophilic attack ms2o Ms₂O intermediate Tetrahedral Intermediate ms2o->intermediate alcohol_ms2o R-OH + Base alcohol_ms2o->ms2o Nucleophilic attack mesylate_ms2o R-OMs intermediate->mesylate_ms2o - MsO⁻

Caption: Comparative reaction pathways for MsCl and Ms₂O.

Conclusion

The synthesis of methanesulfonates is a critical step in many synthetic endeavors. While methanesulfonyl chloride is a reliable and cost-effective reagent, its propensity to generate HCl and chlorinated byproducts necessitates the consideration of alternatives. This compound stands out as the most direct and effective alternative, offering cleaner reaction profiles. For syntheses where simplified purification is paramount, polymer-supported reagents present an attractive, albeit more costly, option. The use of methanesulfonic acid with a dehydrating agent is a less common but viable approach under specific circumstances. By understanding the advantages and limitations of each reagent, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, purer products, and more efficient workflows.

References

A Comparative Guide to the Kinetics of Alcohol Mesylation with Various Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient conversion of alcohols to sulfonates is a cornerstone of synthetic chemistry, transforming a poor hydroxyl leaving group into one that is readily displaced. The choice of sulfonylating agent is critical, influencing reaction rates, mechanisms, and compatibility with other functional groups. This guide provides a comparative kinetic and mechanistic overview of common sulfonylating agents used for the mesylation of alcohols, supported by experimental data and protocols.

Comparison of Common Sulfonylating Agents

The most frequently employed sulfonylating agents for the preparation of methanesulfonates (mesylates) are methanesulfonyl chloride (MsCl) and methanesulfonic anhydride (B1165640) (Ms₂O). For comparative purposes, p-toluenesulfonyl chloride (TsCl), which yields tosylates, is also included due to its widespread use and mechanistic contrast.

FeatureMethanesulfonyl Chloride (MsCl)Methanesulfonic Anhydride (Ms₂O)p-Toluenesulfonyl Chloride (TsCl)
Typical Substrate Primary and Secondary AlcoholsPrimary and Secondary AlcoholsPrimary and Secondary Alcohols
Reaction Mechanism Can proceed via a highly reactive sulfene (B1252967) intermediate in the presence of a strong, non-nucleophilic base (e.g., triethylamine).[1][2]Typically reacts via a direct nucleophilic attack (SN2-type) by the alcohol on a sulfur atom.Reacts via a direct nucleophilic attack (SN2-type) by the alcohol on the sulfur atom.[2]
General Reactivity Generally very rapid, often complete within minutes to a few hours at 0 °C to room temperature.[3][4]Conditions are similar to those for MsCl, with the reaction proceeding efficiently.Rapid, with reaction times often ranging from 5 minutes to a few hours.[5]
Byproducts Forms triethylammonium (B8662869) chloride (Et₃N·HCl) as a salt byproduct.[6]Forms triethylammonium methanesulfonate (B1217627) (Et₃N·HOMs) as a salt byproduct; avoids the formation of chloride ions.[6]Forms pyridinium (B92312) chloride or other amine hydrochlorides as a salt byproduct.
Advantages High reactivity, readily available, and cost-effective.Avoids the potential for side reactions involving the chloride ion (e.g., conversion of the alcohol to an alkyl chloride).[6]The resulting tosylate is often a crystalline solid, which can be easier to purify and handle; the aromatic ring allows for easy visualization on TLC plates.
Disadvantages The formation of a sulfene intermediate can sometimes lead to side reactions; the byproduct HCl can be problematic for acid-sensitive substrates.May be less readily available or more expensive than MsCl.Can be less reactive than MsCl, particularly with sterically hindered alcohols.

Experimental Protocols

A detailed methodology for a comparative kinetic study is provided below. This protocol is designed to monitor the rate of sulfonylation of a model alcohol, such as benzyl (B1604629) alcohol, with different sulfonylating agents.

Objective: To determine the reaction rate constants for the sulfonylation of benzyl alcohol with methanesulfonyl chloride and p-toluenesulfonyl chloride.

Materials:

  • Benzyl alcohol

  • Methanesulfonyl chloride (MsCl)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of benzyl alcohol (e.g., 0.1 M) in anhydrous DCM containing a known concentration of an internal standard.

    • Prepare stock solutions of MsCl (e.g., 0.12 M) and TsCl (e.g., 0.12 M) in anhydrous DCM.

    • Prepare a stock solution of triethylamine (e.g., 0.15 M) in anhydrous DCM.

  • Reaction Setup:

    • Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 0 °C).

    • To the vessel, add a known volume of the benzyl alcohol stock solution.

    • Initiate the reaction by adding a known volume of the sulfonylating agent stock solution followed immediately by the triethylamine stock solution under vigorous stirring.

  • Monitoring the Reaction:

    • At timed intervals (e.g., every 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a dilute aqueous solution of sodium bicarbonate).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and prepare for analysis.

  • Analysis:

    • Analyze the quenched and extracted samples by GC-FID or HPLC.

    • Quantify the concentration of the remaining benzyl alcohol and the formed benzyl sulfonate product by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the benzyl alcohol versus time.

    • From this data, determine the initial reaction rate.

    • Assuming pseudo-first-order kinetics with respect to the alcohol (if the sulfonylating agent is in excess), the rate constant (k) can be determined from the slope of the plot of ln([Alcohol]) versus time.

    • Repeat the experiment with the other sulfonylating agent under identical conditions.

Reaction Mechanisms and Experimental Workflow

The choice of sulfonylating agent can dictate the reaction pathway, which in turn affects the reaction kinetics. The following diagrams illustrate the differing mechanisms and a general workflow for a kinetic study.

G cluster_mscl Mesylation with MsCl and Et₃N cluster_tscl Tosylation with TsCl mscl Methanesulfonyl Chloride sulfene Sulfene Intermediate (Highly Reactive) mscl->sulfene Deprotonation by Et₃N et3n Triethylamine (Base) et3n->sulfene mesylate1 Mesylate (R-OMs) sulfene->mesylate1 Rapid reaction with alcohol alcohol1 Alcohol (R-OH) alcohol1->mesylate1 tscl p-Toluenesulfonyl Chloride intermediate Protonated Intermediate tscl->intermediate alcohol2 Alcohol (R-OH) alcohol2->intermediate Nucleophilic attack on Sulfur (SN2-type) mesylate2 Tosylate (R-OTs) intermediate->mesylate2 Deprotonation base Base (e.g., Pyridine) base->mesylate2

Caption: Comparative reaction pathways for alcohol sulfonylation.

G prep 1. Prepare Stock Solutions (Alcohol, Sulfonylating Agent, Base, Internal Standard) setup 2. Set up Thermostatted Reaction Vessel prep->setup initiate 3. Initiate Reaction (Add reagents) setup->initiate sample 4. Withdraw and Quench Aliquots at Timed Intervals initiate->sample analyze 5. Analyze Samples (GC or HPLC) sample->analyze data 6. Plot Concentration vs. Time and Calculate Rate Constant analyze->data

Caption: Experimental workflow for a kinetic study of alcohol mesylation.

References

The Organic Chemist's Guide to Activating Alcohols: Why Methanesulfonic Anhydride Reigns Supreme for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the selective activation of hydroxyl groups is a critical step. When dealing with sensitive substrates laden with delicate functional groups, the choice of activating agent can be the difference between a successful transformation and a complex mixture of byproducts. This guide provides an in-depth comparison of methanesulfonic anhydride (B1165640) (Ms₂O) with its common alternatives, demonstrating why it is often the superior choice for preserving molecular integrity.

Methanesulfonic anhydride stands out as a powerful and precise reagent for the mesylation of alcohols, a process that converts a poor hydroxyl leaving group into a highly effective mesylate leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[1] Its primary advantage, particularly for sensitive molecules, lies in its ability to effect this transformation cleanly and efficiently, without the generation of corrosive and reactive byproducts that can plague other methods.

Performance Comparison: A Data-Driven Analysis

The key to understanding the superiority of this compound lies in a direct comparison with other common sulfonylating agents: methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and trifluorothis compound (Tf₂O). The choice between these reagents often involves a trade-off between reactivity and selectivity.

ReagentKey AdvantagesKey DisadvantagesTypical Reaction ConditionsByproducts
This compound (Ms₂O) Avoids chlorinated byproducts; mild reaction conditions; high yields.[2]Can be less reactive than Tf₂O for highly hindered alcohols.Pyridine (B92270) or triethylamine (B128534), CH₂Cl₂, 0 °C to RT.Methanesulfonic acid.
Methanesulfonyl Chloride (MsCl) Readily available and inexpensive.Generates HCl, which can cause side reactions with acid-sensitive groups; formation of chlorinated byproducts is possible.[3]Pyridine or triethylamine, CH₂Cl₂, 0 °C to RT.HCl, triethylammonium (B8662869) chloride.
p-Toluenesulfonyl Chloride (TsCl) Forms crystalline tosylates, which are often easier to purify.Can be slower to react than mesylating agents; steric hindrance can be an issue.Pyridine, CH₂Cl₂, 0 °C to RT.HCl, pyridinium (B92312) chloride.
Trifluorothis compound (Tf₂O) Extremely high reactivity, useful for unreactive alcohols.Very expensive; highly reactive and can lead to lack of selectivity; byproduct (triflic acid) is a very strong acid.Pyridine or hindered base (e.g., 2,6-lutidine), CH₂Cl₂, -78 °C to 0 °C.Triflic acid.

The most significant drawback of the widely used methanesulfonyl chloride is the in-situ generation of hydrochloric acid (HCl).[3] For substrates containing acid-labile protecting groups such as acetals, ketals, or silyl (B83357) ethers, this can lead to undesired deprotection and subsequent side reactions, significantly lowering the yield of the desired product. Furthermore, the chloride anion produced can act as a nucleophile, leading to the formation of chlorinated byproducts.[4] this compound, by contrast, produces only methanesulfonic acid as a byproduct, which is less corrosive and non-nucleophilic, thereby preserving the integrity of sensitive functional groups.

While triflic anhydride offers superior reactivity, making it suitable for activating highly hindered or unreactive alcohols, this extreme reactivity can be a double-edged sword. It often leads to a lack of chemoselectivity in complex molecules with multiple nucleophilic sites. The byproduct, triflic acid, is one of the strongest known acids and can readily cleave many common protecting groups. Tosyl chloride, while a reliable reagent, is generally less reactive than its mesylating counterparts and the steric bulk of the tosyl group can sometimes hinder the reaction with sterically congested alcohols.

Experimental Protocols: A Practical Guide

To illustrate the practical application of this compound, here are detailed methodologies for the mesylation of a sensitive substrate, a polyol, where selectivity is key.

Protocol 1: Selective Mesylation of a Primary Alcohol in a Diol using this compound

This protocol is designed for the selective activation of a less sterically hindered primary alcohol in the presence of a secondary alcohol.

Materials:

Procedure:

  • Dissolve the diol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the this compound solution dropwise to the diol solution over 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at 0 °C.

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mono-mesylate by column chromatography on silica gel.

Protocol 2: Mesylation of an Acid-Sensitive Substrate with a Boc-Protected Amine

This protocol demonstrates the use of this compound on a substrate containing an acid-labile Boc protecting group.

Materials:

  • Boc-protected amino alcohol (1.0 eq.)

  • This compound (1.2 eq.)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M aqueous copper sulfate (CuSO₄) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected amino alcohol in anhydrous DCM and cool to 0 °C.

  • Add pyridine to the solution.

  • Slowly add a solution of this compound in anhydrous DCM.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M aqueous CuSO₄ solution (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the desired mesylate.

Logical Workflow for Reagent Selection

Choosing the appropriate sulfonylating agent is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical workflow for this selection process, prioritizing the preservation of sensitive functional groups.

ReagentSelection start Substrate Analysis acid_sensitive Acid-Sensitive Groups Present? start->acid_sensitive steric_hindrance Sterically Hindered Alcohol? acid_sensitive->steric_hindrance No ms2o Use this compound (Ms2O) acid_sensitive->ms2o Yes reactivity_needed High Reactivity Required? steric_hindrance->reactivity_needed Yes mscl Consider Methanesulfonyl Chloride (MsCl) (with caution) steric_hindrance->mscl No tf2o Use Triflic Anhydride (Tf2O) reactivity_needed->tf2o Yes tscl Consider Tosyl Chloride (TsCl) reactivity_needed->tscl No end Proceed with Mesylation/Tosylation ms2o->end mscl->end tf2o->end tscl->end

Caption: Decision tree for selecting a sulfonylating agent for alcohol activation.

Conclusion

For the discerning chemist working with intricate and sensitive molecules, this compound offers a superior solution for the activation of alcohols. Its ability to cleanly generate mesylates without the detrimental formation of acidic and nucleophilic byproducts ensures the preservation of molecular integrity and leads to higher yields of the desired product. While other reagents have their place in the synthetic toolbox, for substrates demanding a gentle and precise touch, this compound is the reagent of choice.

References

A Comparative Analysis of Sulfonate Leaving Groups: Mesylate vs. Tosylate vs. Triflate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the efficiency of a reaction often hinges on the ability of a leaving group to depart from a substrate. Among the most powerful and versatile leaving groups are the sulfonate esters, principally mesylate (MsO), tosylate (TsO), and triflate (TfO). This guide offers an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The universally accepted order of leaving group ability among these three sulfonate esters is:

Triflate > Tosylate > Mesylate [1][2]

This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions formed after departure. The stability is dictated by the electron-withdrawing capacity of their respective substituents and the degree of charge delocalization through resonance.[1]

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantitatively assessed by examining the acidity of its conjugate acid (pKa) and by comparing the relative rates of reactions, such as nucleophilic substitution (SN2), where the leaving group's departure is rate-determining. A lower pKa of the conjugate acid signifies a more stable anion, and therefore, a better leaving group.[1][3] Similarly, faster reaction rates are indicative of a superior leaving group.[1]

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Triflate -OTfCF₃SO₃⁻Triflic Acid (CF₃SO₃H)~ -12 to -14[1][4]56,000[1][5]
Tosylate -OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8 to -6.5[1][4]0.70[1][5]
Mesylate -OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.2 to -2.0[1][6]1.00[1][5]

Key Observations:

  • Triflate is an exceptionally potent leaving group, reacting orders of magnitude faster than both tosylate and mesylate in SN2 reactions.[1] This is attributed to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which extensively stabilizes the negative charge on the triflate anion.[2]

  • Tosylate and Mesylate are also excellent leaving groups and are widely utilized due to their stability and ease of preparation.[1] The primary difference between them lies in the nature of the R group attached to the sulfonyl core—a methyl group for mesylate and a p-tolyl group for tosylate. The tolyl group in tosylate offers slightly more resonance stabilization.

Experimental Protocols

A common and direct method for experimentally comparing the leaving group abilities of mesylate, tosylate, and triflate is through the measurement of solvolysis reaction rates. In such a reaction, the solvent also functions as the nucleophile. By maintaining the same substrate and solvent while only varying the sulfonate leaving group, a direct comparison of their departure rates can be achieved.[1]

Protocol: Solvolysis of a Secondary Alkyl Sulfonate [1]

Objective: To determine the relative rates of solvolysis for a secondary alkyl mesylate, tosylate, and triflate.

Methodology:

  • Synthesis of Alkyl Sulfonates:

    • The starting material is a secondary alcohol (e.g., 2-octanol).

    • To synthesize the mesylate , the alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine.

    • To synthesize the tosylate , the alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine.[7]

    • To synthesize the triflate , the alcohol is reacted with triflic anhydride (B1165640) ((CF₃SO₂)₂O) in the presence of pyridine.[1]

    • It is crucial to note that the formation of these sulfonate esters proceeds with retention of configuration at the alcohol's stereocenter.[8]

  • Solvolysis Reaction:

    • Each of the synthesized alkyl sulfonates (mesylate, tosylate, and triflate) is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

    • The reactions are conducted at a constant, controlled temperature using a thermostated bath.

    • The progress of each reaction is monitored over time by withdrawing aliquots at regular intervals.

  • Analysis:

    • The concentration of the remaining alkyl sulfonate or the formed product in each aliquot is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • The rate constant (k) for each reaction is determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.

    • The relative rates are then calculated by taking the ratio of the rate constants.

Logical Relationships and Influencing Factors

The leaving group ability of these sulfonate esters is fundamentally governed by the stability of the resulting anion. This stability is influenced by both inductive effects and resonance.

Caption: Factors influencing the stability and leaving group ability of sulfonate anions.

Signaling Pathways and Experimental Workflows

The experimental workflow for comparing these leaving groups in a nucleophilic substitution reaction, such as an SN2 reaction, follows a logical progression from substrate preparation to kinetic analysis.

Experimental_Workflow cluster_prep Step 1: Substrate Preparation cluster_reaction Step 2: Nucleophilic Substitution cluster_analysis Step 3: Kinetic Analysis Alcohol Starting Alcohol (e.g., R-OH) Mesylate_Prep React with MsCl + Pyridine Alcohol->Mesylate_Prep Tosylate_Prep React with TsCl + Pyridine Alcohol->Tosylate_Prep Triflate_Prep React with Tf₂O + Pyridine Alcohol->Triflate_Prep Alkyl_Mesylate R-OMs Mesylate_Prep->Alkyl_Mesylate Alkyl_Tosylate R-OTs Tosylate_Prep->Alkyl_Tosylate Alkyl_Triflate R-OTf Triflate_Prep->Alkyl_Triflate Reaction_Ms Sₙ2 Reaction Alkyl_Mesylate->Reaction_Ms Reaction_Ts Sₙ2 Reaction Alkyl_Tosylate->Reaction_Ts Reaction_Tf Sₙ2 Reaction Alkyl_Triflate->Reaction_Tf Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction_Ms Nucleophile->Reaction_Ts Nucleophile->Reaction_Tf Product_Ms R-Nu Reaction_Ms->Product_Ms Monitor Monitor Reaction Progress (e.g., HPLC, GC) Reaction_Ms->Monitor Product_Ts R-Nu Reaction_Ts->Product_Ts Reaction_Ts->Monitor Product_Tf R-Nu Reaction_Tf->Product_Tf Reaction_Tf->Monitor Rate_Constant Calculate Rate Constants (k_Ms, k_Ts, k_Tf) Monitor->Rate_Constant Comparison Compare Relative Rates (k_Tf > k_Ts > k_Ms) Rate_Constant->Comparison

Caption: Workflow for the experimental comparison of sulfonate leaving group abilities.

References

The Clear Advantage: Validating the Absence of Chlorinated Byproducts with Methanesulfonic Anhydride in Mesylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in chemical synthesis is paramount to ensuring the purity and safety of the final active pharmaceutical ingredient (API). One critical reaction, mesylation, often employs methanesulfonyl chloride, a reagent known to introduce undesirable chlorinated byproducts. This guide provides a comparative analysis, supported by experimental data, demonstrating the superiority of methanesulfonic anhydride (B1165640) in eliminating the risk of forming these genotoxic impurities.

In the synthesis of pharmaceutical intermediates, the conversion of alcohols to methanesulfonates (mesylates) is a common and crucial step. Mesylates are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. For years, methanesulfonyl chloride (MsCl) has been a widely used reagent for this transformation. However, a significant drawback of using MsCl is the potential for the in-situ generation of chloride ions, which can compete with the desired reaction and lead to the formation of chlorinated impurities. These byproducts are often difficult to remove and can be genotoxic, posing a significant risk to patient safety.

Methanesulfonic anhydride (Ms₂O) presents a safer and cleaner alternative for mesylation. By its nature, the anhydride does not introduce chloride ions into the reaction mixture, thereby inherently avoiding the formation of chlorinated byproducts.[1][2] This guide will delve into the experimental validation of this advantage, providing clear protocols and data to support the adoption of this compound in pharmaceutical development and manufacturing.

Comparative Performance: this compound vs. Methanesulfonyl Chloride

The primary advantage of this compound lies in the prevention of chlorinated byproduct formation. When methanesulfonyl chloride is used, especially in the presence of a base, the liberated chloride ion can act as a nucleophile, leading to the formation of an alkyl chloride impurity. This side reaction is a well-documented concern in pharmaceutical synthesis.[1]

ParameterThis compound (Ms₂O)Methanesulfonyl Chloride (MsCl)
Potential for Chlorinated Byproducts NoneHigh
Reaction Byproducts Methanesulfonic acidHydrochloric acid, Chloride salts
Reaction Conditions Typically mild, similar to MsClGenerally mild, but side reactions are a concern
Purity of Crude Product Higher, free from chlorinated impuritiesMay contain chlorinated impurities requiring extensive purification
Impact on Downstream Processes Predictable, no interference from chlorinated speciesPotential for side reactions in subsequent steps due to residual chlorinated impurities

Table 1: Comparison of this compound and Methanesulfonyl Chloride in Mesylation Reactions

Experimental Validation

To validate the absence of chlorinated byproducts when using this compound, a comparative experiment can be designed. The following protocols outline a typical mesylation reaction using both reagents, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive technique for detecting volatile impurities like alkyl chlorides.[3]

Experimental Protocols

Protocol 1: Mesylation of a Primary Alcohol using this compound

  • Reaction Setup: To a solution of a primary alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.5 eq.) and cool the mixture to 0 °C.

  • Reagent Addition: Slowly add this compound (1.2 eq.) to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS to confirm the absence of chlorinated byproducts.

Protocol 2: Mesylation of a Primary Alcohol using Methanesulfonyl Chloride

  • Reaction Setup: To a solution of a primary alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine; 1.5 eq.) and cool the mixture to 0 °C.[4]

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.[4]

  • Analysis: Analyze the crude product by GC-MS to identify and quantify any chlorinated byproducts.

Protocol 3: GC-MS Analysis for Chlorinated Byproducts

  • Sample Preparation: Prepare a solution of the crude product from both reactions in a suitable volatile solvent (e.g., hexane, ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS). A capillary column suitable for separating volatile organic compounds (e.g., DB-624) is recommended.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 35-300

  • Data Analysis: Analyze the resulting chromatograms. In the analysis of the product from the methanesulfonyl chloride reaction, look for peaks corresponding to the mass spectrum of the expected alkyl chloride. Compare this with the chromatogram from the this compound reaction, which should be devoid of such peaks.

Visualizing the Advantage

The following diagrams illustrate the key chemical transformations and the analytical workflow, providing a clear visual representation of the concepts discussed.

G cluster_0 Mesylation with this compound cluster_1 Mesylation with Methanesulfonyl Chloride ROH_A R-OH (Alcohol) Mesylate_A R-OMs (Mesylate) ROH_A->Mesylate_A + Ms₂O, Base Ms2O Ms₂O Ms2O->Mesylate_A Base_A Base Base_A->Mesylate_A MsOH MsOH Mesylate_A->MsOH Byproduct ROH_B R-OH (Alcohol) Mesylate_B R-OMs (Mesylate) ROH_B->Mesylate_B + MsCl, Base MsCl MsCl MsCl->Mesylate_B RCl R-Cl (Chlorinated Byproduct) MsCl->RCl Side Reaction with Cl⁻ Base_B Base Base_B->Mesylate_B HCl HCl Mesylate_B->HCl Byproduct

Figure 1: Reaction pathways comparing this compound and methanesulfonyl chloride.

G start Crude Reaction Mixture dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC-MS dissolve->inject separate Separation on GC Column inject->separate detect Detection by Mass Spectrometer separate->detect analyze Data Analysis detect->analyze result_clean Clean Chromatogram (No Chlorinated Byproducts) analyze->result_clean Ms₂O Reaction result_impure Chromatogram with Chlorinated Byproduct Peaks analyze->result_impure MsCl Reaction

Figure 2: Workflow for GC-MS analysis of chlorinated byproducts.

Conclusion

The use of this compound for mesylation reactions offers a distinct and crucial advantage in pharmaceutical synthesis: the complete avoidance of chlorinated byproducts. This eliminates a significant source of potentially genotoxic impurities, leading to a cleaner reaction profile, simpler purification processes, and ultimately, a safer drug product. The experimental evidence, obtainable through straightforward analytical techniques like GC-MS, provides clear validation for the adoption of this compound as the preferred reagent for mesylation in a regulated environment. For researchers and drug development professionals committed to the highest standards of quality and safety, the choice is clear.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of a safe and compliant laboratory environment. Methanesulfonic anhydride (B1165640), a highly reactive and corrosive solid, demands a rigorous disposal protocol to avert violent reactions, the release of corrosive vapors, and potential environmental damage. This guide delivers a comprehensive, step-by-step procedure for the safe neutralization and disposal of methanesulfonic anhydride, prioritizing the safety of laboratory personnel and ensuring adherence to regulatory standards.

Immediate Safety and Logistical Information

Before commencing any disposal activities, a thorough understanding of the hazards associated with this compound is critical. It is a corrosive substance that causes severe skin burns and eye damage.[1][2][3] The compound reacts violently with water, underscoring the need for controlled handling.[2][4] All handling and disposal operations must be performed within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

Quantitative Data for Disposal

Adherence to the following quantitative parameters is essential for a controlled and safe neutralization reaction.

ParameterValue/RangeNotes
Molar Ratio for Neutralization 1 mole this compound : 2 moles Sodium BicarbonateThis compound hydrolyzes to two equivalents of methanesulfonic acid, each of which is then neutralized by one equivalent of sodium bicarbonate.
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solutionA weak base that allows for a controlled neutralization, minimizing the risk of a runaway exothermic reaction.
Recommended Quenching Medium Ice/Water MixtureThe large excess of ice and water helps to dissipate the heat generated during the exothermic hydrolysis.
Final pH of Waste Solution 6.0 - 8.0This pH range is generally considered safe for aqueous waste disposal, but always confirm with your institution's specific guidelines.[1]
Exothermicity HighBoth the hydrolysis and neutralization steps are highly exothermic. Slow, controlled addition and external cooling are critical to manage heat generation.

Experimental Protocol for Neutralization and Disposal

This protocol outlines the safe quenching (hydrolysis) and neutralization of small quantities of this compound in a laboratory setting. For larger quantities, or if you are unsure, consult with your institution's Environmental Health and Safety (EHS) department. Disposal of the unreacted chemical should be carried out by a licensed professional waste disposal service.[1]

Materials:
  • This compound waste

  • Large beaker (volume at least 10 times that of the anhydride)

  • Stir bar and magnetic stir plate

  • Ice

  • Cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • pH meter or pH paper

  • Appropriate hazardous waste container

Procedure:
  • Preparation of the Quenching Solution: In a large beaker equipped with a magnetic stir bar, prepare a mixture of crushed ice and cold water. The total volume of the ice/water mixture should be at least ten times the volume of the this compound to be quenched.[1]

  • Set up for Controlled Addition: Place the beaker containing the ice/water mixture in a secondary container, such as a larger ice bath, to effectively manage the temperature during the exothermic reaction.[1]

  • Hydrolysis (Quenching): While vigorously stirring the ice/water mixture, slowly and carefully add the this compound in small portions. The rate of addition must be controlled to prevent a rapid temperature increase and splashing. This step hydrolyzes the this compound into two equivalents of methanesulfonic acid.

  • Neutralization: Once the hydrolysis is complete and the solution has returned to a low temperature, begin the slow, portion-wise addition of a saturated sodium bicarbonate solution. Carbon dioxide gas will evolve during this step, so ensure the addition is slow enough to prevent excessive foaming and overflow.

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper. Continue the addition of the sodium bicarbonate solution until the pH of the waste solution is stable within the acceptable range of 6.0 to 8.0.[1]

  • Final Disposal: Once the solution is neutralized and gas evolution has ceased, the resulting aqueous waste can be transferred to an appropriate hazardous waste container and disposed of according to your institution's and local regulations for non-hazardous aqueous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood QuenchPrep Prepare Ice/Water Bath (10x Volume of Anhydride) Hydrolysis Step 1: Hydrolysis Slowly add Anhydride to Ice/Water with Vigorous Stirring QuenchPrep->Hydrolysis Begin Disposal Process Neutralization Step 2: Neutralization Slowly add Saturated NaHCO₃ Solution Hydrolysis->Neutralization After complete hydrolysis pH_Check Step 3: pH Monitoring Check pH is between 6.0 and 8.0 Neutralization->pH_Check After gas evolution ceases Waste Transfer to Appropriately Labeled Waste Container pH_Check->Waste Once pH is stable in the neutral range

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling Methanesulfonic Anhydride (B1165640) (Ms2O), a highly corrosive and water-reactive compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical in a laboratory setting.

Methanesulfonic anhydride is classified as a corrosive material that causes severe skin burns and eye damage.[1][2][3] It also reacts violently with water.[1][4] Therefore, stringent adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and emergency protocols is critical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following table summarizes the required PPE for various tasks.

Body Part Required PPE Standard/Specification Rationale
Eyes/Face Chemical safety goggles and a face shieldOSHA 29 CFR 1910.133 or European Standard EN166Protects against splashes and dust, which can cause severe eye damage.[1][4][5]
Skin Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coat or chemical-resistant suit (e.g., Tyvek)Consult glove manufacturer's compatibility chartsPrevents contact with skin, which can cause severe burns.[1][5][6]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator with a cartridge for acid gases/vapors and particulates (e.g., P3)OSHA 29 CFR 1910.134 or European Standard EN 149Required when working outside of a fume hood or when dusts may be generated.[1][4]

Handling and Storage Procedures

Safe handling and storage are crucial to prevent accidents and exposure.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid the formation of dust.[1][2]

  • Do not allow the substance to come into contact with water or moisture, as it reacts violently.[1][4]

  • Ground all equipment when transferring the material to prevent static discharge.

  • Wash hands thoroughly after handling.[1][7]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Keep containers tightly closed to prevent moisture contamination.[1][4]

  • Store in a designated corrosives area.[1][4]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Route First-Aid Measures
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4][7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][7]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][7]

Spill and Disposal Plan

A clear and practiced spill response and disposal plan is mandatory.

Spill Cleanup:

  • Evacuate and Isolate: Immediately evacuate the area and prevent unauthorized personnel from entering.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Wear Appropriate PPE: Don all required personal protective equipment before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep up the material and place it into a dry, labeled, and sealed container for disposal. Avoid generating dust.[1]

  • Neutralization (for residue): After the bulk of the material is removed, the area can be cautiously neutralized with a suitable agent like sodium bicarbonate or a commercial acid neutralizer.[8]

  • Final Cleaning: Wipe the area with an inert absorbent material (e.g., vermiculite, sand) and then clean with soap and water.[5][8]

  • Decontamination: Decontaminate all tools and equipment used in the cleanup.

Disposal:

  • All waste materials, including contaminated PPE, absorbents, and containers, must be disposed of as hazardous waste.[1][7]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]

Visual Workflow for Safe Handling

The following diagrams illustrate the logical flow for handling this compound and responding to emergencies.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh/Dispense Material C->D E Perform Experiment D->E F Close and Clean Containers E->F G Clean Work Area F->G H Dispose of Waste Properly G->H I Doff and Clean PPE H->I J Safe Completion I->J End of Process

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response Start Spill or Exposure Occurs S1 Evacuate and Isolate Area Start->S1 E1 Remove Victim from Source Start->E1 S2 Alert Others & Call for Help S1->S2 S3 Don PPE (if safe to do so) S2->S3 S4 Contain and Clean Spill S3->S4 S5 Dispose of Waste S4->S5 End Incident Reported S5->End E2 Administer First Aid E1->E2 E3 Remove Contaminated Clothing E2->E3 E4 Seek Immediate Medical Attention E3->E4 E4->End

Caption: Emergency response plan for a spill or exposure incident.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.